cis-Ferulic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEBMYQBYZTDHS-HYXAFXHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301034732 | |
| Record name | (2Z)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014-83-1 | |
| Record name | cis-Ferulic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1014-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferulic acid (cis) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the cis-Ferulic Acid Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferulic acid, a ubiquitous phenolic compound in the plant kingdom, plays a crucial role in cell wall rigidity and defense mechanisms. It exists as two isomers, trans-ferulic acid and cis-ferulic acid, with the trans-isomer being the predominant form synthesized through the phenylpropanoid pathway. While this compound is the minor isomer, it exhibits distinct biological activities, including plant growth stimulation. This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to ferulic acid in plants, with a specific focus on the formation of the cis isomer. It details the enzymatic steps, regulatory signaling cascades, quantitative data on key enzymes, and experimental protocols for pathway analysis.
Core Biosynthesis Pathway of trans-Ferulic Acid
The biosynthesis of trans-ferulic acid is an extension of the well-characterized shikimate and phenylpropanoid pathways. The process begins with the aromatic amino acid L-phenylalanine, which is sequentially converted to trans-ferulic acid through the action of several key enzymes.
Key Enzymes and Reactions
The core pathway involves the following enzymatic steps:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, committing carbon from primary metabolism to the phenylpropanoid pathway.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.[1]
-
4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This is a critical branch point in the pathway.
-
p-Hydroxycinnamoyl-CoA:Shikimate p-Hydroxycinnamoyl Transferase (HCT): HCT transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate, producing p-coumaroyl shikimate.
-
p-Coumarate 3-Hydroxylase (C3H): This enzyme hydroxylates p-coumaroyl shikimate at the C3 position to yield caffeoyl shikimate.
-
HCT (second function): HCT then catalyzes the reverse reaction, converting caffeoyl shikimate to caffeoyl-CoA.
-
Caffeoyl-CoA O-Methyltransferase (CCOAMT): CCOAMT methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.
-
Alternative Step - Caffeic Acid O-Methyltransferase (COMT): In a parallel branch, caffeic acid can be directly methylated by COMT to form ferulic acid.
The primary product of this pathway is trans-ferulic acid.
Formation of this compound
Current scientific evidence strongly suggests that this compound is not synthesized de novo through a distinct enzymatic pathway in plants. Instead, it is primarily formed from the isomerization of the more stable trans-ferulic acid.
Photoisomerization: The conversion of trans-ferulic acid to this compound is predominantly a photochemical process, driven by exposure to light, particularly in the UV spectrum.[2][3] This isomerization involves the rotation around the Cα=Cβ double bond of the propenoic acid side chain. While this is largely considered a non-enzymatic process in the extracellular space or within the cell wall, the possibility of enzymatic catalysis in specific cellular compartments cannot be entirely ruled out, though no specific isomerase has been definitively identified for this reaction in plants.
Regulation of Ferulic Acid Biosynthesis
The phenylpropanoid pathway is tightly regulated at multiple levels in response to developmental cues and environmental stimuli. This regulation ensures that the production of ferulic acid and other phenolic compounds is aligned with the plant's physiological needs.
Signaling Pathways
Abiotic Stress Signaling: Environmental stressors such as drought, salinity, high/low temperatures, and UV radiation activate the phenylpropanoid pathway.[4][5] This response is mediated by complex signaling cascades that often involve the generation of reactive oxygen species (ROS) as second messengers. ROS can activate mitogen-activated protein kinase (MAPK) cascades, which in turn phosphorylate and activate transcription factors that upregulate the expression of genes encoding key enzymes in the ferulic acid biosynthesis pathway.
Jasmonate Signaling: Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are phytohormones that play a critical role in plant defense responses against herbivores and necrotrophic pathogens. The bioactive form, jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein COI1, which is part of the SCFCOI1 ubiquitin E3 ligase complex.[6][7] This leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2 (a bHLH transcription factor), which then activate the expression of genes involved in secondary metabolism, including those of the phenylpropanoid pathway, leading to the accumulation of ferulic acid.[5]
Quantitative Data
The kinetic properties of the enzymes in the ferulic acid biosynthesis pathway are crucial for understanding the metabolic flux and for metabolic engineering efforts. The following table summarizes available kinetic data for key enzymes from various plant species.
| Enzyme | Plant Species | Substrate | Km (µM) | Vmax (pkat/µg protein) | Reference |
| 4CL | Pinus taeda | p-Coumaric Acid | 4 | - | [8] |
| Caffeic Acid | 10 | - | [8] | ||
| Ferulic Acid | 10 | - | [8] | ||
| Cinnamic Acid | 40 | - | [8] | ||
| C4H | Petroselinum crispum | trans-Cinnamic Acid | 5 | - | [1] |
Experimental Protocols
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This protocol is adapted from multiple sources and relies on the spectrophotometric measurement of trans-cinnamic acid formation.[9][10][11]
a. Enzyme Extraction:
-
Grind 1 g of fresh or frozen plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Homogenize the powder in 5 mL of ice-cold extraction buffer (e.g., 100 mM sodium borate buffer, pH 8.8, containing 2 mM β-mercaptoethanol and 1 mM EDTA).
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant as the crude enzyme extract.
b. Enzyme Assay:
-
Prepare a reaction mixture containing 2.5 mL of 50 mM Tris-HCl buffer (pH 8.5) and 0.5 mL of 20 mM L-phenylalanine.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 0.2 mL of the crude enzyme extract.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding 0.1 mL of 5 N HCl.
-
Measure the absorbance of the reaction mixture at 290 nm against a blank containing all components except L-phenylalanine.
-
Calculate PAL activity based on the molar extinction coefficient of trans-cinnamic acid (10,000 M-1 cm-1). One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.
4-Coumarate:CoA Ligase (4CL) Activity Assay
This spectrophotometric assay measures the formation of p-coumaroyl-CoA.[4][12]
a. Enzyme Extraction:
-
Follow the same procedure as for PAL extraction, using an appropriate extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10% glycerol, 10 mM β-mercaptoethanol, and 1% polyvinylpyrrolidone).
b. Enzyme Assay:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
2.5 mM ATP
-
5 mM MgCl2
-
0.2 mM p-coumaric acid
-
-
Add the crude enzyme extract to the cuvette.
-
Start the reaction by adding 0.1 mM Coenzyme A.
-
Immediately monitor the increase in absorbance at 333 nm for 5-10 minutes at room temperature.
-
Calculate 4CL activity using the molar extinction coefficient of p-coumaroyl-CoA (21,000 M-1 cm-1). One unit of 4CL activity is defined as the amount of enzyme that produces 1 nmol of p-coumaroyl-CoA per minute.
Cinnamate 4-Hydroxylase (C4H) Activity Assay
This assay typically requires microsomal preparations and uses radiolabeled substrate for detection.[1]
a. Microsome Isolation:
-
Homogenize plant tissue in an ice-cold buffer (e.g., 100 mM potassium phosphate, pH 7.5, containing 10% glycerol, 10 mM β-mercaptoethanol, and protease inhibitors).
-
Filter the homogenate and centrifuge at 10,000 x g for 15 minutes to remove cell debris.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer.
b. Enzyme Assay:
-
The reaction mixture contains microsomal protein, 50 mM potassium phosphate buffer (pH 7.0), 2 mM DTT, and a radiolabeled substrate such as [14C]trans-cinnamic acid.
-
The reaction is initiated by adding NADPH.
-
After incubation at 30°C, the reaction is stopped, and the product, [14C]p-coumaric acid, is extracted and quantified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.
Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase (HCT) Activity Assay
This UPLC-MS-based method measures the conversion of p-coumaroyl-CoA and shikimate to p-coumaroyl shikimate.[5]
a. Enzyme Extraction:
-
Extract total protein from plant tissue as described for PAL.
b. Enzyme Assay:
-
Prepare a reaction mix containing 100 mM Tris-HCl (pH 7.0), 1 mM DTT, 100 µM p-coumaroyl-CoA, 100 µM shikimic acid, and 10 µg of protein extract.
-
Incubate at 30°C for 30 minutes.
-
Terminate the reaction by boiling for 5 minutes.
-
Analyze the formation of p-coumaroyl shikimate by UPLC-MS.
p-Coumarate 3-Hydroxylase (C3H) Activity Assay
This assay measures the hydroxylation of p-coumarate to caffeate and is dependent on ascorbate.[9]
a. Enzyme Extraction:
-
Extract soluble proteins from plant tissue.
b. Enzyme Assay:
-
The reaction is performed in a buffer containing the soluble protein extract, ascorbate, and p-coumarate.
-
The formation of caffeate is monitored by HPLC.
Experimental Workflow
A typical experimental workflow to study the this compound biosynthesis pathway in a plant of interest would involve several key stages, from sample preparation to data analysis.
Conclusion
The biosynthesis of ferulic acid in plants is a complex and highly regulated process that is integral to plant growth, development, and defense. While the pathway leading to the predominant trans-isomer is well-established, the formation of this compound appears to be primarily a non-enzymatic photoisomerization event. Understanding the intricate details of this pathway, its regulation, and the methodologies to study it are crucial for researchers in plant science and for professionals in drug development seeking to harness the bioactive properties of these natural compounds. The protocols and data presented in this guide provide a solid foundation for further investigation into the fascinating world of plant secondary metabolism.
References
- 1. Regulation and Functional Expression of Cinnamate 4-Hydroxylase from Parsley - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Shikimate Hydroxycinnamoyl Transferase (HCT) Activity Assays in Populus nigra [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting hydroxycinnamoyl CoA: shikimate hydroxycinnamoyl transferase for lignin modification in Brachypodium distachyon | ORNL [ornl.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. 4-Coumarate 3-hydroxylase in the lignin biosynthesis pathway is a cytosolic ascorbate peroxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nature's laboratory: plant metabolic engineering methods using phenylpropanoids as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shikimate Hydroxycinnamoyl Transferase (HCT) Activity Assays in Populus nigra [agris.fao.org]
- 12. From Nature to Lab: A Review of Secondary Metabolite Biosynthetic Pathways, Environmental Influences, and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Natural Sources and Occurrence of cis-Ferulic Acid
Abstract
Ferulic acid, a hydroxycinnamic acid, is a phenolic compound ubiquitously found throughout the plant kingdom. It exists primarily in the stable trans-isomeric form, where it is often covalently linked to polysaccharides and lignin, contributing to the structural integrity of the plant cell wall. The cis-isomer of ferulic acid, while less abundant, is a naturally occurring geometric isomer formed from the trans-isomer, primarily through exposure to ultraviolet radiation and thermal processing. This technical guide provides a comprehensive overview of the natural sources, occurrence, and quantitative data of this compound. It further details the biosynthetic pathway of ferulic acid and presents standardized experimental protocols for its extraction, quantification, and isomerization, supplemented with workflow diagrams to aid in research and development.
Introduction
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a phytochemical synthesized in plants via the Shikimate pathway.[1] It plays a crucial role in providing rigidity to the cell wall by cross-linking polysaccharides like arabinoxylans with lignin.[2][3] The molecule possesses an unsaturated side chain, allowing for geometric isomerism, resulting in two forms: trans-ferulic acid and this compound.[2]
The trans-isomer is the most thermodynamically stable and, consequently, the most prevalent form in nature. However, the cis-isomer is also detected in various natural sources, typically in smaller quantities.[3][4] Its presence is largely attributed to the isomerization of the trans- form, a process induced by UV light and heat.[4][5] While often considered a minor component, this compound has demonstrated distinct biological activities, such as acting as a plant growth stimulator in wheat coleoptiles, a role not observed for its trans-counterpart.[4] Understanding the sources, formation, and quantification of this specific isomer is critical for research into its unique physiological functions and potential therapeutic applications.
Natural Occurrence and Sources
This compound is found in a wide array of plant-based foods, particularly in cereals, fruits, and vegetables.[6][7] Its occurrence is intrinsically linked to the presence of trans-ferulic acid and conditions that promote isomerization.
-
Cereals and Grains: Cereals are the most significant dietary source of ferulic acid. The compound is highly concentrated in the bran layers of grains such as wheat, maize (corn), rice, oats, and rye.[8][9] While trans-ferulic acid is the predominant form, bound to cell wall components, processing methods involving heat (e.g., cooking, baking, germination) and exposure to light can increase the proportion of the cis-isomer.[3][4] Studies on germinated spelt grains have shown that this compound can account for approximately 20% of the total ferulic acid content.[8] Similarly, it has been reported to comprise 2-18% of total ferulic acid in maize roots.[8]
-
Fruits and Vegetables: Ferulic acid is present in various fruits and vegetables, including oranges, pineapple, tomatoes, spinach, and bamboo shoots.[7][10][11] In these sources, it is often found in both free forms and ester-linked to cell wall structures. The concentration of the cis-isomer can increase during post-harvest storage and processing, especially if exposed to sunlight. Cooking, for instance, has been shown to release ferulic acid and can facilitate isomerization.[3]
Quantitative Analysis of this compound
Quantifying this compound is challenging due to its lower abundance compared to the trans-isomer. Most literature reports the total ferulic acid content after alkaline hydrolysis, which liberates the bound forms. However, specific quantification of the cis form is achievable with appropriate chromatographic techniques.
| Source | Plant Part / Condition | This compound Concentration / Proportion | Reference(s) |
| Maize (Zea mays) | Roots | 2 - 18% of total ferulic acid | [8] |
| Spelt (Triticum spelta) | Germinated Grains (96 h) | Approx. 20% of total ferulic acid | [8] |
| Wheat Bran (Triticum aestivum) | Processed (Hydrothermal Treatment) | Detected in smaller amounts relative to trans-FA | [3] |
| Foxtail Millet (Setaria italica) | Germinated Sprouts (Bound Form) | Did not significantly increase with germination optimization | [12] |
Table 1: Reported Quantitative Data on this compound in Natural Sources.
Biosynthesis and Isomerization
Biosynthesis of Ferulic Acid
Ferulic acid is synthesized in plants from the amino acids L-phenylalanine and L-tyrosine via the Shikimate pathway, a multi-step metabolic route that produces aromatic compounds.
Caption: Biosynthesis of trans-Ferulic Acid via the Shikimate Pathway.
The pathway primarily produces the trans-isomer due to its greater stability.
trans to cis Isomerization
The conversion of trans-ferulic acid to this compound does not typically occur enzymatically in plants but is rather a physicochemical process driven by external energy.
Caption: Factors Influencing the Isomerization of Ferulic Acid.
This isomerization is a key factor in the occurrence of this compound in processed foods and plant materials exposed to sunlight. Studies have shown that UV radiation at wavelengths of 300-366 nm is effective in promoting this conversion.[5][13]
Experimental Protocols
Protocol 1: Extraction of Ferulic Acid from Plant Material (Wheat Bran)
This protocol details the extraction of total ferulic acid (both isomers) from a complex plant matrix using alkaline hydrolysis to cleave ester bonds.
Objective: To release and extract bound ferulic acid from wheat bran.
Materials:
-
Dried wheat bran, finely ground
-
Sodium hydroxide (NaOH) solution (2 M)
-
Hydrochloric acid (HCl) (6 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Centrifuge and tubes
-
Rotary evaporator
-
pH meter
Methodology:
-
Sample Preparation: Weigh 2 g of finely ground, dried wheat bran into a 100 mL flask.
-
Alkaline Hydrolysis:
-
Neutralization and Acidification:
-
After hydrolysis, cool the mixture to room temperature.
-
Acidify the hydrolysate to pH 2.0 by slowly adding 6 M HCl while stirring. This protonates the phenolic acids, making them soluble in organic solvents.
-
-
Liquid-Liquid Extraction:
-
Transfer the acidified mixture to a separatory funnel.
-
Add an equal volume (approx. 40 mL) of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction two more times with fresh ethyl acetate.[15]
-
-
Drying and Evaporation:
-
Pool the ethyl acetate fractions.
-
Dry the extract by passing it through a column of anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a known volume (e.g., 2 mL) of the mobile phase to be used for HPLC analysis (e.g., 50:50 methanol:water).
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
Caption: Experimental Workflow for Ferulic Acid Extraction.
Protocol 2: Quantification by Reverse-Phase HPLC
This protocol provides a standard method for the separation and quantification of cis- and trans-ferulic acid isomers.
Objective: To separate and quantify ferulic acid isomers in the prepared extract.
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent, with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., HiQSil C-18, 250 mm x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: A gradient or isocratic mixture of acidified water/acetonitrile or methanol.
-
Example Isocratic Method: Acetonitrile and 1.0% aqueous acetic acid (20:80 v/v).[16]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 320 nm (a wavelength where both isomers absorb strongly).[17]
-
Injection Volume: 20 µL.
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of pure trans- and this compound (if available) in the mobile phase at known concentrations (e.g., 1 to 100 µg/mL) to generate a calibration curve.
-
Sample Analysis: Inject 20 µL of the filtered sample extract (from Protocol 1) into the HPLC system.
-
Peak Identification: Identify the peaks for cis- and trans-ferulic acid based on their retention times compared to the standards. Typically, the trans-isomer will have a longer retention time than the cis-isomer on a C18 column.
-
Quantification: Calculate the concentration of each isomer in the sample by comparing the peak area to the standard calibration curve.
Protocol 3: UV-Induced Isomerization of trans-Ferulic Acid
This protocol describes a laboratory method to generate this compound from the more readily available trans-isomer for use as an analytical standard or for biological assays.
Objective: To convert trans-ferulic acid to this compound via photoisomerization.
Materials:
-
trans-Ferulic acid standard
-
Solvent (e.g., methanol or tetrahydrofuran (THF))
-
Quartz cuvette or reaction vessel
-
UV lamp with emission at a suitable wavelength (e.g., 366 nm).[5]
-
HPLC system for monitoring conversion.
Methodology:
-
Solution Preparation: Prepare a solution of trans-ferulic acid in the chosen solvent (e.g., 100 µg/mL in methanol).
-
UV Exposure:
-
Place the solution in a quartz cuvette.
-
Expose the solution to UV radiation at 366 nm for a set period (e.g., 1-6 hours).[5] The optimal time may need to be determined empirically.
-
The reaction should be monitored periodically to prevent degradation.
-
-
Monitoring Conversion:
-
At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the solution and analyze it by HPLC (using Protocol 2).
-
Monitor the decrease in the trans-ferulic acid peak area and the corresponding increase in the this compound peak area.
-
-
Termination: Stop the irradiation when the desired conversion ratio is achieved (photostationary state), before significant degradation occurs. The resulting solution will be a mixture of both isomers, which can be used for identification or further purified if a pure standard is required.
Conclusion
This compound is a naturally occurring isomer found in numerous plant sources, with its presence primarily dictated by the isomerization of the abundant trans-ferulic acid under the influence of light and heat. While it exists in lower concentrations, its distinct biological activities warrant dedicated investigation. The technical protocols provided herein for extraction, quantification, and isomerization offer a standardized framework for researchers in the fields of natural product chemistry, food science, and pharmacology. Accurate quantification and isolation of this compound are essential steps toward fully elucidating its physiological significance and harnessing its potential for therapeutic and industrial applications.
References
- 1. Frontiers | Compositional Variation in Trans-Ferulic, p-coumaric, and Diferulic Acids Levels Among Kernels of Modern and Traditional Maize (Zea mays L.) Hybrids [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Strategy to Produce a Soluble and Bioactive Wheat Bran Ingredient Rich in Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential applications of ferulic acid from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. agritrop.cirad.fr [agritrop.cirad.fr]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Synthesis, Photoisomerization, Antioxidant Activity, and Lipid-Lowering Effect of Ferulic Acid and Feruloyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jfda-online.com [jfda-online.com]
The Pivotal Role of cis-Ferulic Acid in Plant Cell Wall Architecture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferulic acid, a hydroxycinnamic acid, is an integral component of the plant cell wall, contributing significantly to its structural integrity and defense mechanisms. While the trans-isomer of ferulic acid is more abundant and widely studied, the cis-isomer plays a unique and crucial role in modulating cell wall properties. This technical guide provides a comprehensive overview of the role of cis-ferulic acid in the plant cell wall, detailing its biosynthesis, incorporation, and impact on cell wall structure and digestibility. This document includes detailed experimental protocols for the analysis of this compound, quantitative data on its abundance, and diagrams of relevant biochemical pathways and experimental workflows.
Introduction
The plant cell wall is a complex and dynamic structure composed of polysaccharides, proteins, and phenolic compounds. Among the phenolics, ferulic acid is of particular importance, especially in the cell walls of commelinid monocots like grasses and cereals. Ferulic acid exists as two geometric isomers, trans-ferulic acid and this compound. The trans-isomer is the predominant form biosynthesized in the cytoplasm and incorporated into the cell wall. However, exposure to UV radiation can induce the photoisomerization of trans-ferulic acid to this compound within the cell wall matrix.[1] While less abundant, this compound exhibits distinct biological activities and structural implications that are critical for plant growth and development.[2] This guide delves into the multifaceted role of the cis-isomer, providing a technical resource for researchers in plant biology, biomass utilization, and drug development.
Biosynthesis and Incorporation of Ferulic Acid Isomers
The biosynthesis of ferulic acid originates from the phenylpropanoid pathway. The key steps are outlined below and illustrated in the accompanying diagram.
Phenylpropanoid Pathway
The synthesis of trans-ferulic acid begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. A series of hydroxylation and methylation reactions catalyzed by cinnamate 4-hydroxylase (C4H) , 4-coumarate:CoA ligase (4CL) , p-coumarate 3-hydroxylase (C3H) , and caffeoyl-CoA O-methyltransferase (CCoAOMT) leads to the formation of feruloyl-CoA, the activated form of trans-ferulic acid.
References
spectroscopic properties of cis-Ferulic acid (UV, NMR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Properties of cis-Ferulic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on its Ultraviolet-Visible (UV-Vis) absorption, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis, identification, and application of this compound.
Introduction to this compound
Ferulic acid, a hydroxycinnamic acid, is a ubiquitous phenolic compound in the plant kingdom. It exists as two geometric isomers: trans-ferulic acid and this compound. The trans isomer is the more stable and abundant form. However, the cis isomer also plays a significant biological role and its distinct spectroscopic properties are crucial for its identification and quantification. This guide focuses on the spectroscopic signature of the less common cis isomer.
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing phenolic compounds like ferulic acid, providing insights into their electronic transitions.
Spectroscopic Data
The UV spectrum of this compound is characterized by a primary absorption band that is hypsochromically shifted (shifted to a shorter wavelength) compared to its trans counterpart.[1] This shift is a key feature for distinguishing between the two isomers.
| Parameter | Value | Solvent | Reference |
| λmax | 316 nm | Alcohol | [2] |
Note: The UV absorption of phenolic acids can be influenced by the solvent and the pH of the medium.
Experimental Protocol: UV-Vis Spectroscopy of this compound
A general protocol for obtaining the UV-Vis spectrum of this compound is as follows:
-
Sample Preparation :
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent such as methanol or ethanol.
-
From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
-
Instrumentation :
-
Use a calibrated UV-Vis spectrophotometer.
-
Set the wavelength range for scanning, typically from 200 to 400 nm for phenolic compounds.[3]
-
-
Data Acquisition :
-
Use a quartz cuvette with a 1 cm path length.
-
Fill the reference cuvette with the same solvent used to dissolve the sample.
-
Blank the instrument with the reference solvent.
-
Replace the reference cuvette with the sample cuvette and record the absorbance spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Spectroscopic Data
The following tables summarize the reported 1H and 13C NMR chemical shifts for this compound.
Table 1: 1H NMR Chemical Shifts (δ) in ppm
| Proton | Chemical Shift (ppm) | Solvent | Reference |
| H-2' | 7.22 | Water (pH 7.0) | [2] |
| H-5' | 6.92 | Water (pH 7.0) | [2] |
| H-6' | 7.10 | Water (pH 7.0) | [2] |
| α-H | 6.39 | Water (pH 7.0) | [2] |
| β-H | 6.36 | Water (pH 7.0) | [2] |
| OCH3 | 3.89 | Water (pH 7.0) | [2] |
Table 2: 13C NMR Chemical Shifts (δ) in ppm
| Carbon | Chemical Shift (ppm) | Solvent | Reference |
| C-1' | 125.68 | DMSO-d6 | [2] |
| C-2' | 111.09 | DMSO-d6 | [2] |
| C-3' | 148.98 | DMSO-d6 | [2] |
| C-4' | 147.81 | DMSO-d6 | [2] |
| C-5' | 115.54 | DMSO-d6 | [2] |
| C-6' | 122.70 | DMSO-d6 | [2] |
| α-C | 115.44 | DMSO-d6 | [2] |
| β-C | 144.38 | DMSO-d6 | [2] |
| C=O | 167.86 | DMSO-d6 | [2] |
| OCH3 | 55.59 | DMSO-d6 | [2] |
Experimental Protocol: NMR Spectroscopy of this compound
A general procedure for preparing a sample of this compound for NMR analysis is outlined below:
-
Sample Preparation :
-
Dissolve approximately 5-20 mg of the purified this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O).[4][5]
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.[6]
-
Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][7]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.
-
-
Instrumentation :
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
The instrument should be properly tuned and shimmed for the specific solvent used.
-
-
Data Acquisition :
-
Acquire standard 1D spectra (1H and 13C).
-
For more detailed structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.
Spectroscopic Data
The molecular weight and exact mass of this compound are fundamental data points obtained from mass spectrometry.
| Parameter | Value | Reference |
| Molecular Weight | 194.18 g/mol | [8] |
| Exact Mass | 194.05790880 Da | [8] |
Fragmentation Analysis: In positive ion mode, protonated ferulic acid ([M+H]+) typically undergoes fragmentation involving the loss of water (H2O) and carbon monoxide (CO) or a carboxyl group (COOH).[9] Although the fragmentation pattern is generally similar for both isomers, the relative intensities of the fragment ions may differ.
Experimental Protocol: Mass Spectrometry of this compound
A general protocol for the mass spectrometric analysis of this compound is as follows:
-
Sample Preparation :
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).
-
The solvent should be of high purity (LC-MS grade).
-
The sample solution may be introduced directly into the mass spectrometer via infusion or, more commonly, after separation using a chromatographic technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
-
Instrumentation :
-
A mass spectrometer equipped with a suitable ionization source is required. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common for LC-MS analysis of phenolic acids.[10][11] Electron ionization (EI) is typically used with GC-MS.
-
Various mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap, each offering different advantages in terms of resolution and mass accuracy.[12]
-
-
Data Acquisition :
-
Acquire data in full scan mode to detect all ions within a specified m/z range.
-
For targeted analysis and structural elucidation, tandem mass spectrometry (MS/MS or MSn) can be performed to generate fragment ions from a selected precursor ion.[13]
-
Mandatory Visualizations
Chemical Structure and Isomerization
The following diagram illustrates the chemical structures of cis- and trans-ferulic acid and the isomerization process that can occur between them, often induced by UV light.
Caption: Isomerization between trans- and this compound.
General Workflow for Spectroscopic Analysis
The diagram below outlines a typical workflow for the spectroscopic analysis of a pure compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Ferulic Acid | C10H10O4 | CID 445858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nveo.org [nveo.org]
- 4. sites.bu.edu [sites.bu.edu]
- 5. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. This compound | C10H10O4 | CID 1548883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. uab.edu [uab.edu]
- 12. zefsci.com [zefsci.com]
- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of cis--Ferulic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for the chemical synthesis and purification of cis-ferulic acid, a compound of increasing interest in various research and development fields. This document details the prevalent synthesis route via photoisomerization of its trans-isomer and outlines various purification techniques, including chromatography and crystallization, to obtain high-purity this compound.
Chemical Synthesis of this compound: Photoisomerization of trans-Ferulic Acid
The most common and direct method for synthesizing this compound is through the photoisomerization of the more abundant and commercially available trans-ferulic acid. This process involves exposing a solution of trans-ferulic acid to ultraviolet (UV) radiation, which induces the conversion to the cis-isomer.[1][2][3][4]
The chemical synthesis of ferulic acid itself, which results in a mixture of cis- and trans-isomers, can be achieved through the condensation of vanillin and malonic acid.[5] An improved version of this method utilizes benzylamine as a catalyst and methylbenzene as a solvent, significantly reducing the reaction time.[5] However, for obtaining the pure cis-isomer, the isomerization of the purified trans-isomer is the preferred laboratory and preparative-scale method.
General Experimental Protocol for Photoisomerization
The following protocol describes a general procedure for the synthesis of this compound via UV irradiation of trans-ferulic acid.
Materials and Equipment:
-
trans-Ferulic acid
-
Suitable solvent (e.g., methanol, ethanol, or acetonitrile)
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Stirring apparatus
-
Analytical HPLC for reaction monitoring
Procedure:
-
Prepare a solution of trans-ferulic acid in a suitable solvent. The concentration should be optimized based on the solubility of the acid and the path length of the reaction vessel.
-
Place the solution in a quartz reaction vessel equipped with a stirrer. Quartz is essential as it is transparent to UV light.
-
Irradiate the solution with a UV lamp. The specific wavelength and intensity of the UV source will influence the rate of isomerization and the equilibrium ratio of the isomers.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC. This will allow for the determination of the ratio of cis- to trans-ferulic acid.
-
Continue the irradiation until the desired ratio of cis-isomer is achieved or the reaction reaches a photostationary state.
-
Once the reaction is complete, the solvent is typically removed under reduced pressure to yield a mixture of cis- and trans-ferulic acid, which then requires purification.
Quantitative Data from Literature: While specific yields can vary based on the experimental setup, a photostationary state can be reached, resulting in a mixture of isomers. For some ferulic acid derivatives, a nearly complete conversion from the trans- to the cis-isomer has been reported.[6][7]
Purification of this compound
The purification of this compound from the isomerization mixture is a critical step to obtain a high-purity compound. The primary challenge lies in the separation of the cis- and trans-isomers, which have very similar physical and chemical properties. The most effective methods for this separation are chromatographic techniques, followed by crystallization for final purification.
Chromatographic Purification Methods
Preparative HPLC is a powerful technique for the separation of cis- and trans-ferulic acid isomers.
General Experimental Protocol for Preparative HPLC:
-
Column: A reversed-phase C18 column is commonly used.[8]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an acidic aqueous phase (e.g., water with a small percentage of acetic or formic acid) is typically employed.[8][9] The exact ratio is optimized to achieve the best separation.
-
Detection: A UV detector set at a wavelength where both isomers have significant absorbance (e.g., around 320 nm) is used to monitor the elution.
-
Procedure:
-
The crude mixture of cis- and trans-ferulic acid is dissolved in a minimal amount of the mobile phase or a compatible solvent.
-
The solution is injected onto the preparative HPLC column.
-
The isomers are separated based on their differential partitioning between the stationary and mobile phases. Typically, the trans-isomer has a longer retention time on a C18 column.[8]
-
Fractions corresponding to the this compound peak are collected.
-
The collected fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.
-
Counter-current chromatography is a liquid-liquid partition chromatography technique that is particularly well-suited for the preparative-scale separation of isomers. A study has demonstrated a successful two-step separation method for obtaining high-purity cis- and trans-ferulic acid from wheat bran extract.[10][11]
Experimental Protocol Summary for CCC and pH-Zone-Refining CCC: [10][11]
-
Initial Separation by Traditional CCC:
-
Solvent System: Hexane:ethyl acetate:methanol:water (2:5:2:4, v/v/v/v).
-
This step provides an initial fractionation of the crude extract.
-
-
Final Purification by pH-Zone-Refining CCC:
-
Solvent System: Hexane:ethyl acetate:acetonitrile:water (2:5:2:2, v/v/v/v).
-
Stationary Phase (Organic): Contains 10 mmol L⁻¹ trifluoroacetic acid.
-
Mobile Phase (Aqueous): Contains 10 mmol L⁻¹ ammonia.
-
This technique exploits the different pKa values of the isomers to achieve a highly efficient separation.
-
Quantitative Data for CCC Purification:
| Parameter | Value | Reference |
| Purity of trans-ferulic acid | >99% | [10][11] |
| Purity of this compound | >98% | [10][11] |
Purification by Crystallization
Crystallization is a crucial final step to obtain highly pure this compound and can also be used for the purification of the initial ferulic acid mixture.
This method involves dissolving the crude ferulic acid in a good solvent and then adding an anti-solvent to induce crystallization.
General Experimental Protocol for Anti-Solvent Crystallization: [12]
-
Dissolve the crude ferulic acid mixture in a suitable solvent such as methanol, acetic acid, or isopropyl alcohol.
-
Slowly add an anti-solvent, like water, to the solution with stirring.
-
As the concentration of the anti-solvent increases, the solubility of the ferulic acid decreases, leading to crystallization.
-
The crystals are then collected by filtration, washed with a small amount of the anti-solvent, and dried.
This technique utilizes ultrasound to induce and control the crystallization process, which can lead to smaller and more uniform crystals. The protocol is similar to anti-solvent crystallization but with the application of sonication during the addition of the anti-solvent.[12]
For the purification of trans-ferulic acid, a common method is recrystallization from hot water.[13] A similar principle can be applied to the crude mixture or the purified cis-isomer, although solubility characteristics may differ.
Quantitative Data for a Patented Purification Process:
A patented method for purifying ferulic acid (isomer not specified but likely the trans-isomer) reports a final purity of 98% to 99.9% with a global yield of 70%.[14] This multi-step process involves solvent extraction, pre-crystallization, resin purification, and final crystallization.[14]
Summary of Quantitative Data
Table 1: Purification of this compound using Chromatographic Methods
| Method | Stationary Phase/Solvent System | Purity Achieved | Reference |
| Preparative HPLC | Reversed-phase C18 | High purity (specific values depend on optimization) | [8][9] |
| pH-Zone-Refining CCC | Hexane:ethyl acetate:acetonitrile:water (2:5:2:2) with TFA and ammonia | >98% | [10][11] |
Diagrams
Caption: Workflow for the synthesis of this compound.
Caption: Purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Photodynamics of potent antioxidants: ferulic and caffeic acids. | Semantic Scholar [semanticscholar.org]
- 3. media.knowde.com [media.knowde.com]
- 4. Photodynamics of potent antioxidants: ferulic and caffeic acids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Photoisomerization, Antioxidant Activity, and Lipid-Lowering Effect of Ferulic Acid and Feruloyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, antiviral activities of ferulic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Preparation of ferulic acid, senkyunolide I and senkyunolide H from Ligusticum chuanxiong by preparative HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparative separation of high-purity trans- and this compound from wheat bran by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US5288902A - Method of manufacturing ferulic acid - Google Patents [patents.google.com]
- 14. EP3162788A1 - Method for purifying ferulic acid and/or salts thereof - Google Patents [patents.google.com]
In Vivo Metabolism and Degradation of cis-Ferulic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferulic acid, a phenolic compound abundant in the plant kingdom, has garnered significant interest for its antioxidant, anti-inflammatory, and neuroprotective properties. It exists predominantly in the trans-isomer form, which is considered more stable. However, the cis-isomer, formed through exposure to light and temperature, is also present and exhibits biological activity. Understanding the in vivo fate of cis-ferulic acid is crucial for evaluating its therapeutic potential and for the development of novel drugs. This technical guide provides a comprehensive overview of the current knowledge on the in vivo metabolism and degradation of this compound, drawing upon available data for ferulic acid in general while highlighting isomer-specific information where possible.
Pharmacokinetics of Ferulic Acid
The pharmacokinetic profile of ferulic acid has been primarily studied for its trans-isomer. Following oral administration, ferulic acid is rapidly absorbed. However, its bioavailability can be influenced by the food matrix it is consumed with.
Table 1: Pharmacokinetic Parameters of Ferulic Acid in Rats (Oral Administration)
| Compound | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Ferulic Acid | 10 mg/kg | 8.17 ± 1.51 | 0.03 | 2.59 ± 0.45 | [1] |
| Ethyl Ferulate | 150 mg/kg | 18.38 ± 1.38 | 0.25 | 8.95 ± 0.76 | [2] |
Table 2: Pharmacokinetic Parameters of Ferulic Acid in Rats (Intravenous Administration)
| Compound | Dose (mg/kg) | t1/2α (min) | t1/2β (min) | CLt (L/h/kg) | Vdss (L/kg) | Reference |
| Ferulic Acid | 2 | 1.10 ± 0.15 | 5.02 ± 0.89 | 3.27 ± 1.97 | - | [3][4] |
| Ferulic Acid | 10 | 1.39 ± 0.23 | 7.01 ± 1.21 | 2.17 ± 4.01 | - | [3][4] |
Note: The data presented above is primarily for the trans-isomer of ferulic acid, as specific pharmacokinetic studies on the cis-isomer are limited.
In Vivo Metabolism and Degradation
The metabolism of ferulic acid is a complex process involving several key pathways. While specific studies on this compound are scarce, it is presumed to follow similar metabolic routes as the trans-isomer. The primary metabolic transformations include conjugation reactions in the liver and degradation by the gut microbiota.
Phase II Conjugation
Upon absorption, ferulic acid undergoes extensive phase II metabolism in the liver. The primary conjugation reactions are glucuronidation and sulfation, leading to the formation of ferulic acid glucuronide, ferulic acid sulfate, and sulfoglucuronide conjugates.[3] These conjugated forms are more water-soluble and are readily excreted in the urine and bile.
Gut Microbiota Degradation
A significant portion of ingested ferulic acid reaches the colon, where it is subjected to degradation by the gut microbiota. The microbial metabolic pathways for ferulic acid include:
-
Reduction of the side chain: This leads to the formation of dihydroferulic acid.
-
Demethylation: Removal of the methyl group from the methoxy substituent.
-
Dehydroxylation: Removal of the hydroxyl group.
-
Decarboxylation: This process can lead to the formation of 4-vinylguaiacol.[5]
Further degradation can result in simpler phenolic compounds such as 3-(3,4-dihydroxyphenyl)propionic acid and 3-(3-hydroxyphenyl)propionic acid.[5]
Experimental Protocols
Animal Studies for Pharmacokinetics
Protocol for Oral Administration and Blood Sampling in Rats:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Housing: Animals are housed in individual metabolic cages to allow for separate collection of urine and feces.
-
Dosing: this compound (or a mixture of isomers) is dissolved in a suitable vehicle (e.g., water, polyethylene glycol) and administered orally via gavage.
-
Blood Collection: Blood samples are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Urine and Feces Collection: Urine and feces are collected over 24-hour intervals for metabolite analysis.
Analytical Methodology for this compound and its Metabolites
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites in biological matrices.
Sample Preparation:
-
Plasma: Protein precipitation with a solvent like acetonitrile or methanol is a common first step.
-
Urine: Dilution with a suitable buffer is often sufficient. Enzymatic hydrolysis with β-glucuronidase and sulfatase may be necessary to measure total (free + conjugated) ferulic acid.
-
Feces: Homogenization followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to isolate the analytes.
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for ferulic acid and its acidic metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification of the parent compound and its metabolites.
Signaling Pathways
Ferulic acid has been shown to modulate various signaling pathways, which may be relevant to the biological activities of both its cis and trans isomers. However, specific studies delineating the signaling pathways affected exclusively by this compound are limited. The known pathways influenced by ferulic acid (isomer often not specified) include those involved in inflammation and oxidative stress.
Conclusion
The in vivo metabolism and degradation of this compound are critical determinants of its biological activity and therapeutic potential. While current knowledge is largely extrapolated from studies on the more abundant trans-isomer, it is evident that this compound undergoes significant biotransformation through hepatic conjugation and gut microbial degradation. Future research should focus on elucidating the specific pharmacokinetic profile and metabolic fate of the cis-isomer to fully understand its contribution to the overall pharmacological effects of ferulic acid. Advanced analytical techniques, such as LC-MS/MS, are indispensable for accurately quantifying this compound and its metabolites in complex biological matrices, paving the way for more targeted drug development and clinical applications.
References
- 1. Pharmacokinetics of ferulic acid and potential interactions with Honghua and clopidogrel in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. Cascade Microbial Metabolism of Ferulic Acid In Vitro Fermented by the Human Fecal Inoculum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Impact of cis-Ferulic Acid on Plant Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Ferulic acid, a geometric isomer of the more abundant trans-ferulic acid, is a naturally occurring phenolic compound in plants.[1] While often considered a minor component, emerging research indicates that this compound possesses distinct and significant physiological effects on plant growth and development. This technical guide provides an in-depth overview of the current understanding of this compound's role in plant physiology, focusing on its effects on growth, its interaction with hormonal signaling pathways, and its dynamics during key developmental processes. This document is intended to be a resource for researchers and professionals in plant biology and drug development, providing detailed experimental protocols, quantitative data, and visual representations of the underlying molecular mechanisms.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the known quantitative effects of this compound and its structural analog, cis-cinnamic acid, on various aspects of plant development.
Table 1: Effect of this compound and its Analogs on Plant Growth Parameters
| Plant Species | Tissue/Organ | Parameter Measured | Compound | Concentration | Observed Effect | Reference |
| Triticum aestivum (Wheat) | Coleoptile | Elongation | This compound | Not specified | Growth stimulation | [1] |
| Arabidopsis thaliana | Root | Primary Root Elongation | cis-Cinnamic acid | 2 µM | ~15% inhibition | [2][3] |
| cis-Cinnamic acid | 4 µM | ~40% inhibition | [2][3] | |||
| cis-Cinnamic acid | 8 µM | ~65% inhibition | [2][3] | |||
| cis-Cinnamic acid | 20 µM | Significant upregulation of auxin-responsive genes | [3] | |||
| Zea mays (Corn) | Germinating Seed | Endogenous Concentration | This compound | Not applicable | Increases during germination | [1] |
Note: Data for Arabidopsis thaliana root elongation is based on cis-cinnamic acid, a structurally similar compound known to have a comparable mode of action. This is used as a proxy due to the limited availability of direct quantitative data for this compound in this specific assay.
Signaling Pathways and Molecular Mechanisms
This compound's physiological effects are believed to be mediated through its interaction with plant hormone signaling pathways, particularly auxin. The prevailing hypothesis, supported by studies on the related compound cis-cinnamic acid, is that this compound acts as an inhibitor of auxin efflux, leading to localized changes in auxin concentration and subsequent developmental responses.
Hypothesized Signaling Pathway of this compound in Plant Cells
The following diagram illustrates the proposed mechanism by which this compound influences plant cell growth by inhibiting auxin transport.
References
The Intricate Dance: A Technical Guide to the Interaction of cis-Ferulic Acid with Plant Enzymes
For Immediate Release
This technical guide provides an in-depth exploration of the interactions between cis-ferulic acid and key plant enzymes. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available quantitative data, details experimental methodologies, and visualizes relevant biochemical pathways to facilitate a comprehensive understanding of this specific stereoisomer's role in plant biochemistry. While research has more extensively covered the ubiquitous trans-ferulic acid, this guide focuses on the nuanced and distinct interactions of the cis-isomer.
Quantitative Analysis of this compound and Plant Enzyme Interactions
The inhibitory and modulatory effects of this compound on various plant enzymes are critical to understanding its physiological role. The following tables summarize the available quantitative data. It is important to note that specific kinetic data for this compound is limited in the current body of scientific literature. Where direct data for the cis-isomer is unavailable, data for the closely related cis-cinnamic acid or unspecified ferulic acid isomers are provided for comparative context.
| Enzyme | Plant Source | Substrate | Inhibitor | Inhibition Type | Km of Substrate (mM) | Ki of Inhibitor (mM) | Reference |
| Phenylalanine Ammonia-Lyase 1 (PAL1) | Arabidopsis thaliana | L-Phenylalanine | cis-Cinnamic Acid | Competitive | Not Reported | Not Reported, but stated as a competitive inhibitor | [1] |
| Enzyme | Plant Source | Substrate | Inhibitor/Modulator | Effect | Concentration | Reference |
| Peroxidase | Maize (Zea mays L.) | Guaiacol | Ferulic Acid (isomer not specified) | Increased Activity | 0.5 - 3.0 mM | [2] |
| Catalase | Maize (Zea mays L.) | Hydrogen Peroxide | Ferulic Acid (isomer not specified) | Increased Activity (in roots) | 0.5 - 3.0 mM | [2] |
| Polyphenol Oxidase | Maize (Zea mays L.) | Catechol | Ferulic Acid (isomer not specified) | Decreased Activity | 3.0 mM | [2] |
| Indole-3-acetic acid (IAA) Oxidase | Maize (Zea mays L.) | Indole-3-acetic acid | Ferulic Acid (isomer not specified) | Increased Activity | 0.5 - 3.0 mM | [2] |
Table 2: Modulation of Oxidative Enzymes by Ferulic Acid. The data above pertains to ferulic acid without specification of the isomer. These findings indicate a concentration-dependent modulation of key oxidative enzymes involved in plant growth, development, and stress responses.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide protocols for key experiments cited in the study of this compound and plant enzyme interactions.
Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay
This protocol is adapted from methodologies used to study the kinetics of PAL inhibition.
Objective: To determine the inhibitory effect of this compound on PAL activity.
Materials:
-
Plant tissue (e.g., Arabidopsis thaliana leaves)
-
Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 15 mM β-mercaptoethanol, 2 mM EDTA, 5% (w/v) Polyclar AT.
-
Substrate: L-phenylalanine solution (in 100 mM Tris-HCl, pH 8.8).
-
Inhibitor: this compound solutions of varying concentrations (dissolved in a minimal amount of DMSO and diluted in buffer).
-
Spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract. The protein concentration should be determined using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Set up reaction mixtures in cuvettes containing 100 mM Tris-HCl buffer (pH 8.8), the enzyme extract, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the L-phenylalanine substrate.
-
Monitor the increase in absorbance at 290 nm (the wavelength at which trans-cinnamic acid, the product, absorbs) for 10-20 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time plots.
-
To determine the type of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and this compound.
-
Plot the data using Lineweaver-Burk or Dixon plots.
-
Peroxidase Activity Assay
Objective: To quantify the effect of this compound on peroxidase activity.
Materials:
-
Plant enzyme extract (prepared as in 2.1).
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.0).
-
Substrate: Guaiacol solution.
-
Hydrogen peroxide (H2O2) solution.
-
This compound solutions.
-
Spectrophotometer.
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, combine the assay buffer, guaiacol solution, and the plant enzyme extract.
-
Add the desired concentration of this compound.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding H2O2.
-
Immediately measure the increase in absorbance at 470 nm due to the formation of tetraguaiacol.
-
Record the change in absorbance over time.
-
-
Calculation of Activity:
-
Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of tetraguaiacol (26.6 mM-1 cm-1).
-
Catalase Activity Assay
Objective: To measure the influence of this compound on catalase activity.
Materials:
-
Plant enzyme extract.
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0).
-
Hydrogen peroxide (H2O2) solution (30 mM).
-
This compound solutions.
-
Spectrophotometer.
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer and the enzyme extract.
-
Add the desired concentration of this compound.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the H2O2 solution.
-
Monitor the decrease in absorbance at 240 nm as H2O2 is consumed.
-
-
Activity Calculation:
-
Calculate catalase activity using the molar extinction coefficient of H2O2 at 240 nm (43.6 M-1 cm-1).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biochemical processes provides a clearer understanding of the roles of this compound. The following diagrams, rendered using the DOT language, illustrate a key metabolic pathway and a general experimental workflow.
Figure 1: Simplified Phenylpropanoid Pathway Highlighting the Role of PAL and the Formation of this compound.
Figure 2: General Experimental Workflow for Studying Enzyme Inhibition by this compound.
Conclusion and Future Directions
The interaction of this compound with plant enzymes presents a compelling area of study with implications for plant physiology and the development of novel bioregulators. While current research, particularly on its inhibitory effects on PAL1, suggests a significant regulatory role, a substantial gap exists in the quantitative understanding of its interactions with a broader range of plant enzymes. Future research should prioritize obtaining specific kinetic data, such as Ki and IC50 values, for the cis-isomer with peroxidases, polyphenol oxidases, and catalases. Furthermore, elucidating the specific signaling pathways in plants that are modulated by this compound will be crucial for a complete understanding of its biological function. The methodologies and data presented in this guide provide a solid foundation for these future investigations.
References
Unlocking the Potential of cis-Ferulic Acid: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferulic acid, a phenolic compound ubiquitously found in the plant kingdom, has garnered significant attention for its diverse pharmacological activities. While the trans-isomer is more abundant, the cis-isomer of ferulic acid is emerging as a molecule of interest with unique biological properties. This technical guide provides an in-depth overview of the discovery and isolation of cis-ferulic acid from novel plant species, detailed experimental protocols for its extraction and purification, and an exploration of its modulation of key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Introduction: The Rise of this compound
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a hydroxycinnamic acid derivative synthesized in plants via the shikimate pathway from the amino acids phenylalanine and tyrosine.[1] It exists in two isomeric forms: trans-ferulic acid and this compound.[2] The trans-isomer is the more stable and abundant form in nature, often found esterified to polysaccharides in the plant cell wall, contributing to its structural rigidity.[2][3] The less common cis-isomer can be formed from the trans-isomer through exposure to light and heat.[4]
Historically, research has predominantly focused on trans-ferulic acid due to its prevalence. However, recent studies have begun to shed light on the distinct biological activities of this compound, including its role as a plant growth stimulator and its potential as a platelet aggregation inhibitor.[4][5] This has spurred interest in identifying novel plant sources rich in this isomer and developing efficient methods for its isolation and characterization. This guide will delve into the technical aspects of this emerging area of research.
Discovery and Isolation from Novel Plant Species
While ferulic acid is widespread, the discovery of significant quantities of its cis-isomer in novel plant species is a noteworthy development. This section highlights some of these recent findings.
Kelussia odoratissima Mozaff.
Kelussia odoratissima, a monotypic medicinal plant endemic to Iran, has been identified as a source of ferulic acid.[6] Phytochemical analysis of the aerial parts of this plant led to the isolation and identification of 4-hydroxy-3-methoxycinnamic acid.[6] While the initial report did not differentiate between the isomers, subsequent interest in this unique plant warrants further investigation into its this compound content. The novelty of this genus makes it a prime candidate for exploring unique phytochemical profiles.[6]
Germinated Cereals: Wheat and Spelt
Germination has been shown to significantly alter the phenolic acid profile of cereals. In germinated wheat and spelt seeds, the concentration of this compound, along with trans-ferulic acid and p-coumaric acid, was found to increase significantly.[7] This suggests that the germination process may induce the isomerization of trans-ferulic acid to this compound, presenting a method for enriching this specific isomer from common agricultural sources.
Corn Bran (Zea mays)
Corn bran, a byproduct of the corn milling industry, is a rich source of bound phenolic compounds.[7] Chemical investigation of the ethyl acetate extract of corn bran after alkaline digestion led to the isolation of both trans- and this compound and their methyl esters.[7] This highlights the potential of agricultural waste streams as a valuable source for isolating this compound.
Codiaeum variegatum
The ornamental plant Codiaeum variegatum has also been listed as a plant containing this compound, indicating the broad distribution of this isomer across the plant kingdom and the potential for its discovery in non-food plant species.
Experimental Protocols for Isolation and Purification
The isolation of this compound from plant matrices typically involves extraction to release it from the cell wall, followed by purification to separate it from other compounds, including its trans-isomer.
Extraction Methodologies
The majority of ferulic acid in plants is in a bound form, esterified to polysaccharides.[8] Therefore, a hydrolysis step is essential for its release.
Alkaline hydrolysis is a common and effective method for releasing bound ferulic acid.[9]
Protocol for Alkaline Hydrolysis of Brewer's Spent Grain (BSG): [10]
-
Sample Preparation: Dry the Brewer's Spent Grain (BSG) and grind it to a fine powder.
-
Hydrolysis: Mix the powdered BSG with a 2% NaOH solution in a solid-to-liquid ratio of 1:20 (w/v) in a pressure tube.
-
Heating: Heat the mixture at 120°C for 1.5 hours.
-
Cooling and Separation: Cool the mixture to room temperature and centrifuge to separate the solid residue.
-
Hemicellulose Precipitation: Add ethanol to the supernatant to a final concentration of 30% (v/v) to precipitate the hemicellulose fraction. Centrifuge to remove the precipitate.
-
Neutralization and Concentration: Neutralize the supernatant containing ferulic acid with 6M HCl and concentrate it using a rotary evaporator.
-
Lyophilization: Freeze-dry the aqueous phase to obtain the crude extract.
Enzymatic hydrolysis offers a milder and more specific alternative to alkaline hydrolysis. Feruloyl esterases, often in combination with xylanases, are used to break the ester bonds linking ferulic acid to arabinoxylans.[8][11]
Protocol for Enzymatic Hydrolysis of Wheat Bran: [12]
-
Enzyme Solution: Prepare a solution of cellulose-degrading enzymes in an appropriate buffer.
-
Hydrolysis: Mix the wheat bran with the enzyme solution and incubate in a water bath at a controlled temperature (e.g., 44°C) and agitation (e.g., 85 rpm) for 24 hours.
-
Reaction Termination: Terminate the enzymatic reaction by ultrasonication followed by centrifugation.
-
Filtration: Filter the supernatant through a 0.22 µm PVDF membrane filter to obtain the crude extract for analysis.
Purification Techniques
Following extraction, a multi-step purification process is typically required to isolate this compound to a high degree of purity.
Adsorption chromatography can be used for the partial purification of ferulic acid from the crude extract.
Protocol for Adsorption Chromatography: [10]
-
Resin Selection: Use a synthetic resin such as Lewatit for adsorption.
-
Adsorption: Mix the crude extract containing ferulic acid with the resin and allow for adsorption to occur. The kinetics can be monitored by taking samples of the supernatant over time.
-
Washing: Wash the resin to remove unbound impurities.
-
Elution: Elute the bound ferulic acid from the resin using an appropriate solvent.
Counter-current chromatography is a powerful technique for the preparative separation of isomers with similar structures, such as trans- and this compound.[1]
Protocol for Two-Step CCC Separation of Ferulic Acid Isomers from Wheat Bran: [1]
-
Crude Extract Preparation: Obtain a crude extract of ferulic acid from wheat bran.
-
Step 1: Traditional CCC:
-
Solvent System: Hexane: Ethyl acetate: Methanol: Water (2:5:2:4).
-
Separation: Perform an initial separation of the crude extract using traditional CCC to enrich the ferulic acid fraction.
-
-
Step 2: pH-Zone-Refining CCC:
-
Solvent System: Hexane: Ethyl acetate: Acetonitrile: Water (2:5:2:2), with 10 mmol L⁻¹ trifluoroacetic acid in the organic stationary phase and 10 mmol L⁻¹ ammonia in the aqueous mobile phase.
-
Separation: Subject the enriched ferulic acid fraction to pH-zone-refining CCC to separate the trans- and cis-isomers. This method can yield trans-ferulic acid with >99% purity and this compound with >98% purity.
-
Quantitative Data Summary
The yield and purity of isolated this compound are critical parameters for research and development. The following tables summarize quantitative data from the literature.
Table 1: Ferulic Acid Content in Various Plant Sources
| Plant Source | Ferulic Acid Content | Reference |
| Wheat Bran | ~700 mg/kg | [8] |
| Brewer's Spent Grain | Up to 470 mg per 100 g | [10] |
| Rye Bran (Enzymatic Hydrolysis) | 11.3 g/kg | [11] |
| Wheat Bran (Enzymatic Hydrolysis) | 8.6 g/kg | [11] |
| Germinated Wheat and Spelt | Significant increase in this compound | [7] |
Table 2: Purity of Ferulic Acid after Purification
| Purification Method | Isomer | Purity | Reference |
| pH-Zone-Refining CCC | trans-ferulic acid | >99% | [1] |
| pH-Zone-Refining CCC | This compound | >98% | [1] |
Modulation of Cellular Signaling Pathways
Ferulic acid exerts its biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.
Anti-inflammatory Pathways
Ferulic acid has demonstrated significant anti-inflammatory properties through the modulation of key signaling cascades.
-
NF-κB Pathway: Ferulic acid can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[13] It has been shown to reduce the phosphorylation and nuclear translocation of p-NF-κB in TNF-α-induced human umbilical vein endothelial cells (HUVECs).[14]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical inflammatory pathway. Ferulic acid can inhibit the p38 MAPK pathway.[15]
-
JAK/STAT Pathway: Ferulic acid also acts as an anti-inflammatory agent by inhibiting the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[16]
Anticancer Pathways
Ferulic acid has shown promise as an anticancer agent by influencing pathways involved in cell proliferation, apoptosis, and metastasis.[17]
-
PI3K/Akt Pathway: Ferulic acid can inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, which is crucial for cancer cell survival and proliferation.[17] It has been observed to reduce the phosphorylation of Akt and PI3K in cervical carcinoma cells.[18]
-
Apoptosis Induction: Ferulic acid can induce apoptosis (programmed cell death) in cancer cells. It has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[17]
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway is involved in stress responses and apoptosis. Ferulic acid can modulate JNK signaling, contributing to its pro-apoptotic effects.[18]
Experimental Workflow for Isolation and Analysis
The following diagram illustrates a typical workflow for the isolation and analysis of this compound from a plant source.
Conclusion and Future Directions
The discovery and isolation of this compound from novel plant species, coupled with a deeper understanding of its biological activities, open up new avenues for research and development in the pharmaceutical and nutraceutical industries. The detailed experimental protocols provided in this guide offer a practical framework for researchers to isolate and study this promising molecule. Further research should focus on screening a wider range of plant species for high this compound content, optimizing extraction and purification methods to improve yield and cost-effectiveness, and conducting in-depth preclinical and clinical studies to fully elucidate its therapeutic potential. The continued exploration of this compound is poised to unlock new solutions for human health and wellness.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential applications of ferulic acid from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferulic Acid From Plant Biomass: A Phytochemical With Promising Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. This compound | C10H10O4 | CID 1548883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. botanyjournals.com [botanyjournals.com]
- 9. mendelnet.cz [mendelnet.cz]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Highly-Efficient Release of Ferulic Acid from Agro-Industrial By-Products via Enzymatic Hydrolysis with Cellulose-Degrading Enzymes: Part I–The Superiority of Hydrolytic Enzymes Versus Conventional Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanism of ferulic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ferulic acid suppresses the inflammation and apoptosis in Kawasaki disease through activating the AMPK/mTOR/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Schematic drawing presenting signaling pathways affected by ferulic acid [pfocr.wikipathways.org]
- 17. mdpi.com [mdpi.com]
- 18. Ferulic acid as a promising candidate for developing selective and effective anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Photochemistry of cis-Ferulic Acid: A Technical Guide to Quantum Yield and Photochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferulic acid, a ubiquitous phenolic compound derived from the secondary metabolism of plants, has garnered significant attention in the pharmaceutical and cosmetic industries for its potent antioxidant and photoprotective properties. While the trans-isomer is the most common and studied form, the photochemical behavior of cis-ferulic acid is of growing interest, particularly for applications in drug delivery, phototherapy, and materials science. This technical guide provides an in-depth exploration of the quantum yield and photochemical properties of this compound, offering a comprehensive resource for researchers and professionals in drug development.
Core Photochemical Processes of this compound
Upon absorption of ultraviolet (UV) radiation, this compound primarily undergoes two key photochemical reactions: cis-trans isomerization and [2+2] cycloaddition leading to photodimerization. The efficiency of these processes is dictated by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed.
Cis-Trans Isomerization
The most prominent photochemical reaction of this compound is its isomerization to the more stable trans-isomer. This process is a crucial deactivation pathway for the excited state, dissipating the absorbed UV energy and contributing to the photoprotective effects of ferulic acid.
The quantum yield for the cis-trans isomerization of ferulic acid is generally considered to be low, making its detection challenging[1]. However, the efficiency of this process is highly dependent on environmental factors such as the solvent and pH. Notably, for the dianionic form of this compound (cFA2−), which is prevalent at higher pH, the electronic deactivation and subsequent isomerization to the trans form occur on an ultrafast timescale of approximately 1.4 picoseconds[2][3]. This suggests a potentially higher and more efficient isomerization quantum yield for the dianionic species, a critical consideration for formulations at physiological pH.
The isomerization process can be visualized as a rotation around the central carbon-carbon double bond in the excited state, leading to the formation of the trans isomer.
Photodimerization
In addition to isomerization, this compound can undergo photodimerization, a [2+2] cycloaddition reaction that results in the formation of cyclobutane derivatives known as truxillic or truxinic acids. This process is more prevalent at higher concentrations and in the solid state where the molecules are in close proximity.
The quantum yield of photodimerization for this compound is not well-documented in the literature. However, studies on the related compound, cis-cinnamic acid, indicate that direct photodimerization can occur when the intermolecular distance between the double bonds is less than 4.2 Å[4]. The stereochemistry of the resulting dimer is dictated by the arrangement of the molecules in the crystal lattice or in solution aggregates.
Quantitative Data on Photochemical Properties
While specific quantum yield values for this compound are scarce, the following table summarizes the available qualitative and quantitative data for ferulic acid and related compounds to provide a comparative overview.
| Photochemical Process | Compound | Quantum Yield (Φ) | Conditions | Reference |
| cis → trans Isomerization | This compound | Poor/Difficult to detect | General | [1] |
| Dianionic this compound | Implied to be efficient (fast deactivation) | Aqueous solution, high pH | [2][3] | |
| trans-Ferulic Acid | - | THF, 366 nm UV | [5] | |
| Photodimerization | cis-Cinnamic Acids | Dependent on intermolecular distance (<4.2 Å) | Solid state | [4] |
| trans-Cinnamic Acid | Dependent on crystal form | Solid state | [6] |
Experimental Protocols for Quantum Yield Determination
The determination of the quantum yield of a photochemical reaction is a critical step in characterizing its efficiency. Both absolute and relative methods can be employed.
Absolute Quantum Yield Determination using Chemical Actinometry
This method relies on a chemical actinometer, a substance with a well-known photochemical reaction and quantum yield, to accurately measure the photon flux of the light source. The potassium ferrioxalate actinometer is a widely used standard.
Experimental Workflow:
Methodology:
-
Preparation of Actinometer: A solution of potassium ferrioxalate is prepared in a sulfuric acid solution.
-
Irradiation: The actinometer solution is irradiated with a monochromatic light source at the desired wavelength for a specific time.
-
Analysis: The amount of Fe²⁺ ions produced is quantified by adding a 1,10-phenanthroline solution, which forms a colored complex, and measuring the absorbance at 510 nm.
-
Photon Flux Calculation: The photon flux is calculated based on the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.
-
Sample Irradiation: A solution of this compound is irradiated under the same experimental conditions.
-
Reaction Monitoring: The change in concentration of this compound or the formation of trans-ferulic acid is monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Quantum Yield Calculation: The quantum yield is calculated using the rate of the photochemical reaction and the determined photon flux.
Relative Quantum Yield Determination
This method involves comparing the rate of the photoreaction of the sample to that of a reference compound with a known quantum yield under identical experimental conditions.
Methodology:
-
Reference and Sample Preparation: Solutions of the reference compound and this compound are prepared with similar optical densities at the irradiation wavelength.
-
Irradiation: Both solutions are irradiated under identical conditions (light source, geometry, temperature).
-
Reaction Monitoring: The rates of the photochemical reactions for both the reference and the sample are determined.
-
Quantum Yield Calculation: The quantum yield of this compound is calculated using the ratio of the reaction rates and the known quantum yield of the reference.
Involvement in Signaling Pathways: Implications for Drug Development
Ferulic acid has been shown to modulate several key signaling pathways implicated in various diseases, including cancer and inflammatory conditions. This makes it a promising candidate for drug development. While most studies do not differentiate between the cis and trans isomers, the photochemical conversion between them could be exploited for targeted drug delivery and activation.
Key signaling pathways modulated by ferulic acid include:
-
PI3K/AKT/mTOR Pathway: Ferulic acid can inhibit the activation of this pathway, which is crucial for cell proliferation, survival, and metabolism. This suggests its potential as an anticancer agent.
-
NF-κB Signaling Pathway: By inhibiting the activation of NF-κB, ferulic acid can suppress inflammatory responses and inhibit tumor cell growth.
-
MAPK Signaling Pathway: Ferulic acid can modulate the p38 MAPK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis. For instance, ferulic acid, in combination with ascorbic acid, has been shown to attenuate cisplatin-induced ototoxicity by targeting MMP9 via the p38 MAPK pathway[7].
Conclusion
The photochemical properties of this compound, particularly its cis-trans isomerization, present both challenges and opportunities for researchers and drug development professionals. While the quantum yield of this process is generally low, the enhanced efficiency in its dianionic form opens avenues for pH-dependent applications. The ability of ferulic acid to modulate critical signaling pathways further underscores its therapeutic potential. A thorough understanding of its photochemical behavior, coupled with robust experimental methodologies for quantum yield determination, is essential for harnessing the full potential of this compound in the development of novel phototherapies and drug delivery systems. Further research is warranted to precisely quantify the quantum yields of both isomerization and photodimerization under various physiological conditions to advance its clinical translation.
References
- 1. Photodynamics of potent antioxidants: ferulic and caffeic acids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP01595F [pubs.rsc.org]
- 2. Ultrafast dynamics of UV-excited trans- and this compound in aqueous solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [scholarship.miami.edu]
- 5. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Photoisomerization, Antioxidant Activity, and Lipid-Lowering Effect of Ferulic Acid and Feruloyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Cis- and Trans-Ferulic Acid Isomers
Abstract
This application note provides a detailed protocol for the separation and quantification of cis- and trans-ferulic acid isomers using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Ferulic acid, a phenolic compound abundant in the plant kingdom, exists as two geometric isomers, with the trans-isomer being the most common and stable form. The ability to separate and quantify these isomers is crucial for researchers, scientists, and drug development professionals, as their biological activities and physicochemical properties can differ. This document outlines the necessary instrumentation, reagents, and a step-by-step protocol for achieving baseline separation of these isomers. Additionally, it includes a summary of quantitative data from various methods and a visual representation of the experimental workflow.
Introduction
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a well-studied phytochemical with a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. In nature, it predominantly exists as the trans-isomer. However, exposure to UV light or certain processing conditions can lead to its isomerization to the cis-form.[1][2] The differentiation and quantification of these isomers are essential for quality control, stability studies, and understanding their respective contributions to the overall biological activity of a sample. This application note details a robust RP-HPLC method for the effective separation of cis- and trans-ferulic acid.
Experimental Protocol
This protocol is a synthesis of commonly employed methods for the separation of ferulic acid isomers.[1][3][4]
1. Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.[1][3][5][6]
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Reagents: Formic acid, orthophosphoric acid, or acetic acid for mobile phase modification.
-
Standards: Certified reference standards of trans-ferulic acid and cis-ferulic acid (if available). This compound can also be prepared by exposing a solution of trans-ferulic acid to UV light.
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions
-
Mobile Phase: An isocratic mobile phase of methanol and water (pH adjusted to 3.0 with orthophosphoric acid) in a 48:52 (v/v) ratio has been shown to be effective.[3] Alternatively, a gradient elution can be used for more complex samples. A common mobile phase combination is 0.1% formic acid in water (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[5]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10-20 µL.
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve trans-ferulic acid in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to desired concentrations for calibration.
-
This compound Generation (if standard is unavailable): Expose a solution of trans-ferulic acid in a quartz cuvette to UV radiation (e.g., 254 nm or 366 nm) for several hours to induce isomerization.[8] Monitor the formation of the cis-isomer by injecting aliquots into the HPLC system. The cis-isomer is generally more polar and will have a shorter retention time than the trans-isomer on a C18 column.
-
Sample Preparation: Dissolve the sample containing ferulic acid in the mobile phase, vortex, and sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter prior to injection.
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere with the analytes.
-
Inject the prepared standard solutions to establish the retention times for cis- and trans-ferulic acid and to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.
-
Quantify the amount of each isomer in the sample using the calibration curve.
Data Presentation
The following table summarizes typical quantitative data for the HPLC separation of cis- and trans-ferulic acid based on published methods.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (48:52, v/v), pH 3.0 with Orthophosphoric Acid[3] | Acetonitrile:0.1% Phosphoric Acid (25:75, v/v)[7] | Methanol:0.1% Phosphoric Acid (25:75, v/v)[7] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[7] | 1.0 mL/min[7] |
| Detection | 320 nm[3] | 316 nm[7] | 316 nm[7] |
| Retention Time (trans-FA) | ~4.9 min[3] | Not specified | Not specified |
| Retention Time (cis-FA) | Earlier than trans-isomer | Not specified | Not specified |
| Linearity Range | 10-70 µg/mL[3] | 0.018-0.107 µg[7] | 0.018-0.107 µg[7] |
| Correlation Coefficient (r²) | >0.999[3] | 0.9998[7] | 0.9998[7] |
Mandatory Visualization
Caption: Experimental workflow for the HPLC separation of ferulic acid isomers.
Caption: Principle of separation for cis- and trans-ferulic acid on a C18 column.
References
- 1. researchgate.net [researchgate.net]
- 2. Ferulic acid: extraction, estimation, bioactivity and applications for human health and food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study [mdpi.com]
- 6. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 7. researchgate.net [researchgate.net]
- 8. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of cis-Ferulic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferulic acid, a ubiquitous phenolic compound in the plant kingdom, and its derivatives are of significant interest to the pharmaceutical, food, and cosmetic industries due to their potent antioxidant and various therapeutic properties.[1] The biological activity of these compounds can be influenced by their isomeric form, with cis and trans isomers potentially exhibiting different effects.[2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of ferulic acid isomers and their derivatives.[3][4] This application note provides a detailed protocol for the analysis of cis-ferulic acid derivatives using GC-MS, including sample preparation, derivatization, and instrument parameters.
Experimental Workflow Overview
The general workflow for the GC-MS analysis of this compound derivatives involves sample extraction, derivatization to increase volatility, followed by chromatographic separation and mass spectrometric detection.
Caption: General workflow for GC-MS analysis of ferulic acid derivatives.
Detailed Experimental Protocols
Sample Preparation
The extraction of ferulic acid and its derivatives from various matrices is a critical first step. The choice of solvent and method will depend on the sample type.
a. Extraction from Plant Material:
-
Materials:
-
Protocol:
-
Weigh 10 g of the dried plant material and place it in a Soxhlet apparatus.[5]
-
Extract the sample with 100 mL of ethyl acetate for several hours.[5]
-
Alternatively, for a simpler extraction, dissolve 2 g of the powdered sample in 25 mL of 80% methanol or ethanol and incubate at room temperature for 72 hours.[6] Sonicate the mixture for 15 minutes to improve extraction efficiency.[6]
-
Filter the extract through Whatman No. 1 filter paper.[6]
-
Concentrate the filtrate under vacuum using a rotary evaporator.[6]
-
The resulting crude extract can be used for further analysis.
-
b. Alkaline Hydrolysis for Bound Ferulic Acid:
For samples where ferulic acid is bound to the cell wall, alkaline hydrolysis is necessary to release it.[1][7]
-
Materials:
-
Protocol:
Derivatization
To increase the volatility and thermal stability of ferulic acid derivatives for GC-MS analysis, a derivatization step is essential.[4] Silylation is a commonly employed method.[4][8]
Caption: Chemical derivatization process of ferulic acid for GC-MS.
-
Materials:
-
Protocol:
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 Plus GC with a 5973N MSD) is typically used.[11]
-
GC Parameters:
-
MS Parameters:
Data Presentation
Quantitative data should be summarized for clarity and easy comparison.
Table 1: GC-MS Method Validation Parameters for Ferulic Acid Analysis
| Parameter | trans-Ferulic Acid | This compound | Reference |
| Linearity Range (mg/L) | 1 - 100 | Not specified | [2] |
| Correlation Coefficient (r²) | > 0.999 | Not specified | [2] |
| Limit of Detection (LOD) (mg/L) | 0.15 | Not specified | [2][12] |
| Limit of Quantitation (LOQ) (mg/L) | 0.50 | Not specified | [2][12] |
| Repeatability (RSD %) | 2.7 - 5.4 | Not specified | [2] |
Table 2: Mass Spectral Data for Silylated Ferulic Acid (TMS Derivative)
| Ion Description | m/z | Reference |
| Molecular Ion [M]⁺ | 338 | [2] |
| [M - CH₃]⁺ | 323 | [2] |
| [M - OCH₃]⁺ | 308 | [2] |
| [M - CH₃ - OCH₃]⁺ | 293 | [2] |
| [M - TMSO]⁺ | 249 | [2] |
| [M - TMSO - OCH₃]⁺ | 219 | [2] |
| Trimethylsilyl moiety | 73 | [2] |
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the separation and quantification of this compound and its derivatives. Proper sample preparation and derivatization are crucial for achieving accurate and reproducible results. This protocol can be adapted for the analysis of ferulic acid in a wide range of matrices, aiding in research, quality control, and drug development. The separation of cis and trans isomers is readily achievable with this methodology, which is critical for understanding the biological activity and stability of these important phenolic compounds.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. techscience.com [techscience.com]
- 11. Application Note on GC/MS analysis of phenols | Laboratory Talk [laboratorytalk.com]
- 12. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of cis-Ferulic Acid from Plant Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferulic acid, a phenolic compound ubiquitously found in the plant kingdom, is of significant interest to the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and anticancer properties. While trans-ferulic acid is the more stable and abundant isomer in nature, cis-ferulic acid has also demonstrated significant biological activities. This document provides a detailed protocol for the extraction of ferulic acid from plant matrices with a specific focus on obtaining the cis-isomer. The protocol involves an initial extraction of total ferulic acid, followed by a photoisomerization step to convert the trans-isomer to the desired cis-form.
Data Presentation
The following tables summarize quantitative data related to the extraction and analysis of ferulic acid from various plant sources.
Table 1: Ferulic Acid Content in Various Plant Byproducts
| Plant Matrix | Extraction Method | Total Ferulic Acid Yield (mg/g of dry weight) | Reference |
| Maize Bran | Alkaline Hydrolysis (2 M NaOH) | Not specified | [1][2] |
| Wheat Bran | Alkaline Hydrolysis (0.5 M NaOH) | 2.75 | [3] |
| Rice Bran | Alkaline Hydrolysis | Not specified | [1] |
| Sweet Corn Cob | Enzymatic Hydrolysis | 0.00169 | [4][5] |
Table 2: Analytical Parameters for cis- and trans-Ferulic Acid Analysis
| Analytical Method | Column | Mobile Phase | Detection | Retention Time (trans) | Retention Time (cis) | Reference |
| HPLC | C18 | Acetonitrile:Water (16:84 v/v) with 1% Acetic Acid | UV (320 nm) | ~8 min | Shorter than trans | [6] |
| GC-MS | - | - | MS | ~1 min longer than cis | - | [2] |
Experimental Protocols
This section details the methodologies for the extraction of total ferulic acid from plant matrices, followed by the conversion to this compound.
Protocol 1: Alkaline Hydrolysis for Extraction of Total Ferulic Acid
This protocol is adapted for the extraction of ferulic acid from agricultural byproducts such as maize or wheat bran.
Materials and Reagents:
-
Dried and finely ground plant matrix (e.g., maize bran, wheat bran)
-
Sodium hydroxide (NaOH) solution (0.5 M - 2 M)
-
Ethyl acetate
-
Hydrochloric acid (HCl) for acidification
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
pH meter
Procedure:
-
Sample Preparation: Weigh 10 g of the dried, ground plant material.
-
Alkaline Hydrolysis: Suspend the sample in 100 mL of NaOH solution (0.5 M for wheat bran, 2 M for maize bran) in a flask.[2][3] The mixture is then stirred at a controlled temperature (e.g., 50-60°C) for a specified duration (e.g., 4-24 hours).[3]
-
Centrifugation: After hydrolysis, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.
-
Acidification: Collect the supernatant and acidify it to a pH of 2-3 using HCl. This will precipitate the ferulic acid.
-
Solvent Extraction: Extract the acidified solution three times with an equal volume of ethyl acetate.
-
Drying and Evaporation: Pool the ethyl acetate fractions and dry them over anhydrous sodium sulfate. Evaporate the solvent using a rotary evaporator to obtain the crude ferulic acid extract.
Protocol 2: Photoisomerization of trans- to this compound
This protocol describes the conversion of the extracted trans-ferulic acid to the cis-isomer using UV radiation.[2]
Materials and Reagents:
-
Crude ferulic acid extract from Protocol 1
-
Methanol or Tetrahydrofuran (THF)
-
UV lamp (366 nm)
-
Amber vials or aluminum foil
Procedure:
-
Solution Preparation: Dissolve the crude ferulic acid extract in methanol or THF to a known concentration.
-
UV Exposure: Place the solution in a quartz cuvette or a UV-transparent vessel. Expose the solution to UV radiation at 366 nm for a period of up to 6 hours.[2] It is advisable to monitor the isomerization process over time using HPLC to determine the optimal exposure time for maximum this compound yield.
-
Protection from Light: After irradiation, store the solution in amber vials or wrap the container in aluminum foil to prevent further unwanted isomerization.[7]
-
Solvent Evaporation: The solvent can be evaporated under reduced pressure to yield an extract enriched in this compound.
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the analysis of cis- and trans-ferulic acid isomers.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and acidified water (e.g., with 1% acetic acid). A typical starting condition is Acetonitrile:Water (16:84 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare standard solutions of pure trans- and this compound (if available) in the mobile phase at various concentrations to generate a calibration curve. If a pure cis-standard is unavailable, its concentration can be estimated relative to the trans-isomer after confirming its identity.
-
Sample Preparation: Dissolve the extracted and isomerized sample in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system. The cis-isomer will typically have a shorter retention time than the trans-isomer.
-
Quantification: Identify and quantify the peaks corresponding to cis- and trans-ferulic acid by comparing their retention times and UV spectra with the standards. Use the calibration curve to determine the concentration of each isomer in the sample.
Visualization of Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and enrichment of this compound.
Caption: Workflow for extraction and isomerization of ferulic acid.
Signaling Pathways Modulated by Ferulic Acid
Ferulic acid has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. The diagram below illustrates the inhibitory effect of ferulic acid on the PI3K/Akt and NF-κB signaling pathways.
Caption: Ferulic acid's inhibition of PI3K/Akt and NF-κB pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ferulic Acid From Plant Biomass: A Phytochemical With Promising Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. Molecular mechanism of ferulic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of cis-Ferulic Acid as a Standard in Analytical Method Validation
Introduction
cis-Ferulic acid, a geometric isomer of the more abundant trans-ferulic acid, is a phenolic compound found in various plant sources.[1][2] While trans-ferulic acid is widely studied for its antioxidant and therapeutic properties, the cis-isomer also plays a significant role in the chemical analysis of natural products, food matrices, and pharmaceutical formulations.[3][4] Often formed from the trans-isomer through photoisomerization, this compound's accurate quantification is crucial for stability studies, quality control, and pharmacokinetic analysis.[2][3] This document provides detailed application notes and protocols for the use of this compound as an analytical standard for method validation, targeting researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use as an analytical standard.
| Property | Value | Reference |
| IUPAC Name | (2Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Appearance | Yellow oil | [2] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO, and acetonitrile. Limited solubility in water. | [2][4] |
| pKa | ~4.58 (for the carboxylic acid group, similar to the trans-isomer) | [5] |
Application Notes
Standard Solution Preparation and Handling
The stability of the this compound standard solution is critical for accurate and reproducible analytical results. Due to its propensity for isomerization, careful preparation and storage are paramount.
-
Solvent Selection: Methanol and acetonitrile are recommended solvents for preparing stock solutions of this compound.[6][7] For reversed-phase HPLC applications, the solvent composition should be similar to the mobile phase to ensure peak symmetry.
-
Stock Solution Preparation: A stock solution can be prepared by accurately weighing a known amount of high-purity this compound and dissolving it in the chosen solvent to a final concentration of, for example, 1 mg/mL.[1][7]
-
Working Standard Solutions: A series of working standard solutions can be prepared by serially diluting the stock solution with the mobile phase or a compatible solvent to cover the desired concentration range for calibration.[1][6]
-
Storage and Stability: Standard solutions should be stored in amber vials at low temperatures (-20°C or -80°C) to minimize degradation and photoisomerization to the trans-form.[3] It is recommended to prepare fresh working solutions daily from the stock solution.[1] Stability studies have shown that ferulic acid isomers can degrade in solution when exposed to light and room temperature over extended periods.[3]
Analytical Method Validation using this compound Standard
Validation of an analytical method ensures its suitability for the intended purpose. The following parameters should be assessed using the prepared this compound standard solutions according to ICH guidelines.
-
Specificity/Selectivity: The method's ability to unequivocally assess the analyte in the presence of other components, such as its trans-isomer, degradation products, and matrix components, should be demonstrated. This is typically achieved by analyzing blank samples, spiked samples, and samples subjected to stress conditions (e.g., acid, base, light, heat).[1][8]
-
Linearity: The linearity of the method should be established across a range of concentrations that are proportional to the analyte concentration. A minimum of five to seven concentrations are typically used to construct a calibration curve by plotting the peak area against the concentration of the this compound standard.[1][4][8]
-
Accuracy: The accuracy of the method is the closeness of the test results to the true value. It is often determined by a recovery study, where a known amount of this compound standard is spiked into a blank matrix and the percentage of recovery is calculated.[1][8]
-
Precision: The precision of the method is expressed as the relative standard deviation (RSD) of a series of measurements. It should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][8]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][8]
-
Robustness: The robustness of the method is its capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.[1]
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of ferulic acid isomers using chromatographic methods. While most literature focuses on trans-ferulic acid as the primary standard, the data provides a strong reference for establishing a validated method for this compound.
Table 1: HPLC Method Parameters for Ferulic Acid Analysis
| Parameter | HPLC Method 1 | HPLC Method 2 | UHPLC Method |
| Column | RP C18 (250 mm x 4.6 mm, 5 µm) | HiQSil ODS C-18 (250 mm x 4.6 mm, 5 µm) | C18 |
| Mobile Phase | Methanol:Water pH 3.0 (48:52 v/v) | Acetonitrile:10% Acetic Acid (20:80 v/v) | Methanol:Phosphate Buffer 20 mM (75:25 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 320 nm | UV at 319 nm | UV at 262 nm |
| Temperature | 25°C | 30°C | 40°C |
| Reference | [1][8] | [4] | [2] |
Table 2: Validation Parameters for Ferulic Acid Quantification
| Parameter | HPLC Method 1 | HPLC Method 2 | UHPLC Method | GC-MS Method |
| Linearity Range | 10.0 - 70.0 µg/mL | 200 - 7000 ng/mL | Not Specified | 1 - 100 mg/L |
| Correlation Coefficient (r²) | > 0.999 | 0.996 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 99.02 - 100.73% | 103.13 - 104.14% | ~100% | Not Specified |
| Precision (RSD%) | < 2.0% | < 2.0% | < 2.0% | 2.7 - 5.4% |
| LOD | Not Specified | 105 ng/mL | Not Specified | 0.15 mg/L |
| LOQ | Not Specified | 353 ng/mL | Not Specified | 0.50 mg/L |
| Reference | [1][8] | [4] | [2] | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
Objective: To prepare stock and working standard solutions of this compound for use in analytical method validation.
Materials:
-
This compound standard (high purity)
-
HPLC-grade methanol
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Micropipettes
-
Amber glass vials
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Add a small amount of methanol to dissolve the standard.
-
Once dissolved, bring the volume up to the mark with methanol.
-
Stopper the flask and mix thoroughly.
-
Transfer the stock solution to an amber glass vial and store at -20°C.
-
-
Working Standard Solutions (e.g., 1 - 100 µg/mL):
-
Prepare an intermediate stock solution by diluting the 1 mg/mL stock solution. For example, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to get a 100 µg/mL solution.
-
Prepare a series of working standards by further diluting the intermediate stock solution with the mobile phase in volumetric flasks to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 75, 100 µg/mL).
-
Transfer each working standard to a labeled amber vial. These solutions should be prepared fresh daily.
-
Protocol 2: Validated HPLC Method for the Quantification of this compound
Objective: To provide a validated HPLC-UV method for the quantification of this compound. This protocol is adapted from established methods for ferulic acid analysis.[1][8]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of methanol and water (pH adjusted to 3.0 with phosphoric acid) in a 48:52 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 10 µL.
Procedure:
-
System Preparation:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
-
Calibration Curve Construction:
-
Inject the prepared working standard solutions of this compound in triplicate, from the lowest to the highest concentration.
-
Record the peak area for each injection.
-
Plot a calibration curve of the mean peak area versus the concentration of this compound.
-
Perform a linear regression analysis and determine the equation of the line, correlation coefficient (r²), and the linearity range.
-
-
Sample Analysis:
-
Prepare the sample solution containing this compound by dissolving or extracting it in a suitable solvent and diluting it with the mobile phase to fall within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the sample solution into the HPLC system and record the chromatogram.
-
Identify the this compound peak based on the retention time obtained from the standard injections.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Visualizations
Caption: Workflow for Analytical Method Validation using this compound Standard.
Caption: Protocol for Preparing this compound Standard Solutions.
References
- 1. scispace.com [scispace.com]
- 2. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for cis-Ferulic Acid in Food Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a phenolic compound ubiquitously found in the plant kingdom, particularly in the seeds and leaves of cereals, fruits, and vegetables.[1] It exists as two geometric isomers: trans-ferulic acid and cis-ferulic acid, with the trans form being more abundant and stable in nature.[2] The less common cis-isomer can be formed from the trans-isomer through processes like UV irradiation or heating.[3] Ferulic acid has garnered significant attention in the food industry for its potent antioxidant and antimicrobial properties, positioning it as a promising natural alternative to synthetic preservatives.[4][5] Its low toxicity and ability to be readily metabolized by the human body further enhance its appeal for food applications.[5]
These application notes provide a comprehensive overview of the mechanisms, efficacy, and protocols for utilizing this compound in food preservation, targeting professionals in research and development.
Application Notes
Ferulic acid exerts its preservative effects through a dual mechanism, acting as both a potent antioxidant and a broad-spectrum antimicrobial agent.
2.1.1 Antioxidant Activity
The antioxidant capacity of ferulic acid is fundamental to its role in preventing food spoilage, particularly lipid oxidation. The mechanism is multifaceted:
-
Free Radical Scavenging: The primary antioxidant action involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals (like ROS and RNS). This process is highly efficient due to the formation of a resonance-stabilized phenoxy radical, which effectively terminates free radical chain reactions.[2][6]
-
Metal Chelation: Ferulic acid can chelate pro-oxidant metal ions such as iron (Fe²⁺) and copper (Cu²⁺).[7] By binding these metals, it inhibits their participation in Fenton-type reactions, which generate highly destructive hydroxyl radicals.
-
Enzyme Modulation: It can enhance the activity of endogenous antioxidant enzymes, such as superoxide dismutase and catalase, further bolstering the defense against oxidative stress.[6]
2.1.2 Antimicrobial Activity
Ferulic acid demonstrates inhibitory activity against a range of spoilage microorganisms and foodborne pathogens, including both Gram-positive and Gram-negative bacteria.[7][8]
The primary antimicrobial mechanism involves the disruption of the bacterial cell membrane. Ferulic acid alters the morphology and permeability of the cell membrane, leading to the leakage of essential intracellular components like ions and nucleic acids, and ultimately causing irreversible cell damage and death.[7] Additionally, it has been shown to inhibit arylamine N-acetyltransferase, an enzyme involved in bacterial arylamine acetylation.[7] In some cases, its efficacy can be synergistically enhanced when combined with other antimicrobials like ε-polylysine or treatments such as UV-A light.[9][10][11]
The following tables summarize the reported efficacy of ferulic acid in various food preservation applications. Note that many studies do not differentiate between isomers, but the data provides a strong baseline for the compound's potential.
Table 1: Antimicrobial Efficacy of Ferulic Acid in Food Systems
| Food Matrix/System | Target Microorganism | Ferulic Acid (FA) Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Broth Media | Escherichia coli O157:H7 | 200 ppm | 3.49 log CFU/mL reduction after 72h at 4°C | [12] |
| Meat System | E. coli O157:H7 | 200 ppm (with caffeic acid) | 3.63 log CFU/g reduction after 72h at 4°C | [12] |
| Dried Meat | Total Aerobic Mesophiles | 0.1% (1000 ppm) | Reduction from ~4.8 to 4.0 Log₁₀ CFU/g at Day 1 | [7] |
| Emulsified System | Listeria monocytogenes | 5.5 mmol/L (pH 5.5) | Complete inhibition of growth | [13] |
| In Vitro | Shewanella putrefaciens | 1/4 MIC (with 1/4 MIC ε-polylysine) | Complete inhibition of growth | [9] |
| Chicken Breast | E. coli | Not specified (with UV-A light) | Significant reduction of bacterial load |[10] |
Table 2: Antioxidant Efficacy of Ferulic Acid in Food Systems
| Food Matrix | Ferulic Acid (FA) Concentration | Metric / Observed Effect | Reference |
|---|---|---|---|
| Dried Meat | 0.1% (1000 ppm) | Highest antioxidant activity (ABTS) and lowest lipid oxidation (MDA) over 180 days | [7][14] |
| Cold-Pressed Flaxseed Oil | 200 mg/100 g | Extended shelf life by up to 5.31 months | [15] |
| Lard | 100 mg/100 g (in soy protein film) | Decreased peroxide value, indicating prevention of oxidation | [16] |
| Biscuits | 0.05% (with 0.5% glycine) | Complete inhibition of oxidation at 30°C for 40 days |[2] |
Experimental Protocols
This protocol describes the conversion of the more common trans-ferulic acid to this compound using UV irradiation. The degree of isomerization is dependent on the solvent, exposure time, and temperature.[17]
Materials & Equipment:
-
trans-Ferulic acid (reagent grade)
-
Solvent (e.g., methanol, ethanol, or tetrahydrofuran)[17]
-
Amber or foil-wrapped glassware
-
Stir plate and stir bar
Procedure:
-
Dissolution: Prepare a standard solution of trans-ferulic acid in the chosen solvent. Protect the solution from ambient light by using amber vials or wrapping them in aluminum foil.
-
UV Exposure: Expose the solution to a UV light source. Direct sunlight for several hours can be effective.[18] Alternatively, a controlled UV lamp can be used. The duration of exposure will influence the conversion rate, which can reach up to 43% or more depending on conditions.[17]
-
Storage: After exposure, store the resulting solution containing a mixture of cis and trans isomers in the dark to prevent further isomerization.
-
(Optional) Verification: To confirm the presence and quantify the cis-isomer, analyze the irradiated sample using a suitable chromatographic method like HPLC or GC-MS. The cis-isomer typically has a different retention time than the trans-isomer.[17][18]
This protocol is adapted from studies on using ferulic acid as a substitute for nitrites in dried meat.[7][14]
Materials:
-
Meat (e.g., beef round)
-
This compound solution (or a mix of isomers from Protocol 3.1)
-
Brine ingredients (salt, water, spices as per formulation)
-
Dehydrator or drying oven
Procedure:
-
Brine Preparation: Prepare the standard brine solution for the meat product.
-
FA Incorporation: Add ferulic acid to the brine to achieve the desired final concentration in the meat (e.g., 0.05% to 0.1% w/w).[7] Ensure it is fully dissolved. Solubility in pure water is low (0.4-0.5 g/L), so a co-solvent or pH adjustment may be necessary for higher concentrations.[7]
-
Curing: Submerge the meat pieces in the ferulic acid-containing brine. Allow to cure under refrigeration for the required time (e.g., 24-48 hours), ensuring all surfaces are in contact with the brine.
-
Drying: Remove the meat from the brine, allow it to drain, and then dry it according to the standard procedure for the product (e.g., in a dehydrator at a specific temperature and time) until the target water activity is reached.
-
Packaging & Storage: Package the final product (e.g., vacuum-sealed) and store it under appropriate conditions.
To validate the effectiveness of the ferulic acid treatment, treated samples should be compared against a negative control (no preservative) and potentially a positive control (standard synthetic preservative).
3.3.1 Antimicrobial Assessment
-
Sampling: At regular intervals during storage (e.g., Day 1, 30, 60, 90), aseptically collect samples from both control and FA-treated food products.
-
Homogenization: Weigh a known amount of the sample (e.g., 10 g) and homogenize it in a sterile diluent (e.g., 90 mL of 0.1% peptone water).
-
Serial Dilutions: Perform a series of 10-fold dilutions of the homogenate.
-
Plating: Plate appropriate dilutions onto non-selective (e.g., Plate Count Agar for total viable count) and selective media (for specific pathogens or spoilage organisms).
-
Incubation & Enumeration: Incubate plates under appropriate conditions (temperature, time). Count colonies and express the results as Log₁₀ Colony Forming Units per gram (CFU/g).
-
Analysis: Compare the microbial counts between the FA-treated and control groups over time to determine the inhibitory effect.
3.3.2 Antioxidant Assessment (Lipid Oxidation)
-
Sampling: Collect samples concurrently with the antimicrobial assessment.
-
TBARS Assay (Thiobarbituric Acid Reactive Substances): This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.
-
Extract lipids from a known weight of the food sample.
-
React the extract with a TBA solution under acidic conditions and heat.
-
Measure the absorbance of the resulting pink-colored complex spectrophotometrically (typically at 532 nm).
-
Calculate the MDA concentration against a standard curve and express the results as mg MDA/kg of the sample.
-
-
Analysis: Compare the TBARS values between treated and control samples. Lower values in the FA-treated group indicate effective inhibition of lipid oxidation.
Conclusion
This compound, along with its more common trans-isomer, presents a viable, natural solution for food preservation. Its dual-action as a potent antioxidant and a broad-spectrum antimicrobial agent allows it to effectively extend the shelf-life and maintain the quality of a wide range of food products, from high-lipid systems like oils and meats to fresh-cut produce. The protocols outlined provide a foundational framework for researchers to prepare, apply, and validate the efficacy of ferulic acid. Further research focusing specifically on the comparative efficacy of the cis and trans isomers in different food matrices will be crucial for optimizing its application as a clean-label food preservative.
References
- 1. mdpi.com [mdpi.com]
- 2. Potential applications of ferulic acid from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ferulic Acid: Mechanistic Insights and Multifaceted Applications in Metabolic Syndrome, Food Preservation, and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ferulic Acid: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties [frontiersin.org]
- 9. Ferulic Acid: Mechanistic Insights and Multifaceted Applications in Metabolic Syndrome, Food Preservation, and Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity and mechanism of ferulic acid in combination with UV-A light against Escherichia coli and its application on chicken preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. itjfs.com [itjfs.com]
- 13. Frontiers | Ferulic Acid and Eugenol Have Different Abilities to Maintain Their Inhibitory Activity Against Listeria monocytogenes in Emulsified Systems [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Ferulic Acid and Its Derivatives on Cold-Pressed Flaxseed Oil Oxidative Stability and Bioactive Compounds Retention during Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. maizetrust.co.za [maizetrust.co.za]
- 17. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. CN105884618A - Converting method for cis and trans isomers of cinnamic acid compound - Google Patents [patents.google.com]
Application Notes and Protocols: cis-Ferulic Acid as a Precursor for Synthesizing Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cis-ferulic acid as a precursor for the synthesis of bioactive compounds. While the more common trans-isomer of ferulic acid is widely studied, this document focuses on the potential of the cis-isomer, including protocols for its preparation and subsequent derivatization, and an analysis of the biological activities of the resulting compounds.
Introduction
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a phenolic compound ubiquitously found in the plant kingdom, where it exists in both cis and trans isomeric forms. While the trans-isomer is more stable and abundant, the cis-isomer also serves as a valuable precursor for the synthesis of a variety of bioactive molecules. Ferulic acid and its derivatives have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral properties.[1][2] This document outlines the methodologies for utilizing this compound in the synthesis of novel bioactive compounds and explores their mechanisms of action.
Preparation of this compound
A critical first step is the isomerization of the readily available trans-ferulic acid to its cis form. This can be achieved through photochemical methods.
Experimental Protocol: Isomerization of trans-Ferulic Acid to this compound
Objective: To convert trans-ferulic acid to this compound via UV irradiation.
Materials:
-
trans-Ferulic acid
-
Methanol
-
Quartz reaction vessel
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for monitoring
Procedure:
-
Prepare a solution of trans-ferulic acid in methanol in a quartz reaction vessel. The concentration may vary, but a starting point of 1 mg/mL is recommended.
-
Irradiate the solution with a UV lamp. The reaction progress should be monitored by HPLC to determine the ratio of cis to trans isomers.
-
Continue irradiation until the desired conversion to the cis-isomer is achieved or a photostationary state is reached.
-
Once the reaction is complete, remove the solvent using a rotary evaporator.
-
The resulting mixture of cis- and trans-ferulic acid can be used as is, or the cis-isomer can be purified using preparative HPLC.
Synthesis of Bioactive Derivatives from Ferulic Acid
The carboxylic acid group of ferulic acid is a key site for modification, allowing for the synthesis of esters and amides with enhanced biological activities. The following are generalized protocols that can be adapted for this compound.
Synthesis of Ferulic Acid Esters
Experimental Protocol: Esterification of Ferulic Acid
Objective: To synthesize alkyl ferulates from ferulic acid.
Materials:
-
Ferulic acid (cis or trans)
-
Appropriate alcohol (e.g., ethanol, isopentyl alcohol)
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄)
-
Microwave reactor (optional, for accelerated reaction)[3]
-
Standard laboratory glassware
Procedure (Conventional Heating): [3]
-
To a stirred mixture of ferulic acid (5 mmol) in the desired alcohol (5 mL), add a catalytic amount of concentrated sulfuric acid (0.5 mmol).[3]
-
Reflux the reaction mixture until the ferulic acid has been completely consumed, as monitored by thin-layer chromatography (TLC).[3]
-
After cooling to room temperature, add ethyl acetate and wash the mixture with water and then brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.[3]
-
Purify the product by column chromatography on silica gel.
Procedure (Microwave Irradiation): [3]
-
In a microwave-safe vessel, combine ferulic acid (1 mmol), the desired alcohol (5 mL), and a catalytic amount of concentrated sulfuric acid (10 mol%).[3]
-
Irradiate the mixture in a microwave reactor at a suitable temperature (e.g., 88°C) for a short duration (typically 3-5 minutes).[3]
-
Monitor the reaction by TLC.
-
Work-up and purify the product as described in the conventional heating method.
Synthesis of Ferulic Acid Amides
Experimental Protocol: Amidation of Ferulic Acid
Objective: To synthesize N-substituted feruloyl amides.
Materials:
-
Ferulic acid (cis or trans)
-
Thionyl chloride (SOCl₂) or a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC)[4]
-
Desired amine (e.g., piperidine, morpholine)[5]
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
-
Triethylamine (optional, as a base)
-
Standard laboratory glassware
Procedure (via Acyl Chloride): [5]
-
Protect the phenolic hydroxyl group of ferulic acid by acetylation with acetic anhydride in pyridine.[5]
-
Treat the acetylated ferulic acid with thionyl chloride in a suitable solvent like benzene and reflux to form the acyl chloride.[5]
-
In a separate flask, dissolve the desired amine and a base like triethylamine in DCM.
-
Add the freshly prepared acyl chloride solution dropwise to the amine solution at 0°C and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture by washing with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Deprotect the phenolic hydroxyl group using a mild base like pyrrolidine in ethyl acetate.[5]
-
Purify the final amide product by column chromatography.
Procedure (using a Coupling Agent): [4]
-
Dissolve ferulic acid (1 equivalent), the desired amine (1 equivalent), and DCC (1 equivalent) in an appropriate solvent like aqueous acetone.[4]
-
Add sodium bicarbonate (1 equivalent) to the mixture.[4]
-
Stir the reaction at room temperature for approximately 25 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the amide by column chromatography.
Bioactivity of Ferulic Acid Derivatives
Derivatives of ferulic acid have demonstrated a wide range of biological activities, with anticancer and anti-inflammatory effects being the most prominent.
Anticancer Activity
Ferulic acid and its derivatives have been shown to exert cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[6]
Table 1: Cytotoxicity of Ferulic Acid Amides against Various Cancer Cell Lines [5][7][8]
| Compound | Cell Line | IC₅₀ (µg/mL) |
| N-feruloylpiperidine | P-388 Leukemia | 46.67[5] |
| N-feruloylmorpholine | P-388 Leukemia | 57.10[5] |
| Ferulic acid amide (FA1) | A-549 (Lung) | 18[7] |
| Ferulic acid amide (FA10) | HT-29 (Colon) | 18[7] |
| Ferulic acid amide (FA6) | HT-29 (Colon) | 19[7] |
| Ferulic acid amide (FA1) | HT-29 (Colon) | 20[7] |
Antifungal Activity
Certain ferulic acid amides have also shown promising antifungal activity against Candida species.
Table 2: Antifungal Activity of Ferulic Acid Amides [9]
| Compound | Fungal Strain | MIC (µmol/mL) |
| Amide 6 | C. albicans | 1.85[9] |
| Amide 6 | C. krusei | 0.82[9] |
| Amide 7 | C. tropicalis | 1.68[9] |
| Amide 7 | C. krusei | 1.68[9] |
| Amide 8 | All tested Candida strains | 1.59[9] |
Signaling Pathways Modulated by Ferulic Acid Derivatives
The bioactive effects of ferulic acid and its derivatives are often mediated through the modulation of key cellular signaling pathways, such as the PI3K/Akt and NF-κB pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Ferulic acid has been shown to inhibit this pathway in cancer cells, leading to apoptosis.[1][10]
NF-κB Signaling Pathway
The NF-κB pathway plays a central role in inflammation. Ferulic acid can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory mediators.[1][11]
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of bioactive compounds from this compound.
Conclusion and Future Directions
This compound represents a promising, yet underutilized, precursor for the synthesis of novel bioactive compounds. The protocols and data presented herein provide a foundation for researchers to explore the therapeutic potential of this compound derivatives. It is important to note that while the antioxidant activities of cis- and trans-ferulic acid are reported to be similar, further research is needed to directly compare the biological activities of their respective derivatives. Future studies should focus on the development of specific protocols for the synthesis of bioactive compounds from this compound and a more comprehensive evaluation of their pharmacological properties and mechanisms of action. This will be crucial for unlocking the full therapeutic potential of this versatile natural product.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential Therapeutic Efficacy of Ferulic Acid and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic and Antifungal Amides Derived from Ferulic Acid: Molecular Docking and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Determination of cis-Ferulic Acid
Abstract
This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of cis-ferulic acid. The method is capable of separating this compound from its process-related isomer, trans-ferulic acid, and potential degradation products generated during forced degradation studies. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and is suitable for the quantitative analysis of this compound in stability samples and for quality control purposes.
Introduction
Ferulic acid, a phenolic compound found in various plant sources, exists as two geometric isomers: trans-ferulic acid and this compound. While the trans-isomer is more common and thermodynamically stable, the cis-isomer also exhibits biological activity. The stability of a drug substance is a critical quality attribute that must be monitored throughout the drug development process. A stability-indicating analytical method is essential to accurately quantify the active pharmaceutical ingredient (API) and to detect any degradation products that may form under various environmental conditions. This application note provides a detailed protocol for a stability-indicating HPLC method specifically developed for this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic conditions are summarized in Table 1.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 320 nm |
| Run Time | 15 minutes |
Reagents and Standards
-
This compound reference standard
-
trans-Ferulic acid reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
-
Sample Solution: Prepare the sample solution by dissolving the test substance in the mobile phase to obtain a theoretical concentration of 20 µg/mL of this compound.
Method Validation
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity (Forced Degradation Studies)
Forced degradation studies were performed on a solution of this compound (20 µg/mL) to demonstrate the stability-indicating nature of the method. The stress conditions applied are detailed in Table 2. The chromatograms of the stressed samples were compared with that of an unstressed sample to evaluate the resolution between this compound and any degradation products. The primary degradation pathway observed under photolytic and thermal stress is the isomerization to trans-ferulic acid. Under hydrolytic and oxidative conditions, other degradation products may be formed.
Table 2: Forced Degradation Conditions
| Stress Condition | Details |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80°C for 48 hours (solid state) |
| Photolytic Degradation | UV light (254 nm) for 24 hours (in solution) |
Linearity and Range
The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from 1 to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The results are summarized in Table 3.
Table 3: Linearity Data
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | 0.9995 |
Accuracy
The accuracy of the method was determined by the standard addition method at three concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated and the results are presented in Table 4.
Table 4: Accuracy Data
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 16.0 | 15.9 | 99.4% |
| 100% | 20.0 | 20.1 | 100.5% |
| 120% | 24.0 | 23.8 | 99.2% |
| Mean % Recovery | 99.7% |
Precision
The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of the standard solution (20 µg/mL) were performed on the same day and on three different days. The results, expressed as the relative standard deviation (%RSD), are shown in Table 5.
Table 5: Precision Data
| Precision Type | %RSD |
| Repeatability (Intra-day) | 0.85% |
| Intermediate Precision (Inter-day) | 1.25% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve. The results are presented in Table 6.
Table 6: LOD and LOQ
| Parameter | Result |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL |
Protocols
Protocol 1: HPLC Method for the Determination of this compound
-
System Preparation: Set up the HPLC system according to the conditions specified in Table 1.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and 0.1% phosphoric acid in water in a 30:70 (v/v) ratio. Degas the mobile phase before use.
-
Standard Preparation: Prepare a standard solution of this compound at a concentration of 20 µg/mL in the mobile phase.
-
Sample Preparation: Prepare the sample solution to a theoretical concentration of 20 µg/mL of this compound in the mobile phase.
-
Chromatographic Analysis: Inject 20 µL of the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the this compound peak based on its retention time. Quantify the amount of this compound in the sample by comparing its peak area with that of the standard.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare a solution of this compound at a concentration of 20 µg/mL in the mobile phase.
-
Stress Application: Subject the sample solution to the stress conditions outlined in Table 2 in separate vials.
-
Neutralization (for acid and base hydrolysis): After the specified time, neutralize the acidic and alkaline stressed samples with an appropriate amount of base or acid, respectively.
-
Dilution: Dilute the stressed samples with the mobile phase to the initial concentration if necessary.
-
HPLC Analysis: Inject the stressed samples into the HPLC system and record the chromatograms.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed sample. Identify the peak for this compound and any degradation product peaks. Calculate the percentage degradation of this compound.
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Application Notes and Protocols: Encapsulation of cis-Ferulic Acid in Nanoparticles for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ferulic acid (FA), a hydroxycinnamic acid derivative, is a potent antioxidant with numerous therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] It exists in cis and trans isomeric forms, with the trans form being more abundant and stable. However, the therapeutic application of ferulic acid is often limited by its poor aqueous solubility, low bioavailability, and rapid metabolism.[2][3] Encapsulation of ferulic acid into nanoparticles (NPs) presents a promising strategy to overcome these limitations by enhancing its stability, solubility, and targeted delivery.[3][4] These application notes provide an overview of the encapsulation of ferulic acid in various nanoparticle systems, along with detailed protocols for their synthesis and characterization. While most research has focused on trans-ferulic acid, the principles and protocols described herein are generally applicable to the encapsulation of cis-ferulic acid, though optimization may be required.
Nanoparticle Formulations for Ferulic Acid Delivery
Various types of nanoparticles have been explored for the encapsulation of ferulic acid, each offering distinct advantages.
-
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and polylactic acid (PLA) are commonly used to encapsulate ferulic acid.[5][6] These nanoparticles can provide sustained release and are amenable to surface modification for targeted delivery.[1]
-
Lipid-Based Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are composed of biocompatible lipids, offering high drug loading and improved penetration across biological membranes.[3][7]
-
Polysaccharide Nanoparticles: Natural polymers like chitosan are utilized for their biocompatibility, biodegradability, and mucoadhesive properties, making them suitable for oral and mucosal delivery.[8][9]
-
Nanoemulsions: Oil-in-water nanoemulsions serve as effective carriers for hydrophobic drugs like ferulic acid, enhancing their solubility and bioavailability.[10][11]
Data Presentation: Physicochemical Properties of Ferulic Acid-Loaded Nanoparticles
The following tables summarize the quantitative data from various studies on ferulic acid-loaded nanoparticles.
Table 1: Polymeric Nanoparticle Characteristics
| Nanoparticle Type | Polymer | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| FA-PLGA NPs | PLGA | 74 - 117 | Not Specified | Good | [6] |
| FA-PLA NPs | PLA | ~160 - 180 | 75.16 | Not Specified | [5] |
| FA-PLGA NPs | PLGA | ~170 - 190 | 64.86 | Not Specified | [5] |
| FA/CS-TPP NPs | Chitosan | 125 | Concentration-dependent | Not Specified | [8][9] |
Table 2: Lipid-Based Nanoparticle Characteristics
| Nanoparticle Type | Lipid | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| FA Nanoemulsion | Not Specified | 90.43 | Not Specified | Not Specified | [10][11] |
| FA-NLCs | Not Specified | Not Specified | Not Specified | 0.7% w/w | [12] |
| FA-Lipid NPs | Gelucire® 50/13 | Not Specified | Not Specified | 0.5 wt% (optimal) | [7][13] |
Experimental Protocols
Protocol for Preparation of FA-Loaded PLGA Nanoparticles by Nano-emulsion Template Method
This protocol is based on the low-energy phase inversion composition (PIC) method.[6]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Ferulic Acid (FA)
-
Ethyl acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Deionized water
Procedure:
-
Dissolve a specific amount of PLGA and ferulic acid in ethyl acetate to form the organic phase.
-
Prepare an aqueous solution of PVA.
-
Add the organic phase to the aqueous phase under constant stirring to form a primary O/W emulsion.
-
Homogenize the primary emulsion using a high-speed homogenizer to form a nano-emulsion.
-
Evaporate the organic solvent (ethyl acetate) from the nano-emulsion under reduced pressure. This leads to the precipitation of PLGA and the formation of FA-loaded nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet with deionized water to remove excess PVA and un-encapsulated FA.
-
Resuspend the washed nanoparticles in deionized water and lyophilize for long-term storage.
Protocol for Preparation of FA-Loaded Chitosan Nanoparticles by Ionic Gelation
This method relies on the electrostatic interaction between the positively charged chitosan and a negatively charged cross-linking agent like sodium tripolyphosphate (TPP).[8][9]
Materials:
-
Chitosan
-
Acetic acid (1% v/v)
-
Ferulic Acid (FA)
-
Sodium tripolyphosphate (TPP) solution
-
Deionized water
Procedure:
-
Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in 1% acetic acid with overnight stirring.[8]
-
Dissolve a desired concentration of ferulic acid in the chitosan solution.[8]
-
Prepare a TPP solution (e.g., 0.125 - 1 mg/mL) in deionized water.[8]
-
Add the TPP solution dropwise to the FA-chitosan solution under constant magnetic stirring.[8] Nanoparticles will form spontaneously.
-
Continue stirring for a specified period (e.g., 30 minutes) to allow for complete nanoparticle formation and stabilization.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water.
-
Lyophilize the nanoparticles for storage.
Protocol for Characterization of FA-Loaded Nanoparticles
3.3.1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Resuspend a small aliquot of the nanoparticle formulation in deionized water.
-
Analyze the sample using a DLS instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.
-
3.3.2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
-
Method: High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Separate the nanoparticles from the aqueous medium containing un-encapsulated FA by centrifugation.[5]
-
Measure the concentration of free FA in the supernatant using a validated HPLC method.
-
Disrupt the nanoparticles (e.g., using a suitable solvent) to release the encapsulated FA and measure its concentration by HPLC.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Total FA - Free FA) / Total FA * 100
-
DL (%) = (Weight of encapsulated FA) / (Total weight of nanoparticles) * 100
-
-
3.3.3. In Vitro Drug Release Study:
-
Method: Dialysis Method
-
Procedure:
-
Place a known amount of FA-loaded nanoparticles in a dialysis bag with a specific molecular weight cut-off.[5]
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.[5]
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the amount of released FA in the aliquots using HPLC.
-
Plot the cumulative percentage of drug release against time.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Nanoparticle Synthesis and Characterization
References
- 1. Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Ferulic acid's therapeutic odyssey: nano formulations, pre-clinical investigations, and patent perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ferulic Acid-Loaded Polymeric Nanoparticles for Potential Ocular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferulic acid-loaded polymeric nanoparticles prepared from nano-emulsion templates facilitate internalisation across the blood–brain barrier in model membranes - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ferulic acid nanoemulsion as a promising anti-ulcer tool: in vitro and in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Ferulic Acid Loaded in Nanoparticle on Tissue Transglutaminase Expression Levels in Human Glioblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Antioxidant Activity Assays of cis-Ferulic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferulic acid, a phenolic compound found in various plant sources, is well-regarded for its antioxidant properties. It exists in both trans and cis isomeric forms, with the trans isomer being more abundant and stable. However, the cis isomer also exhibits biological activity and its antioxidant potential is of significant interest. These application notes provide detailed protocols for common in vitro assays to evaluate the antioxidant capacity of cis-ferulic acid, including the DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and Oxygen Radical Absorbance Capacity (ORAC) Assay.
Data Presentation
The following table summarizes quantitative data for the antioxidant activity of ferulic acid from various studies. It is important to note that many studies do not specify the isomer used, and it is often the more common trans-ferulic acid. Data specific to this compound is limited in the readily available literature.
| Assay | Compound | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Ferulic Acid | IC50: 73.21 ± 11.20 µM | [1] |
| DPPH Radical Scavenging | Ferulic Acid | IC50: 66 ± 2.3 µM | [1] |
| ABTS Radical Scavenging | Ferulic Acid | IC50: 183.08 ± 2.30 µM | [1] |
| ABTS Radical Scavenging | Ferulic Acid | Lower IC50 than EEP, 5-methylchrysin ether, and 5-methyl-pinobanksin ether | [2] |
| FRAP | Ferulic Acid | Stronger activity than iso-ferulic acid, methyl ferulate, and ethyl ferulate | [3] |
| Fe²⁺ Chelating | Ferulic Acid | IC50: 270.27 ± 1.14 µM | [1] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[4]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ascorbic acid, Trolox)
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.2 mg/mL or 10⁻³ M).[4] This solution should be freshly prepared and protected from light.[4] For the assay, dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.2 at 517 nm.[4]
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to determine the dose-response curve.
-
Assay:
-
To a 96-well microplate, add 100 µL of the various concentrations of this compound or the positive control.
-
Add 100 µL of the DPPH working solution to each well.[5]
-
For the blank (control), add 100 µL of methanol and 100 µL of the DPPH working solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[4][6]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced, and the solution becomes colorless. The change in absorbance is measured spectrophotometrically. [7] Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ascorbic acid, Trolox)
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS. [8] * Prepare a 2.45 mM aqueous solution of potassium persulfate. [8] * Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation. [5][8] * Before use, dilute the ABTS•+ solution with methanol or water to an absorbance of 0.70 ± 0.02 at 734 nm. [7]2. Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions.
-
-
Assay:
-
To a 96-well microplate, add 10 µL of the various concentrations of this compound or the positive control. [9] * Add 190 µL of the diluted ABTS•+ solution to each well. [9]4. Incubation: Incubate the plate in the dark at room temperature for 6-30 minutes. [5][9]5. Measurement: Measure the absorbance at 734 nm using a microplate reader. [5][7]6. Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the blank (ABTS•+ solution without sample) and A_sample is the absorbance of the sample. The IC50 value can be determined from the dose-response curve. [5]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm. [10] Materials:
-
This compound
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃)
-
Acetate buffer (300 mM, pH 3.6)
-
Ferrous sulfate (FeSO₄) or Iron (II) Standard for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing 10 volumes of 300 mM acetate buffer (pH 3.6), 1 volume of 10 mM TPTZ in 40 mM HCl, and 1 volume of 20 mM FeCl₃·6H₂O in water. [10] * Warm the FRAP reagent to 37°C before use.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions.
-
Prepare a series of ferrous sulfate standards (e.g., 0 to 1000 µM). [11]3. Assay:
-
Add 10 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate. [10] * Add 220 µL of the pre-warmed FRAP reagent to each well. [10]4. Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-60 minutes, depending on the kit or protocol). [10][12]5. Measurement: Measure the absorbance at 593 nm. [10]6. Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to that of the ferrous sulfate standard curve. The results are expressed as Fe²⁺ equivalents (µM) or FRAP value.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay quantifies the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation. The decay of fluorescence is monitored over time, and the antioxidant capacity is determined from the area under the fluorescence decay curve (AUC). [13] Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with an incubator
Procedure:
-
Reagent Preparation:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and prepare a series of dilutions in 75 mM phosphate buffer.
-
Assay:
-
To a 96-well black microplate, add 25 µL of the sample, Trolox standard, or blank (phosphate buffer). [15] * Add 150 µL of the fluorescein working solution to each well. [15] * Incubate the plate at 37°C for 30 minutes. [13][15] * Initiate the reaction by adding 25 µL of the AAPH solution to each well. [15]4. Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity kinetically every 1-2 minutes for at least 60-90 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. [13][14]5. Calculation:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the standard or sample.
-
Plot a standard curve of Net AUC versus Trolox concentration.
-
The ORAC value of the sample is calculated using the standard curve and expressed as Trolox Equivalents (TE).
-
Mandatory Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. assaygenie.com [assaygenie.com]
- 13. mdpi.com [mdpi.com]
- 14. scribd.com [scribd.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
Troubleshooting & Optimization
preventing cis-trans isomerization of ferulic acid during analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the cis-trans isomerization of ferulic acid during analysis.
Frequently Asked Questions (FAQs)
Q1: What is cis-trans isomerization of ferulic acid and why is it a problem in analysis?
A1: Ferulic acid, which naturally occurs predominantly as the trans-isomer, can convert to its cis-isomer when exposed to certain conditions like UV light, heat, and specific pH levels.[1][2][3] This isomerization is problematic for several reasons:
-
Inaccurate Quantification: Most analytical methods are developed to quantify the biologically active trans-form. The presence of the cis-isomer can lead to underestimation of the trans-isomer or require separate quantification, complicating the analysis.[1]
-
Altered Biological Activity: The cis and trans isomers can have different biological activities. For accurate assessment of a sample's potential efficacy, it is crucial to know the isomeric composition.
-
Chromatographic Challenges: The two isomers may have very similar retention times in HPLC, leading to co-elution or poor resolution, which makes accurate quantification difficult.[1]
Q2: What are the main factors that cause the isomerization of ferulic acid?
A2: The primary factors that induce the conversion of trans-ferulic acid to cis-ferulic acid are:
-
Light Exposure: UV radiation is a significant catalyst for isomerization.[1][2][4] Storing samples in clear vials or exposing them to ambient light during preparation and analysis can lead to significant conversion.
-
Heat: Elevated temperatures during sample extraction, processing, or analysis can promote isomerization.[1][5]
-
pH: Neutral to slightly alkaline conditions (pH 5-7) have been shown to facilitate the conversion to cis-isomers, while acidic conditions (e.g., pH 3.5) tend to suppress it.[1][6]
Q3: How can I prevent the isomerization of ferulic acid during sample storage?
A3: To maintain the isomeric integrity of ferulic acid in your samples during storage, follow these guidelines:
-
Protect from Light: Always store samples in amber vials or wrap clear vials in aluminum foil to protect them from light.[1]
-
Control Temperature: Store samples at low temperatures. For long-term storage, -20°C is recommended.[7]
-
Control pH: If possible, store samples in a slightly acidic solvent to suppress isomerization.[1]
Q4: I am seeing a shoulder on my main ferulic acid peak in my HPLC chromatogram. Could this be the cis-isomer?
A4: A shoulder on the main peak is a strong indication of co-elution, which could very well be the cis-isomer.[1] To confirm this, you can:
-
Use a Diode Array Detector (DAD/PDA): Cis-isomers of hydroxycinnamic acids typically show a slight shift to a shorter wavelength (hypsochromic shift) in their UV absorption maximum compared to the trans-isomers.[1] By comparing the UV spectra across the peak, you can identify the presence of more than one compound.
-
Mass Spectrometry (MS): While the cis and trans isomers have the same mass, their fragmentation patterns in MS/MS might show slight differences in the intensities of fragment ions, which can aid in their identification.[8]
Troubleshooting Guide: HPLC Analysis of Ferulic Acid
This guide addresses common issues encountered during the HPLC analysis of ferulic acid, with a focus on preventing isomerization and ensuring accurate quantification.
| Problem | Possible Cause | Recommended Solution |
| Poor resolution between cis and trans isomers | 1. Inappropriate mobile phase composition. 2. Suboptimal column temperature. 3. Column with low efficiency. | 1. Optimize Mobile Phase: Adjust the solvent strength (e.g., decrease the percentage of organic solvent to increase retention). Try a different organic modifier (e.g., methanol instead of acetonitrile) as they offer different selectivities. Ensure the mobile phase is at an acidic pH (around 3.0) to suppress isomerization and improve peak shape.[9][10] 2. Adjust Column Temperature: Increase the column temperature in increments of 5-10°C (e.g., from 30°C to 50°C). This can affect selectivity and improve resolution, but monitor for any potential degradation at higher temperatures.[1] 3. Use a High-Efficiency Column: Employ a column with a smaller particle size (<2 µm for UPLC) or superficially porous particles to achieve narrower peaks and better resolution.[1] |
| Peak Tailing | 1. Secondary interactions with the stationary phase. 2. Insufficiently buffered mobile phase. 3. Column overload. | 1. Use a High-Purity Column: Utilize a high-purity, end-capped C18 column to minimize interactions with residual silanols.[9] 2. Adjust Mobile Phase pH: Lowering the mobile phase pH can suppress the ionization of silanol groups, reducing peak tailing.[9] 3. Reduce Sample Concentration: Inject a more diluted sample to see if the peak shape improves.[11] |
| Appearance of a new peak or shoulder during analysis | 1. On-column isomerization due to light exposure. 2. Isomerization in the autosampler. | 1. Protect from Light: Use an HPLC system with a UV-protective cover for the autosampler and column compartment. If unavailable, shield these components from ambient light. 2. Control Autosampler Temperature: If your autosampler has temperature control, keep the samples cooled to minimize isomerization while waiting for injection. |
| Loss of ferulic acid content over a sequence of injections | 1. Degradation of ferulic acid in the sample vial. | 1. Prepare Fresh Samples: If possible, prepare samples fresh and analyze them promptly. 2. Use Stabilizing Agents: In some formulations, the addition of other antioxidants like vitamins C and E can help stabilize ferulic acid. |
Data on Ferulic Acid Stability
The following tables summarize quantitative data on the stability of ferulic acid under various stress conditions.
Table 1: Degradation of Ferulic Acid under Forced Conditions
| Stress Condition | % Degradation of Ferulic Acid | Reference |
| Acidic (0.1 M HCl, 1h, RT) | 29.37% | [12] |
| Alkaline (0.1 M NaOH, 1h, RT) | 16.33% | [12] |
| Oxidative (H2O2 3%, 24h) | ~10-20% (recovery of 80-90%) | [7] |
| Photolytic (UV light, 6h) | Time-dependent degradation | [10] |
Table 2: Thermal Degradation Kinetics of Ferulic Acid in Freeze-Dried Sour Cherry Paste
| Temperature (°C) | Rate Constant (k) (x 10⁻² min⁻¹) | Half-life (t₁/₂) (min) | Reference |
| 80 | 1.21 | 57.28 | [2][13] |
| 90 | 1.54 | 45.01 | [2][13] |
| 100 | 1.79 | 38.72 | [2][13] |
| 110 | 2.01 | 34.48 | [2][13] |
| 120 | 2.25 | 30.81 | [2][13] |
Note: The degradation followed first-order kinetics.
Experimental Protocols
Protocol 1: Sample Preparation to Minimize Isomerization
This protocol provides a general guideline for preparing samples containing ferulic acid for HPLC analysis, with a focus on preventing cis-trans isomerization.
-
Extraction:
-
If performing solid-liquid extraction, use a method that avoids excessive heat, such as sonication in a cool water bath.[1]
-
Conduct all extraction procedures under dim light or in a room with yellow light to minimize light exposure.
-
-
Solvent Selection:
-
Dissolve and dilute standards and samples in a solvent that is compatible with the HPLC mobile phase.
-
If possible, acidify the solvent slightly (e.g., with 0.1% formic acid) to maintain an acidic pH.[1]
-
-
Filtration:
-
Filter the samples through a 0.22 µm or 0.45 µm filter compatible with the solvent used.
-
-
Storage Prior to Analysis:
-
Place the filtered samples in amber HPLC vials.[1]
-
If there is a delay before analysis, store the vials in a refrigerator or a cooled autosampler.
-
Protocol 2: Recommended HPLC-DAD Method for Ferulic Acid Analysis
This protocol is a starting point for developing a stability-indicating HPLC method for ferulic acid.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase:
-
A: HPLC-grade water with 0.1% formic acid (or another suitable acid to adjust the pH to ~3.0).[9]
-
B: HPLC-grade acetonitrile or methanol.
-
-
Gradient Elution (Example):
-
0-2 min, 5% B
-
2-15 min, 5-40% B
-
15-18 min, 40-90% B
-
18-20 min, hold 90% B
-
20.1-22 min, return to 5% B (Note: The gradient should be optimized for your specific application to ensure baseline separation of the cis and trans isomers and any potential degradation products.)
-
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C (can be optimized between 25-40°C).[9]
-
Injection Volume: 10 µL.[9]
-
Detection: DAD/PDA detector, monitoring at ~320 nm.[10]
Visualizations
Caption: Workflow for Ferulic Acid Analysis to Minimize Isomerization.
Caption: Troubleshooting Logic for HPLC Peak Shape Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. ftb.com.hr [ftb.com.hr]
- 3. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Aqueous Solubility of cis-Ferulic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of cis-ferulic acid.
Frequently Asked Questions (FAQs)
Q1: What is the inherent aqueous solubility of ferulic acid, and why is the cis-isomer particularly challenging?
This compound, like its trans-isomer, is a phenolic compound with limited solubility in water.[1][2][3][4][5] The aqueous solubility of ferulic acid is low, particularly in acidic conditions, and it is known to be sparingly soluble in aqueous buffers.[6][7] While the trans- form is a white crystalline solid, this compound often presents as a yellow oil, which can complicate handling and dissolution.[8] The poor water solubility of ferulic acid is a significant limitation for its application in the food and pharmaceutical industries.[1][2]
Q2: What are the primary strategies for enhancing the aqueous solubility of ferulic acid?
Several effective methods can be employed to improve the aqueous solubility of ferulic acid. These include:
-
pH Adjustment: Increasing the pH of the aqueous solution to alkaline conditions can significantly enhance the solubility of ferulic acid by ionizing the carboxylic acid group.[5][8][9][10][11]
-
Cosolvents: The use of organic solvents mixed with water, known as cosolvents, can improve solubility.[12][13]
-
Cyclodextrin Inclusion Complexation: Encapsulating ferulic acid within cyclodextrin molecules can dramatically increase its aqueous solubility.[1][2][14][15][16][17]
-
Solid Dispersions: Creating a solid dispersion of ferulic acid in a hydrophilic carrier can lead to amorphization and improved dissolution rates.[18][19]
-
Nanoencapsulation: Encapsulating ferulic acid in lipid or polymeric nanoparticles can enhance its stability and solubility in aqueous media.[1][2][3][9][20]
-
Phospholipid Complexes: Forming a complex between ferulic acid and phospholipids can improve its lipophilicity and controlled release.[21]
Q3: How does pH adjustment affect the solubility and stability of ferulic acid?
Ferulic acid's solubility is pH-dependent. It is soluble in water at a neutral or alkaline pH (pH 7 and above).[10] However, solutions at alkaline pH can quickly discolor upon storage, indicating potential degradation.[10] Conversely, at an acidic pH, ferulic acid tends to precipitate out of the solution as crystals.[5][10] Therefore, while increasing pH enhances solubility, it may compromise stability. A careful balance must be struck, often in the range of pH 3 to 5, to optimize both solubility and stability, particularly in cosmetic formulations.[10]
Troubleshooting Guide
Issue 1: this compound precipitates out of my aqueous buffer.
-
Possible Cause: The pH of your buffer is likely too acidic. Ferulic acid has poor solubility in acidic conditions.[5][10]
-
Solution:
-
Measure the pH of your solution.
-
Gradually increase the pH by adding a base (e.g., sodium hydroxide solution) dropwise while stirring until the ferulic acid dissolves.[5][9] Be aware that high alkaline conditions might affect the stability of the compound.[10]
-
Consider using a buffer with a pH closer to neutral or slightly alkaline if your experimental conditions permit.
-
Issue 2: My ferulic acid solution is discolored after preparation.
-
Possible Cause: Discoloration, especially at neutral or alkaline pH, suggests oxidative or hydrolytic degradation of the ferulic acid.[8][10]
-
Solution:
-
Prepare fresh solutions immediately before use. Aqueous solutions of ferulic acid are not recommended for storage for more than one day.[6]
-
If possible for your application, lower the pH to a mildly acidic range (e.g., pH 3-4.5) where ferulic acid might be more stable, though less soluble.[10]
-
Consider de-gassing your solvent or purging it with an inert gas to minimize oxidation.[6]
-
For long-term stability in formulations, consider encapsulation techniques like nanoencapsulation or cyclodextrin complexation.[9][15]
-
Issue 3: I am using a cosolvent, but the solubility enhancement is minimal.
-
Possible Cause: The choice and concentration of the cosolvent are critical. Not all cosolvents will be equally effective.
-
Solution:
-
Refer to literature for effective cosolvents for ferulic acid, such as ethanol, isopropanol, propylene glycol, and DMSO.[6][12][22][23]
-
Experiment with different concentrations of the cosolvent. The solubility of ferulic acid generally increases with a higher proportion of the organic solvent.[12]
-
Ensure you are using a true solution and not a fine suspension. Visually inspect for any undissolved particles.
-
Quantitative Data Summary
The following tables summarize the quantitative data found for solubility enhancement of ferulic acid using various techniques.
Table 1: Solubility of Ferulic Acid in Different Solvents
| Solvent System | Concentration of Ferulic Acid | Temperature | Reference |
| Water | 0.83 ± 0.05 g/L | 303.2 ± 0.5 K | |
| Ethanol | ~10 mg/mL | Not Specified | [6][7] |
| DMSO | ~15 mg/mL | Not Specified | [6][7] |
| Dimethyl formamide (DMF) | ~20 mg/mL | Not Specified | [6][7] |
| 1:6 DMF:PBS (pH 7.2) | ~0.14 mg/mL | Not Specified | [6] |
| Neat Isopropanol | 2.58 x 10⁻² (mole fraction) | 318.2 K | [12] |
| Neat Water | 4.87 x 10⁻⁵ (mole fraction) | 298.2 K | [12] |
Table 2: Solubility Enhancement using Advanced Formulations
| Enhancement Technique | Carrier/System | Fold Increase in Solubility | Key Findings | Reference |
| Cyclodextrin Nanosponges | β-Cyclodextrin with Diphenyl carbonate cross-linker (1:4 ratio) | Up to 15-fold | Enhanced solubility and anticancer activity. | [1][2][24][25] |
| Chitosan Nanoparticles | Chitosan | 28% increase in water | Encapsulation improved solubility. | [1][2] |
| Solid Dispersions | Polyvinylpyrrolidone K30 (PVP-K30), Polyethylene glycol 6000 (PEG 6000), Poloxamer-188 (PLX-188) | Relative solubility improved with increasing carrier concentration. | Spray-drying led to drug amorphization and enhanced dissolution. | [18] |
| Deep Eutectic Solvents (DES) | Choline chloride and triethylene glycol (1:2) with water (0.3 molar ratio) | Showed higher solubility than in pure DES or DMSO. | A promising green solvent alternative. | [26] |
Experimental Protocols
Protocol 1: Preparation of Ferulic Acid-Cyclodextrin Inclusion Complex by Freeze-Drying
This protocol is a generalized procedure based on the principles of inclusion complex formation.[14][17]
-
Molar Ratio Calculation: Determine the desired molar ratio of ferulic acid to cyclodextrin (e.g., 1:1).[14] Calculate the required mass of each component.
-
Dissolution:
-
Dissolve the calculated amount of cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin) in a suitable volume of deionized water with stirring.[16][17]
-
Separately, dissolve the calculated amount of ferulic acid in a minimal amount of a suitable organic solvent (e.g., ethanol) if necessary, or add it directly to the cyclodextrin solution if it dissolves with stirring and gentle heating.
-
-
Complexation:
-
Slowly add the ferulic acid solution to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for a defined period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
-
Freeze-Drying:
-
Freeze the resulting aqueous solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen sample under vacuum until a dry powder is obtained.[17]
-
-
Characterization (Optional but Recommended):
Protocol 2: Quantification of Ferulic Acid using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of ferulic acid.[27][28]
-
Standard Preparation:
-
Prepare a stock solution of ferulic acid of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Prepare a series of working standard solutions by diluting the stock solution to cover a range of concentrations (e.g., 1-100 µg/mL).[27][28]
-
-
Sample Preparation:
-
Dissolve the experimental sample containing ferulic acid in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[28]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component (e.g., water with a small percentage of acetic acid or phosphoric acid to adjust the pH, for instance, to 3.0).[27][28] An example is a 48:52 (v/v) mixture of methanol and water at pH 3.0.[28]
-
Flow Rate: Typically 1.0 mL/min.[28]
-
Detection: UV detection at the wavelength of maximum absorbance for ferulic acid, which is around 320 nm.[27][28][29]
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and determine the concentration of ferulic acid from the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound in an aqueous system.
Caption: Relationship between the solubility problem and enhancement strategies.
References
- 1. dovepress.com [dovepress.com]
- 2. Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization of ferulic acid in topical gel formulation via nanoencapsulation and pH optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. WO2001007004A1 - Stabilization of ferulic acid in cosmetic compositions - Google Patents [patents.google.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Solubility and molecular interactions of ferulic acid in various (isopropanol + water) mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improvement of the Solubility and Evaluation of the Physical Properties of an Inclusion Complex Formed by a New Ferulic Acid Derivative and γ-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of ferulic acid/cyclodextrin inclusion complex nanofibers for fast-dissolving drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oatext.com [oatext.com]
- 18. Spray-dried solid dispersions containing ferulic acid: comparative analysis of three carriers, in vitro dissolution, antioxidant potential and in vivo anti-platelet effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. bioaustralis.com [bioaustralis.com]
- 23. Reddit - The heart of the internet [reddit.com]
- 24. [PDF] Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. Tuning Ferulic Acid Solubility in Choline-Chloride- and Betaine-Based Deep Eutectic Solvents: Experimental Determination and Machine Learning Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Ferulic acid: extraction, estimation, bioactivity and applications for human health and food - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scispace.com [scispace.com]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Stabilization of cis-Ferulic Acid in Topical Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the stabilization of cis-ferulic acid in topical formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges when formulating with ferulic acid?
A1: The primary challenges are its tendencies for photo-isomerization, oxidation, and pH-dependent instability.[1][2][3] Ferulic acid exists in trans and cis isomeric forms. The trans form is more stable and biologically active.[4] Upon exposure to UV radiation, the trans form can convert to the less active cis isomer.[5][6][7] Furthermore, ferulic acid is prone to degradation through oxidation and decarboxylation, especially at neutral or alkaline pH and elevated temperatures, leading to discoloration (yellowing or browning) and loss of efficacy.[1][2][8]
Q2: How does pH influence the stability of ferulic acid in a formulation?
A2: pH is a critical factor for ferulic acid stability. It is poorly soluble in water at an acidic pH but is more stable.[8][9] As the pH increases to neutral or alkaline levels, its solubility in water improves, but its stability decreases significantly, leading to rapid discoloration and degradation.[8][9] Studies have shown that maintaining the pH of the formulation in a specific acidic range, typically between 3 and 5, is crucial for both chemical stability and product appearance.[8][9][10][11]
Q3: What is the degradation pathway of ferulic acid in topical formulations?
A3: Ferulic acid degradation can occur via two main pathways. The first is UV-induced isomerization from the stable trans-isomer to the cis-isomer. The second is chemical degradation, primarily through decarboxylation, which leads to the formation of 4-vinyl guaiacol.[1][2] This and other subsequent degradation products, such as vanillin and vanillic acid, can cause discoloration and reduce the antioxidant capacity of the formulation.[10][12]
Q4: Can other antioxidants improve the stability of ferulic acid?
A4: Yes, combining ferulic acid with other antioxidants creates a synergistic effect that enhances its stability and overall efficacy. A well-documented combination is with L-ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E). In this combination, ferulic acid not only helps to stabilize vitamins C and E but is itself stabilized, and the photoprotective capacity of the mixture is significantly increased.[13][14] This synergistic interaction provides more robust protection against oxidative stress.[13][15]
Troubleshooting Guide
Problem 1: My ferulic acid formulation is rapidly changing color to yellow or brown.
-
Question: What causes the discoloration in my formulation, and how can I prevent it?
-
Answer: Discoloration is a primary indicator of ferulic acid degradation, specifically oxidation.[8] This process is accelerated by exposure to light, air (oxygen), high temperatures, and non-optimal pH.
Troubleshooting Steps:
-
pH Adjustment: Ensure the pH of your final formulation is between 3.0 and 4.5.[9] Ferulic acid is significantly more stable in this acidic range.[10][11][16][17]
-
Incorporate Synergistic Antioxidants: Add L-ascorbic acid (15%) and α-tocopherol (1%) to the formulation. Ferulic acid has been shown to stabilize this combination, which in turn enhances its own stability and photoprotective effects.[13][14]
-
Add Chelating Agents: Include a chelating agent like EDTA to bind metal ions that can catalyze oxidative reactions.
-
Use Opaque Packaging: Protect the formulation from light by using airless, opaque, or UV-protective packaging. This minimizes both photodegradation and oxidation.[18]
-
Control Temperature: Avoid excessive heat during the manufacturing process and advise storage in a cool, dark place.[1][2][18]
-
Problem 2: I am observing crystals or precipitate in my aqueous-based formulation.
-
Question: Ferulic acid is precipitating out of my solution. How can I improve its solubility while maintaining stability?
-
Answer: Ferulic acid has poor water solubility at the acidic pH required for its stability.[8][9][10] While it dissolves at a higher pH, it becomes unstable.
Troubleshooting Steps:
-
Utilize a Co-Solvent System: Incorporate non-volatile polyols such as propylene glycol, butylene glycol, or dipropylene glycol into the aqueous phase.[2][8] A weight ratio of polyol to ferulic acid of at least 4:1 is recommended to ensure it remains dissolved.[8]
-
Optimize pH: Maintain the pH in the range of 3.0 to 5.0. This provides a balance between acceptable stability and preventing precipitation.[8][9]
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Encapsulation: Consider nanoencapsulation techniques. Encapsulating ferulic acid in lipid-based nanocarriers can improve its solubility in aqueous systems and enhance its stability by protecting it from the external environment.[3][10][11]
-
Problem 3: My HPLC analysis shows a progressive loss of the trans-ferulic acid peak, accompanied by the appearance of a new peak.
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Question: What is the new peak in my chromatogram, and how can I prevent its formation?
-
Answer: The new peak is likely the cis-isomer of ferulic acid. The conversion of the more active trans-isomer to the cis-isomer is primarily induced by exposure to UV light.[5][6][7] This isomerization reduces the overall efficacy of your product.
Troubleshooting Steps:
-
Minimize Light Exposure: Protect the product from light at all stages of manufacturing and storage. Use amber glassware during lab work and package the final product in opaque containers.[18]
-
Maintain Acidic pH: Acidic conditions (e.g., pH 3.5) tend to suppress the conversion to cis isomers compared to neutral or slightly alkaline conditions.[18]
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Avoid Excessive Heat: Thermal stress can also promote isomerization. Use methods like cool-down sonication for dissolution instead of prolonged heating.[18]
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Analytical Controls: When performing HPLC analysis, prepare samples fresh and store them in amber autosampler vials, minimizing their exposure to ambient light before injection.[18]
-
Data Presentation
Table 1: Effect of pH on the Stability of Nanoencapsulated Ferulic Acid in a Hydrogel Formulation (Data summarized from a study on nanoencapsulation and pH optimization[10][11])
| Formulation | pH | Ferulic Acid Remaining after 3 Months at 40°C | Color Stability |
| Gel A | > pKa (alkaline) | ~75% | Poor (Discoloration) |
| Gel B | < pKa (acidic) | > 95% | Very Good (Stable) |
Table 2: Synergistic Photoprotection of Antioxidant Combinations (Data summarized from a study on the stabilization of vitamins C and E[13][14])
| Formulation | Photoprotection Factor (vs. Control) | Chemical Stability of Ascorbic Acid |
| 15% L-Ascorbic Acid + 1% α-Tocopherol | ~4-fold | Moderate |
| 15% L-Ascorbic Acid + 1% α-Tocopherol + 0.5% Ferulic Acid | ~8-fold | Improved |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Topical Antioxidant Serum
This protocol is based on methodologies that prioritize stability through pH control and synergistic antioxidants.[8][9][13]
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Phase A (Aqueous Phase) Preparation:
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In a suitable vessel, combine distilled water with a polyol solvent (e.g., 10% Propylene Glycol).
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Add a chelating agent (e.g., 0.1% Disodium EDTA).
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Begin gentle mixing.
-
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Active Ingredient Dissolution:
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Slowly add 15% L-Ascorbic Acid to Phase A and mix until fully dissolved.
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In a separate small vessel, dissolve 0.5% Ferulic Acid and 1% α-Tocopherol in a suitable solvent like Laureth-23 or Ethoxydiglycol. Gentle warming (to 40°C) may be required.
-
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Emulsification:
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Add the dissolved ferulic acid and tocopherol phase to the main aqueous phase with continuous mixing.
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Add any required thickeners (e.g., Hyaluronic Acid) and continue mixing until a homogenous serum is formed.
-
-
pH Adjustment and Finalization:
-
Measure the pH of the serum.
-
Carefully adjust the pH to a final value between 3.0 and 3.5 using a suitable acid or base (e.g., Triethanolamine or Sodium Hydroxide solution).
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Add a broad-spectrum preservative.
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Package immediately into an opaque, airless container.
-
Protocol 2: HPLC Method for Quantification of cis/trans-Ferulic Acid
This method is a generalized approach based on common practices for analyzing phenolic compounds.[19][20][21]
-
Instrumentation:
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HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
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Mobile Phase: A gradient elution is often used for good separation.
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Solvent A: Water with 0.1-0.2% Formic Acid.
-
Solvent B: Acetonitrile with 0.1-0.2% Formic Acid.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm (for optimal detection of ferulic acid).[20][22]
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Column Temperature: 30-40°C.
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Injection Volume: 10-20 µL.
-
-
Sample Preparation:
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Accurately weigh a sample of the topical formulation.
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Extract the ferulic acid using a suitable solvent (e.g., methanol or a mixture of methanol and acetonitrile). Sonication can aid extraction.
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Centrifuge the sample to precipitate any excipients.
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Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.
-
-
Analysis:
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Prepare a calibration curve using certified standards of trans-ferulic acid. If available, a this compound standard should also be used for accurate quantification.
-
Inject the prepared sample and integrate the peak areas for both isomers. Calculate the concentration based on the calibration curve.
-
Visualizations
Caption: Degradation pathway of ferulic acid.
Caption: Workflow for developing a stable ferulic acid formulation.
Caption: Key factors influencing ferulic acid stability.
References
- 1. Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations. | Semantic Scholar [semanticscholar.org]
- 2. Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Photodynamics of potent antioxidants: ferulic and caffeic acids. | Semantic Scholar [semanticscholar.org]
- 6. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US6632444B1 - Stabilization of ferulic acid in cosmetic compositions - Google Patents [patents.google.com]
- 9. WO2001007004A1 - Stabilization of ferulic acid in cosmetic compositions - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
- 11. Stabilization of ferulic acid in topical gel formulation via nanoencapsulation and pH optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ferulic acid stabilizes a solution of vitamins C and E and doubles its photoprotection of skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Portal [scholarship.miami.edu]
- 15. Ferulic Acid Activity in Topical Formulations: Technological and Scientific Prospecting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. scielo.br [scielo.br]
- 21. Analytical methodologies for quantification of ferulic acid and its oligomers | Scilit [scilit.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of Pure cis-Ferulic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of pure cis-ferulic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis and purification of this compound.
Issue 1: Low Conversion Rate During Photochemical Isomerization
Problem: The conversion of trans-ferulic acid to this compound using UV irradiation is incomplete or lower than expected.
| Potential Cause | Recommended Solution |
| Insufficient UV Light Penetration | For large volumes, light penetration can be limited.[1] Use a continuous flow photoreactor to ensure uniform light exposure.[2][3][4][5][6] Alternatively, for batch reactors, ensure vigorous mixing and consider using multiple UV lamps or a more powerful lamp. |
| Incorrect Wavelength | The isomerization of trans-ferulic acid is wavelength-dependent.[7] Use a UV lamp with a primary emission wavelength between 300 nm and 365 nm for optimal conversion.[8] |
| Sub-optimal Solvent Choice | The solvent can influence the photostationary state.[1] Methanol and ethanol are commonly used solvents. Ensure the solvent is transparent at the irradiation wavelength to maximize light absorption by the ferulic acid.[1] |
| Oxygen Quenching | The presence of oxygen can interfere with the photoisomerization process.[1] Degas the solution thoroughly before irradiation and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| Reaching Photostationary State (PSS) | The reaction will reach a PSS where the rates of forward (trans to cis) and reverse (cis to trans) isomerization are equal.[1] Monitor the reaction by HPLC to determine when the PSS is reached; further irradiation will not increase the yield of the cis-isomer.[1] |
Issue 2: Formation of Side Products and Degradation
Problem: Undesired byproducts are detected, or the overall yield is low due to the degradation of ferulic acid during UV irradiation.
| Potential Cause | Recommended Solution |
| Photodimerization | At higher concentrations, ferulic acid can undergo [2+2] cycloaddition to form dimers.[1] Perform the reaction at a lower concentration of trans-ferulic acid. |
| Photo-oxidation and Degradation | Prolonged exposure to high-energy UV light can lead to the degradation of the phenolic structure.[9] Monitor the reaction closely and stop the irradiation once the photostationary state is reached. The use of a continuous flow reactor can help minimize over-irradiation.[4] |
| Solvent-Related Side Products | The solvent may participate in side reactions. For example, irradiation in methanol can sometimes lead to the formation of methyl ferulate. Ensure the use of high-purity solvents. |
Issue 3: Difficulty in Purifying this compound
Problem: Challenges in separating this compound from the remaining trans-isomer and other impurities, resulting in low purity of the final product.
| Potential Cause | Recommended Solution |
| Co-elution in Chromatography | Cis- and trans-ferulic acid have similar polarities, which can lead to poor separation in preparative HPLC.[10] Optimize the mobile phase composition and gradient. Using a highly polar cyanopropyl stationary phase can improve selectivity for geometric isomers.[11] |
| Co-crystallization of Isomers | The two isomers may crystallize together, especially if their concentrations are similar.[11] Multiple recrystallizations may be necessary. Consider using a different solvent system that offers better selectivity for the crystallization of the cis-isomer. |
| "Oiling Out" Instead of Crystallization | The compound's solubility is too high at the crystallization temperature, or impurities are inhibiting crystal formation.[11] Try a solvent in which this compound has lower solubility. Pre-purification by column chromatography to remove impurities can be beneficial. Seeding with a pure crystal of this compound can also induce crystallization.[11] |
| Reversion to trans-Isomer | This compound can isomerize back to the more stable trans-form when exposed to light or heat during purification.[10] Protect the sample from light by using amber glassware or covering equipment with aluminum foil.[10] Avoid excessive heat during solvent evaporation and other purification steps. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for large-scale synthesis of this compound?
A1: The most common and effective method is the photochemical isomerization of the readily available and more stable trans-ferulic acid.[1] This is typically achieved by irradiating a solution of trans-ferulic acid with UV light. For large-scale production, continuous flow photoreactors are recommended as they provide uniform light distribution, precise temperature control, and can be easily scaled up, minimizing byproduct formation.[2][3][4][5]
Q2: What kind of yields and purity can I expect?
A2: The photochemical isomerization of trans-ferulic acid does not go to completion but reaches a photostationary state, which is a mixture of both isomers. The exact ratio depends on the reaction conditions, but a significant proportion of the cis-isomer can be obtained. Subsequent purification is crucial to obtain high-purity this compound. Techniques like pH-zone-refining counter-current chromatography have been shown to yield this compound with a purity of over 98%.[12] Purification involving crystallization can also achieve high purity levels, ranging from 98% to 99.9%.[13]
Q3: How can I monitor the progress of the photochemical isomerization?
A3: The most effective way to monitor the reaction is by High-Performance Liquid Chromatography (HPLC).[1][14] Small aliquots of the reaction mixture can be taken at regular intervals and analyzed to determine the ratio of cis- to trans-ferulic acid. This allows you to determine when the photostationary state has been reached and to avoid unnecessary irradiation that could lead to degradation.[1]
Q4: What are the best solvents for the isomerization and purification steps?
A4: For the photochemical isomerization, polar organic solvents in which ferulic acid is soluble, such as methanol and ethanol, are good choices.[8] For purification by crystallization, a solvent system needs to be chosen where the solubility of the cis and trans isomers differs significantly. Ferulic acid is soluble in hot water, ethanol, and ethyl acetate, and sparingly soluble in ether.[15] Experimentation with different solvent mixtures may be necessary to find the optimal conditions for selective crystallization of the cis-isomer.
Q5: Are there any safety precautions I should take during the photochemical reaction?
A5: Yes, safety is paramount. High-intensity UV light is harmful to the eyes and skin, so ensure the photoreactor is properly shielded. High-power lamps generate significant heat, so an efficient cooling system is necessary to control the reaction temperature and prevent fire hazards, especially when using flammable organic solvents. Electrical safety is also a major concern with high-voltage lamps.[16]
Experimental Protocols & Data
Protocol 1: Preparative Photochemical Isomerization of trans-Ferulic Acid
This protocol describes a general procedure for the photochemical conversion of trans-ferulic acid to a mixture of cis and trans isomers.
-
Solution Preparation: Prepare a solution of trans-ferulic acid in a suitable solvent (e.g., methanol or ethanol). The concentration should be kept relatively low to minimize photodimerization.
-
Inert Atmosphere: Degas the solution by bubbling nitrogen or argon through it for at least 30 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the reaction.
-
Irradiation: While stirring vigorously, irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) with a principal wavelength in the UVA range (320-400 nm). The reaction vessel should be made of a material that is transparent to these wavelengths, such as quartz. For larger scales, a continuous flow photoreactor is highly recommended.[2][3][4][5]
-
Monitoring: Periodically take small samples from the reaction mixture and analyze them by HPLC to monitor the cis/trans ratio.
-
Reaction Completion: Continue the irradiation until the photostationary state is reached, meaning the cis/trans ratio no longer changes significantly.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure at a low temperature to obtain the crude mixture of cis- and trans-ferulic acid. Protect the mixture from light to prevent reversion to the trans-isomer.
Protocol 2: Purification of this compound by pH-Zone-Refining Counter-Current Chromatography (CCC)
This method has been shown to be effective for the preparative separation of cis- and trans-ferulic acid.[12]
-
Two-phase Solvent System: Prepare a two-phase solvent system. A reported effective system consists of hexane:ethyl acetate:acetonitrile:water (2:5:2:2, v/v/v/v).[12]
-
pH Modifiers: Add trifluoroacetic acid (TFA) to the organic stationary phase and ammonia to the aqueous mobile phase to establish a pH gradient.[12]
-
CCC Operation: Load the crude mixture of ferulic acid isomers onto the CCC column and perform the separation according to the instrument's operating instructions.
-
Fraction Collection and Analysis: Collect the fractions and analyze them by HPLC to identify those containing pure this compound.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain high-purity this compound.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis and purification of this compound.
Table 1: Comparison of Purification Methods for Ferulic Acid Isomers
| Purification Method | Stationary/Mobile Phase or Solvent | Achieved Purity of cis-FA | Scale | Reference |
| pH-Zone-Refining CCC | Hexane:ethyl acetate:acetonitrile:water (2:5:2:2) with TFA and NH3 | >98% | Preparative | [12] |
| Adsorption Chromatography + HPTLC | Amberlite XAD-16 followed by HPTLC | Up to 95.35% (for total FA) | Lab | |
| Crystallization | Not specified | 98-99.9% (for total FA) | Industrial | [13] |
Visualizations
Experimental Workflow: Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low this compound Purity
Caption: Decision tree for troubleshooting low purity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Plug Flow Tube Photoreactors for Continuous Production [photoreactors.com]
- 3. UV Flow Photoreactor for Flow Chemistry | Borosil Scientific [borosilscientific.com]
- 4. Flow Photoreactors - Photoreactors - Photochemistry [peschl-inc.com]
- 5. Development of a scalable continuous flow photoreactor - ACS Green Chemistry [gcande.digitellinc.com]
- 6. Scalable Continuous Flow Photochemistry - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Photoisomerization, Antioxidant Activity, and Lipid-Lowering Effect of Ferulic Acid and Feruloyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. EP3162788A1 - Method for purifying ferulic acid and/or salts thereof - Google Patents [patents.google.com]
- 14. scispace.com [scispace.com]
- 15. EP4408559A1 - Extraction and purification of natural ferulic acid from biomass and conversion to vanillin - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Degradation Kinetics of cis-Ferulic Acid under UV Irradiation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-ferulic acid. This resource provides essential information, troubleshooting guidance, and detailed protocols for experiments involving the UV-induced degradation and isomerization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound when exposed to UV light?
A1: The predominant initial degradation pathway for this compound under UV irradiation is photoisomerization to its more stable trans-isomer.[1][2] This trans-cis isomerization is a reversible process, and UV exposure typically leads to a photostationary state containing a mixture of both isomers.[3] Further degradation can occur with prolonged exposure, leading to other byproducts.
Q2: What are the main factors influencing the degradation rate of this compound?
A2: Several factors significantly impact the degradation kinetics:
-
Solvent: The polarity of the solvent affects the rate of photochemical processes.[1] For instance, the isomerization of trans-ferulic acid to this compound was observed to be greater in tetrahydrofuran (THF) than in methanol (MeOH) after 6 hours of UV exposure at 366 nm.[3]
-
pH: The pH of the solution can alter the degradation rate. Ferulic acid is generally more stable in acidic conditions (pH 4-6).[4][5] Alkaline conditions can accelerate degradation.[4]
-
Presence of Other Substances: Compounds like titanium dioxide (TiO2), often used in sunscreens, can act as photocatalysts and accelerate ferulic acid degradation.[1] Conversely, antioxidants like vitamins C and E can be stabilized by ferulic acid, which in turn can influence its own stability.
-
UV Wavelength and Intensity: The specific wavelength and intensity of the UV source are critical. Isomerization has been shown to occur to a greater extent at 366 nm than at 254 nm for trans-ferulic acid in both methanol and THF.[3]
Q3: How can I monitor the degradation of this compound and the formation of its trans-isomer?
A3: The most common and effective method is High-Performance Liquid Chromatography (HPLC) with a UV or Diode-Array Detector (DAD). A stability-indicating HPLC method using a C18 column can effectively separate this compound, trans-ferulic acid, and other degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separating and identifying the isomers and other byproducts.[3]
Q4: Are there significant differences in the UV absorption spectra of cis- and trans-ferulic acid?
A4: Yes. While the overall shapes are similar, the trans-isomer typically exhibits a primary absorption maximum at a longer wavelength (around 322 nm in alcohol) compared to the cis-isomer (around 316 nm in alcohol).[6][7] This spectral difference allows for spectrophotometric monitoring of the isomerization process.
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or Non-Reproducible Degradation Rates | 1. Fluctuations in UV Lamp Output: The intensity of UV lamps can vary with age and temperature. 2. Inaccurate Temperature Control: Reaction rates are temperature-dependent. 3. Inconsistent Sample Positioning: The distance and angle of the sample relative to the UV source must be constant. 4. Inaccurate pH Control: Small shifts in pH, especially outside the stable range (pH 4-6), can alter kinetics.[4][5] | 1. Calibrate/Monitor Lamp: Use a radiometer to measure and standardize the UV intensity for each experiment. Allow the lamp to warm up to a stable output before starting. 2. Use a Temperature-Controlled Chamber: Conduct irradiations in a water bath or a temperature-controlled photoreactor. 3. Use a Fixed Sample Holder: Create a jig or holder to ensure all samples are placed in the exact same position for every run. 4. Use Reliable Buffers: Prepare and verify the pH of your solutions immediately before the experiment using a calibrated pH meter. |
| Unexpected Peaks in HPLC/GC Chromatogram | 1. Solvent Impurities: The solvent may contain impurities that degrade or react under UV light. 2. Formation of Photodegradation Byproducts: Beyond isomerization, prolonged UV exposure can cause decarboxylation or dimerization.[8] 3. Sample Contamination: Contamination from glassware or handling. | 1. Run a Solvent Blank: Irradiate the solvent alone under the same conditions and analyze it to identify any interfering peaks. Use high-purity, HPLC-grade solvents. 2. Use LC-MS/MS for Identification: If available, use mass spectrometry to identify the molecular weight and structure of the unknown peaks. Compare results to known degradation products. 3. Ensure Cleanliness: Use scrupulously clean glassware and proper sample handling techniques. |
| Rapid Reversion to trans-Isomer in the Dark | 1. Thermal Isomerization: The cis-isomer is thermodynamically less stable and can revert to the trans-form thermally, although this is typically slow at room temperature. 2. Catalysis: Trace impurities (e.g., acid or base) in the solution can catalyze the isomerization. | 1. Store Samples Properly: After irradiation, immediately store samples in the dark at low temperatures (e.g., 4°C or -20°C) before analysis to quench thermal reactions. 2. Purify Solvents and Reagents: Ensure high purity of all components in the reaction mixture. |
| Low Yield of trans-Isomer at Photostationary State | 1. Insufficient UV Wavelength Overlap: The chosen UV wavelength may not be efficiently absorbed by the cis-isomer to drive the conversion to the trans-isomer. 2. Low Quantum Yield: The efficiency of the photoisomerization (quantum yield) may be inherently low in the chosen solvent system. | 1. Check Absorption Spectra: Ensure the UV lamp's emission spectrum overlaps with the absorption spectrum of this compound. 2. Solvent Screening: Test different solvents. The quantum yield of isomerization can be highly dependent on the solvent environment.[2] |
Data Presentation
Table 1: Photochemical Isomerization of trans-Ferulic Acid under UV Irradiation
This table summarizes the extent of isomerization from trans-FA to cis-FA under specific experimental conditions after 6 hours of UV exposure. This provides an indication of the dynamics of the reversible photoisomerization process.
| Solvent | UV Wavelength (nm) | % Formation of this compound | Reference |
| Methanol (MeOH) | 254 | 14.2% | [3] |
| Tetrahydrofuran (THF) | 254 | 16.5% | [3] |
| Methanol (MeOH) | 366 | 28.3% | [3] |
| Tetrahydrofuran (THF) | 366 | 33.6% | [3] |
Table 2: Excited-State Lifetimes (τ) of trans-Ferulic Acid in Various Solvents
These time constants, obtained from transient absorption spectroscopy, describe the decay of the excited state. This decay is the initial step leading to either isomerization or return to the ground state. Shorter lifetimes indicate faster deactivation of the excited state.
| Solvent | pH | τ₁ (ps) | τ₂ (ps) | τ₃ (ps) | Reference |
| Water | 2.2 | < 0.1 | 0.4 ± 0.1 | 1.7 ± 0.1 | [1] |
| Acetonitrile | - | < 0.1 | 1.1 ± 0.1 | 9.0 ± 0.4 | [1] |
| Dioxane | - | < 0.1 | 1.4 ± 0.1 | 21 ± 1 | [1] |
Note: The multi-exponential decay suggests complex photophysical processes, including solvent rearrangement and evolution along the isomerization coordinate.[1][2]
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound
Objective: To determine the degradation kinetics of this compound under controlled UV-A irradiation.
Materials:
-
This compound standard
-
HPLC-grade methanol (or other solvent of choice)
-
Buffer solution (e.g., phosphate buffer for pH control)
-
Quartz cuvettes or reaction vessels
-
UV-A lamp (e.g., 365 nm) in a photostability chamber
-
Calibrated radiometer
-
HPLC system with a C18 column and UV/DAD detector
-
Volumetric flasks and pipettes
-
Amber vials for sample collection
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Protect this solution from light.
-
Preparation of Working Solution: Dilute the stock solution with the same solvent/buffer to a suitable working concentration for HPLC analysis (e.g., 20 µg/mL).
-
Irradiation Setup:
-
Allow the UV lamp to warm up for at least 30 minutes to ensure a stable output.
-
Measure the UV intensity at the sample position using a radiometer and record the value.
-
Place a quartz vessel containing a known volume of the working solution in a fixed position within the photostability chamber. Use a temperature-controlled water bath if necessary.
-
-
Sampling:
-
Take an initial sample (t=0) before turning on the UV lamp.
-
Start the UV irradiation and a timer simultaneously.
-
Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes).
-
Immediately transfer each aliquot into an amber HPLC vial to prevent further degradation. Store samples at 4°C until analysis.
-
-
HPLC Analysis:
-
Analyze all collected samples using a validated, stability-indicating HPLC method capable of separating cis- and trans-ferulic acid.
-
Example HPLC Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient mixture of an aqueous acidic phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the absorption maximum of this compound (e.g., ~280 nm or ~316 nm) and trans-ferulic acid (~322 nm).
-
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point using the peak area from the chromatograms and a calibration curve.
-
Plot the natural logarithm of the concentration (ln[C]) versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The negative slope of this line is the apparent first-order rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Visualizations
Caption: Experimental workflow for a UV degradation kinetics study.
Caption: Primary photochemical pathway of this compound under UV.
Caption: Troubleshooting logic for inconsistent kinetic results.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Photodynamics of potent antioxidants: ferulic and caffeic acids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP01595F [pubs.rsc.org]
- 3. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Ferulic Acid | C10H10O4 | CID 445858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing extraction conditions to maximize cis-Ferulic acid yield
Technical Support Center: Optimizing cis-Ferulic Acid Extraction
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize extraction conditions and maximize the yield of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric forms of ferulic acid, and which is more common in nature?
Ferulic acid primarily exists in two geometric isomeric forms: trans-ferulic acid and this compound. The trans-isomer is the most abundant and stable form found ubiquitously in the plant kingdom, often cross-linking polysaccharides and lignin within the plant cell wall.[1][2] The cis-isomer is less common and can be formed from the trans-isomer through exposure to UV radiation or heat.[3][4]
Q2: What are the main strategies for extracting ferulic acid from plant biomass?
The primary strategies involve releasing ferulic acid from the lignocellulosic matrix. The most common and effective methods include:
-
Alkaline Hydrolysis: This chemical method uses a base, typically sodium hydroxide (NaOH), to saponify the ester bonds linking ferulic acid to polysaccharides.[5][6] It is considered a reference procedure for obtaining the total extractable ferulic acid content.[7]
-
Enzymatic Hydrolysis: A "greener" alternative that uses specific enzymes like feruloyl esterases (FAE) and xylanases to break the ester bonds.[1][8][9] This method is more specific and operates under milder conditions.
-
Advanced Techniques: Methods such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (USE), and Pressurized Liquid Extraction (PLE) can be used to intensify the extraction process, often in conjunction with chemical or enzymatic hydrolysis.[5]
Q3: How can I specifically maximize the yield of this compound?
Maximizing the this compound yield typically involves a two-stage approach: extraction followed by isomerization, or utilizing a biological process that naturally enriches the cis-isomer.
-
Extraction and Isomerization: First, extract the more abundant trans-ferulic acid using an optimized method like alkaline hydrolysis. Then, induce isomerization of the purified trans-ferulic acid to the cis-form. This is often achieved by exposing a solution of the extract to UV light.[3]
-
Biological Methods: Certain biological processes can naturally increase the concentration of this compound. For instance, the germination of seeds (e.g., corn, wheat, spelt) has been shown to significantly increase the content of this compound while the trans-form decreases.[4][10]
Q4: My ferulic acid extract is discolored. What could be the cause?
Discoloration, often appearing as a yellow or brown hue, is a common sign of degradation or oxidation. Ferulic acid solutions are particularly unstable and prone to discoloration at neutral or alkaline pH.[11] The issue can be exacerbated by exposure to light, heat, or air.[3] To maintain stability, it is crucial to work quickly, protect the solution from light, and acidify the extract to a pH between 3 and 5 after hydrolysis.[11][12]
Q5: What analytical methods are recommended for quantifying cis- and trans-Ferulic acid?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying ferulic acid isomers.[3] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and acidified water (e.g., with acetic or formic acid).[3][13] UV detection is generally set around 320 nm, where ferulic acid shows strong absorbance.[3][14] Gas chromatography-mass spectrometry (GC-MS) can also be used to distinguish between the isomers based on retention times and mass spectra.[15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | Incomplete Hydrolysis: Insufficient time, temperature, or reagent concentration (alkali or enzyme). | Optimize hydrolysis parameters. For alkaline hydrolysis, test higher NaOH concentrations (e.g., 2-4 M) or temperatures (e.g., 80-120°C).[13][16] For enzymatic methods, verify enzyme activity and optimize enzyme concentration and pH.[8][9] |
| Product Loss During Work-up: Significant product may be lost during the liquid-liquid extraction or purification steps.[17] | Ensure the pH is sufficiently low (pH ~2) after hydrolysis to protonate the ferulic acid, making it less water-soluble and more extractable into an organic solvent like ethyl acetate.[1][16] Perform multiple extractions with the organic solvent. | |
| Degradation: Ferulic acid may degrade under harsh conditions (e.g., excessively high temperature or prolonged exposure to strong alkali).[3] | Use the mildest effective conditions. Consider using an inert atmosphere (e.g., nitrogen gas) during hydrolysis to prevent oxidation. Protect samples from light. | |
| Low cis-Isomer Content | Insufficient Isomerization: Inadequate exposure to UV light or heat post-extraction. | Increase the duration or intensity of UV exposure on the purified trans-ferulic acid solution. Monitor the conversion using HPLC. |
| Reversion to trans-Isomer: The trans-isomer is more stable, and reversion can occur. | Store the purified this compound extract under conditions that minimize reversion: protected from light, at low temperatures, and under an inert atmosphere. | |
| Co-extraction of Impurities | Non-specific Extraction: Alkaline and acidic treatments can release other phenolic compounds (e.g., p-coumaric acid) and sugars.[1][13] | Implement further purification steps after the initial extraction. This can include precipitation of hemicelluloses with ethanol, adsorption on synthetic resins, or preparative chromatography.[1][6][13] |
| Precipitation in Final Solution | pH and Solubility Issues: Ferulic acid is poorly soluble in acidic aqueous solutions and may precipitate out.[11] | For storage or formulation, consider using a co-solvent system (e.g., water with ethanol or a polyol) or adjusting the pH carefully.[11][12] Nanoencapsulation can also improve stability and solubility in aqueous formulations.[12] |
Experimental Protocols & Data
Protocol 1: Alkaline Hydrolysis for Ferulic Acid Extraction
This protocol is adapted from methodologies for extracting ferulic acid from plant by-products like brewer's spent grain and rice bran.[13][16]
-
Pre-treatment: Dry the plant material (e.g., wheat bran, rice husk) at 60°C and grind it into a fine powder. If the material has a high lipid content, defat it using a solvent like hexane.[1]
-
Hydrolysis:
-
Acidification: Cool the mixture to room temperature. Acidify to pH 2 using concentrated HCl to precipitate the ferulic acid and stop the reaction.[16]
-
Extraction:
-
Centrifuge the acidified mixture to pellet the solid residue.
-
Recover the supernatant and extract it three times with an equal volume of ethyl acetate.
-
Pool the organic (ethyl acetate) fractions.[16]
-
-
Purification & Quantification:
Table 1: Optimized Conditions for Ferulic Acid Extraction
| Method | Source Material | Key Parameters | Resulting Yield | Reference |
| Alkaline Hydrolysis | Brewer's Spent Grain | 2% NaOH, 120°C, 1.5 h | ~5.5 mg/g | [13] |
| Alkaline Hydrolysis | Rice Bran | 2.5–3.6 M NaOH, 80°C, 120 min | Optimized for total phenolic content | [16] |
| Enzymatic Hydrolysis | Sweet Corn Cob | FAE (0.02 U/g), Xylanase (3475.3 U/g), pH 4.5, 45°C | 1.69 g/kg | [8][9] |
Visualizations
Diagram 1: Isomerization of Ferulic Acid
Caption: Isomerization pathway from trans- to this compound.
Diagram 2: General Extraction & Purification Workflow
Caption: Generalized workflow for ferulic acid extraction and purification.
Diagram 3: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low ferulic acid yield.
References
- 1. Ferulic Acid From Plant Biomass: A Phytochemical With Promising Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential applications of ferulic acid from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity [mdpi.com]
- 6. mendelnet.cz [mendelnet.cz]
- 7. researchgate.net [researchgate.net]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. Optimization of enzyme-assisted extraction of ferulic acid from sweet corn cob by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. WO2001007004A1 - Stabilization of ferulic acid in cosmetic compositions - Google Patents [patents.google.com]
- 12. Stabilization of ferulic acid in topical gel formulation via nanoencapsulation and pH optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel and Simpler Alkaline Hydrolysis Methodology for Extraction of Ferulic Acid from Brewer’s Spent Grain and its (Partial) Purification through Adsorption in a Synthetic Resin [mdpi.com]
- 14. Ferulic acid: extraction, estimation, bioactivity and applications for human health and food - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing Extraction Conditions of Free and Bound Phenolic Compounds from Rice By-Products and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of cis-Ferulic Acid
Welcome to the technical support center for HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of cis-Ferulic acid, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it identified?
A1: Peak tailing is a common chromatographic problem where the peak asymmetry results in a trailing edge that is broader than the leading edge.[1] In an ideal chromatogram, peaks have a symmetrical Gaussian shape.[1] Tailing is quantitatively identified by calculating the tailing factor (Tf) or asymmetry factor (As). A Tf value greater than 1.2 indicates significant tailing.[2] This distortion can compromise resolution, accuracy of quantification, and overall method reliability.[1]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for acidic compounds like Ferulic acid in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[3] Key contributing factors include:
-
Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can interact with acidic analytes, leading to multiple retention mechanisms and peak tailing.[1][4]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Ferulic acid (around 4.58), the compound can exist in both ionized and non-ionized forms, resulting in a distorted peak shape.[5][6]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can distort peak shape.[7] Column bed deformation or voids can also lead to tailing.[3][8]
-
Instrumental Effects: Extra-column dead volume in tubing or fittings can cause band broadening and tailing, which is often more pronounced for early-eluting peaks.[3]
Q3: How does the mobile phase pH affect the peak shape of Ferulic acid?
A3: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like Ferulic acid. To ensure a sharp, symmetrical peak, the mobile phase pH should be adjusted to be at least 2 pH units below the analyte's pKa.[9] For Ferulic acid (pKa ≈ 4.58), a mobile phase pH of around 2.5-3.0 is recommended.[10] At this low pH, the carboxyl group of Ferulic acid is fully protonated (non-ionized), minimizing secondary interactions with the stationary phase and promoting a single retention mechanism.[11]
Q4: Can the choice of HPLC column influence peak tailing for acidic compounds?
A4: Absolutely. For acidic compounds, selecting a modern, high-purity silica column (Type B) with low metal content is crucial, as trace metals can increase the acidity of silanol groups and worsen tailing.[1][12] End-capped columns, where residual silanol groups are chemically deactivated, are also highly recommended to reduce secondary interactions.[3][4] For highly polar organic acids, specialized columns such as those with polar-embedded stationary phases or those designed for use with 100% aqueous mobile phases can provide better retention and peak shape.[13][14]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Peak Tailing
This guide provides a step-by-step workflow to identify the root cause of peak tailing in your this compound analysis.
Caption: Troubleshooting workflow for peak tailing.
Guide 2: Optimizing Mobile Phase Conditions
This guide focuses on the experimental steps to adjust your mobile phase to mitigate peak tailing.
| Parameter | Problem Indication | Recommended Action | Expected Outcome |
| Mobile Phase pH | Peak tailing with a mobile phase pH > 3.5. | Adjust pH to 2.5-3.0 using an additive like 0.1% formic acid, phosphoric acid, or acetic acid.[9][10] | Sharper, more symmetrical peak due to suppression of Ferulic acid ionization.[11] |
| Buffer Strength | Inconsistent peak shape or retention time. | If using a buffer (e.g., phosphate), ensure the concentration is adequate (typically 10-25 mM for LC-UV). | Improved peak symmetry and reproducibility. |
| Organic Modifier | Persistent tailing despite correct pH. | Consider switching the organic modifier (e.g., from acetonitrile to methanol). Methanol can sometimes better mask residual silanol groups.[9] | Change in selectivity and potential improvement in peak shape. |
Experimental Protocol: Mobile Phase pH Adjustment
-
Preparation of Acidic Additive Stock: Prepare a 1% (v/v) solution of a suitable acid (e.g., formic acid, phosphoric acid) in HPLC-grade water.
-
Aqueous Phase Preparation: To your aqueous mobile phase component (e.g., HPLC-grade water), add the acid stock solution to achieve the desired final concentration (e.g., 0.1%).
-
pH Measurement: Verify the pH of the aqueous component using a calibrated pH meter. Adjust as necessary to reach the target pH of 2.5-3.0.
-
Mobile Phase Mixing: Mix the pH-adjusted aqueous phase with the organic modifier in the desired ratio (e.g., 52:48 water:methanol).[5]
-
Degassing: Degas the final mobile phase using sonication or vacuum filtration before use.
-
System Equilibration: Equilibrate the HPLC system with the new mobile phase for at least 15-20 column volumes before injecting your sample.
Guide 3: Column Selection and Care
The choice and condition of your HPLC column are paramount for good peak shape.
| Column Type | When to Use | Considerations |
| High-Purity, End-Capped C18 (Type B Silica) | General-purpose analysis of Ferulic acid. | The standard choice for good performance. Ensures minimal silanol interactions.[1] |
| Polar-Embedded Phase | When analyzing Ferulic acid with other polar compounds or using highly aqueous mobile phases. | Offers alternative selectivity and can improve retention of polar analytes.[13] |
| Specialized Organic Acid Columns | For complex matrices or when standard C18 columns fail to provide adequate peak shape. | Designed to operate under 100% aqueous conditions and low pH, providing excellent peak shapes for organic acids.[14][15] |
Experimental Protocol: Column Flushing and Regeneration
If you suspect column contamination is causing peak tailing, a flushing procedure can help.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Flush with Mobile Phase (No Buffer): Flush the column with your mobile phase composition but without any buffer salts (e.g., water/organic solvent mixture) for 20 column volumes.
-
Strong Solvent Wash: Flush with a strong, miscible solvent like 100% acetonitrile or methanol for 20-30 column volumes.
-
Intermediate Solvent (if needed): If switching between immiscible solvents, use an intermediate solvent like isopropanol.
-
Re-equilibration: Re-equilibrate the column with the initial mobile phase (including buffer) until the baseline is stable.
-
Test Performance: Inject a standard of this compound to assess if peak shape has improved. If not, the column may need to be replaced.[2]
Chemical Interaction Pathway
The following diagram illustrates the chemical interactions on the silica surface that lead to peak tailing for acidic analytes and how pH modification resolves the issue.
Caption: Analyte-stationary phase interactions at different pH values.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moravek.com [moravek.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. veeprho.com [veeprho.com]
- 12. hplcfordummies.wordpress.com [hplcfordummies.wordpress.com]
- 13. Column choice for phenol and organic acids - Chromatography Forum [chromforum.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. hplc.eu [hplc.eu]
Technical Support Center: The Effect of pH on the Stability and Isomerization of cis-Ferulic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-ferulic acid. The information focuses on the critical role of pH in the stability and isomerization of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning yellow/brown. What is happening and how can I prevent it?
A1: Discoloration of ferulic acid solutions is a common sign of degradation. This process is significantly accelerated at neutral to alkaline pH (pH ≥ 7). At these higher pH values, the phenolic group of ferulic acid is deprotonated, making the molecule more susceptible to oxidation, which often results in colored degradation products. To minimize discoloration, it is recommended to prepare and store ferulic acid solutions under acidic conditions (pH 3-5). The use of antioxidants and protection from light can also help mitigate degradation.
Q2: I'm observing precipitation in my aqueous this compound solution. Why is this occurring?
A2: Ferulic acid has poor aqueous solubility, especially at an acidic pH.[1] With a pKa of approximately 4.6, ferulic acid is predominantly in its less soluble, protonated form at a pH below this value. This can lead to precipitation, especially at higher concentrations. While acidic conditions are better for chemical stability, they can compromise solubility. To maintain ferulic acid in solution at an acidic pH, the use of co-solvents like ethanol, propylene glycol, or other polyols may be necessary.[2]
Q3: I am trying to study the thermal isomerization of this compound to trans-ferulic acid. My results are inconsistent. What could be the cause?
A3: Inconsistency in isomerization studies can arise from several factors. A primary concern is unintentional photoisomerization. trans-Ferulic acid can be converted to the cis isomer by UV light.[3] Therefore, it is crucial to conduct all experiments under light-protected conditions to study thermal isomerization accurately. Additionally, the pH of your solution must be strictly controlled, as the isomerization rate can be pH-dependent. Temperature fluctuations and the presence of oxidative agents can also affect the stability of both isomers and lead to inconsistent results.
Q4: What is the expected impact of pH on the thermal equilibrium between cis- and trans-ferulic acid?
Q5: How does pH affect the overall stability of ferulic acid?
A5: The stability of ferulic acid is highly pH-dependent. Generally, it exhibits greater stability in acidic to neutral conditions (approximately pH 4-6).[4] Extreme acidic (pH < 2) and especially alkaline (pH > 8) conditions can accelerate degradation.[4] In strongly alkaline solutions, ferulic acid is more soluble but degrades more rapidly.[1][2] Forced degradation studies have shown significant degradation in both 0.1 M HCl and 0.1 M NaOH.[5][6]
Troubleshooting Guides
Issue: Unexpectedly High Levels of trans-Ferulic Acid in a this compound Standard
| Possible Cause | Troubleshooting Step |
| Photoisomerization | Prepare and store standard solutions in amber vials or wrap containers in aluminum foil to protect from light. Work in a dimly lit environment when possible. |
| Thermal Isomerization | Prepare fresh standard solutions and store them at low temperatures (e.g., 4°C) for short-term use or frozen for longer-term storage. Avoid prolonged exposure to elevated temperatures. |
| pH of the Solvent | Ensure the solvent for the standard is at an appropriate pH. For kinetic studies, use a buffered solution to maintain a constant pH. |
Issue: Poor Separation of cis and trans Isomers in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Inadequate Mobile Phase | Adjust the mobile phase composition. A common mobile phase is a mixture of methanol or acetonitrile and an acidic aqueous solution (e.g., water with 0.1% formic acid or adjusted to pH 3.0).[5][6][7] |
| Incorrect Column | Use a C18 reverse-phase column, which is effective for separating these isomers.[5][6][7] |
| Suboptimal Flow Rate or Temperature | Optimize the flow rate and column temperature to improve resolution. |
Quantitative Data
The following tables summarize the available quantitative data on the effect of pH on the stability of ferulic acid.
Table 1: Forced Degradation of Ferulic Acid under Acidic and Alkaline Conditions
| Stress Condition | pH | Time (hours) | Temperature | Degradation (%) | Reference |
| 0.1 M HCl | ~1 | 1 | Room Temperature | ~29.37% | [5] |
| 0.1 M NaOH | ~13 | 1 | Room Temperature | ~16.33% | [5] |
Table 2: Influence of pH on the Photoisomerization of trans-Hydroxycinnamic Acids
| Compound | pH | trans to cis Conversion (%) | Reference |
| Ferulic Acid | 3.5 | 37% | [5] |
| Ferulic Acid | 5.0 - 7.0 | 71% | [5] |
| p-Coumaric Acid | 3.5 | 21% | [5] |
| p-Coumaric Acid | 5.0 - 7.0 | 42% | [5] |
| Sinapic Acid | 3.5 | 62% | [5] |
| Sinapic Acid | 5.0 - 7.0 | 80% | [5] |
| Caffeic Acid | 3.5 | 32% | [5] |
| Caffeic Acid | 5.0 - 7.0 | 63% | [5] |
Note: This data is for photoisomerization, but it indicates the influence of pH on the equilibrium between the isomers.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under strongly acidic and alkaline conditions.
Materials:
-
This compound standard
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Acid Degradation:
-
In a volumetric flask, mix a known volume of the stock solution with 0.1 M HCl.
-
Incubate the solution at room temperature, protected from light, for a defined period (e.g., 1 hour).
-
After incubation, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Degradation:
-
In a separate volumetric flask, mix a known volume of the stock solution with 0.1 M NaOH.
-
Incubate the solution at room temperature, protected from light, for the same period as the acid degradation.
-
After incubation, neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute the final solution with the mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the test samples.
-
HPLC Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method capable of separating this compound from its degradation products and the trans isomer.
-
A typical mobile phase is methanol:water (e.g., 48:52 v/v) adjusted to pH 3.0 with an acid like orthophosphoric acid, with UV detection at approximately 320 nm.[5][6][7]
-
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in the control sample.
Protocol 2: Kinetic Analysis of cis- to trans-Ferulic Acid Isomerization as a Function of pH
Objective: To determine the rate of thermal isomerization of this compound to trans-ferulic acid at different pH values.
Materials:
-
This compound standard
-
A series of buffers covering the desired pH range (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, borate buffers for pH 8-10)
-
Constant temperature water bath or incubator
-
HPLC system with a C18 column and UV detector
-
Amber vials
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
For each pH value to be tested, prepare a reaction solution by adding a small aliquot of the this compound stock solution to the respective buffer in an amber vial. The final concentration should be suitable for HPLC analysis.
-
-
Kinetic Run:
-
Place the vials in a constant temperature bath (e.g., 40°C).
-
At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each vial.
-
Immediately quench the reaction by diluting the aliquot in a cold mobile phase to stop further isomerization.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC to determine the concentrations of both cis- and trans-ferulic acid.
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration of this compound (ln[cis-FA]) versus time.
-
If the plot is linear, the isomerization follows first-order kinetics. The rate constant (k) is the negative of the slope of this line.
-
For acid-catalyzed isomerization, a plot of the observed rate constant (k) versus the proton concentration ([H+]) can be used to investigate the relationship, as suggested for cinnamic acid.[4]
-
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Isomerization pathways for ferulic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Elucidation of the effects of trans/cis-isomerization of the cinnamate ligand on the structural, spectroscopic and magnetic properties of cobalt(ii) single-molecule magnets - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Quenching cis-Ferulic Acid Degradation During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of ferulic acid during your experimental sample preparation. The primary focus is on preventing the formation of cis-ferulic acid from the more common trans-isomer, a process often referred to as degradation in analytical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary form of ferulic acid degradation I should be concerned about during sample preparation?
A1: The most significant and common form of degradation is the isomerization of the naturally abundant and thermodynamically more stable trans-ferulic acid to this compound. This conversion is primarily induced by exposure to UV radiation, elevated temperatures, and the use of protic solvents.[1][2] While other degradation pathways like decarboxylation can occur under harsh conditions, trans-to-cis isomerization is the most immediate concern during routine sample handling and preparation.[3]
Q2: What are the key factors that accelerate the formation of this compound?
A2: The main factors that promote the isomerization from trans- to this compound are:
-
UV Radiation and Light: Exposure to daylight and particularly UV light is a strong catalyst for isomerization.[1]
-
Elevated Temperature: Higher temperatures provide the energy needed for the conversion.[1][2]
-
Solvent Type: Protic solvents, such as methanol and ethanol, can facilitate isomerization to a greater extent than aprotic solvents like tetrahydrofuran (THF).[1]
-
pH: While ferulic acid is more soluble at neutral or alkaline pH, these conditions can also lead to discoloration and degradation. Acidic conditions (pH 3-5) generally offer better stability.
-
Exposure Time: The longer the sample is exposed to adverse conditions, the greater the extent of isomerization.[1]
Q3: Can I use antioxidants to protect my ferulic acid samples?
A3: Yes, the addition of other antioxidants can help stabilize ferulic acid. Ferulic acid itself has a synergistic relationship with vitamins C (ascorbic acid) and E (alpha-tocopherol).[4][5][6] While the primary benefit often highlighted is ferulic acid stabilizing vitamins C and E, the presence of a robust antioxidant system can help mitigate oxidative stress that may contribute to degradation.
Q4: Is there a preferred solvent for extracting and storing ferulic acid?
A4: The choice of solvent is critical. While methanol is a common solvent for extracting phenolic acids, studies have shown that isomerization can be more pronounced in protic solvents like methanol compared to aprotic solvents like THF.[1] For analytical purposes, acetonitrile is often a good choice for the mobile phase in reverse-phase chromatography as it has a lower UV cutoff and can provide different selectivity compared to methanol.[7][8][9][10] When high solubility is required, solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG-400) can be used, though their impact on isomerization during sample prep should be considered.[11]
Q5: At what stage of my sample preparation is ferulic acid most at risk?
A5: Ferulic acid is at risk throughout the entire sample preparation process, from initial extraction to final analysis. Key stages to be mindful of are:
-
Extraction: Especially if using methods involving heat (e.g., Soxhlet, reflux) or certain solvents.[12]
-
Solvent Evaporation: Concentrating the sample using heat can significantly promote isomerization.
-
Storage: Storing solutions, even for short periods, at room temperature and exposed to light can lead to significant degradation.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Appearance of a new peak corresponding to this compound in my chromatogram. | Isomerization from trans- to this compound. | - Work under amber or red light, or in a dark room, to minimize light exposure.- Use amber vials for sample storage and analysis.- Perform extractions at low temperatures (e.g., cold-soak or ultrasonic extraction in a cooled bath).- If possible, use aprotic or less protic solvents for extraction and dissolution (e.g., THF, acetonitrile).- Minimize sample preparation time. |
| My ferulic acid standard solution is showing signs of degradation over time. | Improper storage conditions (exposure to light and/or room temperature). | - Store stock solutions at or below -18°C in the dark.[1]- Prepare working standards fresh daily from the frozen stock.- Dissolve standards in a suitable, less reactive solvent (e.g., acetonitrile or THF over methanol if stability is an issue). |
| Low recovery of ferulic acid from my sample matrix. | Degradation during a harsh extraction procedure (e.g., high heat, strong alkaline conditions). | - Optimize extraction parameters to use the lowest effective temperature and shortest duration.- Consider non-thermal extraction methods like ultrasonic-assisted extraction (UAE) or pulsed-electric field (PEF) extraction.- If using alkaline hydrolysis to release bound ferulic acid, perform it at a controlled, moderate temperature and for the minimum time necessary. Neutralize the extract immediately after hydrolysis. |
| Inconsistent quantification of ferulic acid between replicate samples. | Variable exposure to light and temperature during processing of individual samples. | - Standardize all sample preparation steps to ensure each sample is treated identically.- Process samples in batches in a controlled environment.- Use an ice bath to keep samples cool during manual handling steps. |
Data Presentation: Isomerization of trans-Ferulic Acid
The following tables summarize quantitative data on the isomerization of trans-ferulic acid (FA) to this compound under various conditions.
Table 1: Effect of Storage Conditions on trans-FA Isomerization in Methanol (MeOH) and Tetrahydrofuran (THF)
| Storage Time | Condition | Solvent | cis-FA Formed (%) |
| 1 Day | -18°C, Dark | MeOH | ~3.2 - 5.1 |
| 1 Day | Room Temp, Dark | MeOH | ~3.2 - 5.1 |
| 1 Day | Room Temp, Daylight | MeOH | Up to 28 |
| 1 Month | Room Temp, Daylight | Polar Solvents | Up to 43[1] |
| 96 Hours | Room Temp, UV Light (254 nm) | Amide Solution | ~23.2 - 35.0 (equilibrium)[13] |
Data synthesized from a study on ferulic and caffeic acids. The study noted that freshly prepared standard solutions contained 1-3% of the cis-isomer.[1]
Table 2: Effect of UV Radiation on trans-FA Isomerization after 6 Hours
| UV Wavelength | Solvent | cis-FA Formed (%) |
| 254 nm | MeOH | Lower extent |
| 366 nm | MeOH | Greater extent |
| 254 nm | THF | Lower extent |
| 366 nm | THF | 33.6 |
Data from a forced degradation study. Isomerization was more significant at 366 nm compared to 254 nm in both solvents.[1]
Table 3: Solubility of Ferulic Acid in Various Solvents at 25°C
| Solvent | Mole Fraction Solubility (xFA) |
| Dimethyl Sulfoxide (DMSO) | 0.0526 |
| Methanol | 0.0295 |
| Ethanol | 0.0254 |
| Ethyl Acetate | 0.0130 |
| Water | 0.000049 |
This data can help in selecting a solvent where ferulic acid is sufficiently soluble for extraction or analysis. Note that high solubility does not guarantee stability.[11]
Experimental Protocols
Protocol 1: Cold Solvent Extraction for Ferulic Acid with Minimized Isomerization
This protocol is designed to extract ferulic acid from a solid matrix (e.g., plant material) while minimizing temperature- and light-induced degradation.
-
Sample Preparation:
-
If necessary, lyophilize and grind the sample to a fine, homogeneous powder.
-
Pre-cool all solvents and equipment (e.g., centrifuge tubes, pipette tips) to 4°C.
-
-
Extraction:
-
Weigh the powdered sample into a pre-cooled centrifuge tube.
-
Add a suitable volume of cold (4°C) extraction solvent. An aprotic or less protic solvent like acetonitrile or an ethanol:water mixture is recommended. For enhanced stability, consider adding an antioxidant like ascorbic acid (e.g., 0.1% w/v) to the extraction solvent.
-
Tightly cap the tube and wrap it in aluminum foil to protect it from light.
-
-
Ultrasonic-Assisted Extraction (Optional):
-
Place the tube in an ultrasonic bath filled with ice-cold water.
-
Sonicate for a predetermined optimal time (e.g., 15-30 minutes). The low temperature of the bath will counteract the heat generated by sonication.
-
-
Sample Recovery:
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Final Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.
-
Analyze immediately or store at -20°C or -80°C until analysis.
-
Protocol 2: Stability Testing of Ferulic Acid in Solution
This protocol allows for the quantification of ferulic acid isomerization under specific stress conditions.
-
Preparation of Stock Solution:
-
Accurately prepare a stock solution of high-purity trans-ferulic acid in the solvent of interest (e.g., methanol, acetonitrile, water at a specific pH).
-
-
Application of Stress Conditions:
-
Aliquot the stock solution into multiple amber and clear vials.
-
Expose the vials to various conditions you wish to test (e.g., different temperatures, light sources like a UV lamp at a specific wavelength, or simply daylight).
-
Include control samples kept at -20°C in the dark.
-
-
Time-Point Sampling:
-
At designated time intervals (e.g., 0, 2, 4, 8, 24 hours), take a vial from each condition.
-
Immediately quench any further reaction by placing the vial in an ice bath and, if necessary, diluting with a cold mobile phase.
-
-
Analytical Quantification:
-
Analyze all samples using a validated stability-indicating HPLC method capable of separating and quantifying trans- and this compound.
-
A C18 column is commonly used, with detection typically around 320 nm.
-
-
Data Analysis:
-
Calculate the percentage of this compound relative to the total ferulic acid (cis + trans) at each time point for each condition.
-
Plot the formation of this compound over time to determine the degradation kinetics.
-
Visualizations
Caption: Primary degradation pathway of trans-ferulic acid.
Caption: Optimized workflow for ferulic acid sample preparation.
References
- 1. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferulic acid stabilizes a solution of vitamins C and E and doubles its photoprotection of skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic interactions of ferulic acid with ascorbic acid: its cardioprotective role during isoproterenol induced myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7 Key Differences in the Use of Methanol and Acetonitrile : Shimadzu (Nederland) [shimadzu.nl]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. chromtech.com [chromtech.com]
- 10. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Bioavailability of cis-Ferulic Acid
This resource provides researchers, scientists, and drug development professionals with practical guidance for addressing the challenges associated with the in vivo bioavailability of cis-Ferulic acid (cis-FA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a geometric isomer of ferulic acid, a phenolic compound found in plants.[1] Like its more common trans-isomer, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] However, its clinical application is significantly hampered by poor bioavailability.[2][4][5] Key contributing factors include:
-
Poor Water Solubility: This limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[2][4]
-
Rapid Metabolism: Ferulic acid is extensively metabolized in the intestine and liver, primarily through glucuronidation and sulfation, which leads to rapid clearance from the body.[6][7]
-
Instability: The molecule can be unstable under physiological conditions, leading to degradation before it can be absorbed.[2]
-
Food Matrix Effects: In natural sources, ferulic acid is often bound to polysaccharides like arabinoxylans, which severely restricts its release and absorption.[3][8][9][10] Studies have shown that while free ferulic acid can be absorbed efficiently, its bioaccessibility from wheat fractions and bread is less than 1%.[10]
Q2: What is the difference in bioavailability between cis- and trans-Ferulic acid?
The trans-isomer is the more stable and predominant form in nature. While most research focuses on trans-FA, the fundamental challenges of poor solubility and rapid metabolism are applicable to both isomers. The cis-form is often described as a yellow oil or liquid, in contrast to the solid, crystalline nature of the trans-form, which may influence formulation strategies.[1] Researchers may choose to work with the cis-isomer for specific stereoselective biological activities or synthetic pathways, but they will face similar, if not greater, bioavailability hurdles.
Q3: What are the primary strategies to improve the in vivo bioavailability of this compound?
There are three main approaches to enhance the systemic exposure of cis-FA:
-
Nanoformulations: Encapsulating cis-FA into nanocarriers can protect it from degradation, improve its solubility, and facilitate its transport across intestinal barriers.[2][11][12] This includes lipid-based nanoparticles, polymeric nanoparticles, and emulsions.[2][13]
-
Structural Modification (Prodrugs): Modifying the chemical structure of cis-FA to create a prodrug can improve its physicochemical properties (like lipophilicity) for better absorption.[3][5][14] The prodrug is then converted back to the active cis-FA in vivo.
-
Co-administration with Enhancers: Using absorption enhancers or metabolism inhibitors can improve bioavailability.[15][16][17] Permeation enhancers transiently open tight junctions between intestinal cells, while enzyme inhibitors (like piperine) can reduce first-pass metabolism.
Troubleshooting Guides
This section addresses common problems encountered during experiments designed to improve cis-FA bioavailability.
Issue 1: Low Encapsulation Efficiency in Nanoformulations
| Problem | Possible Causes | Solutions & Troubleshooting Steps |
| Low drug loading/encapsulation efficiency (EE%) in lipid nanoparticles (e.g., SLNs, NLCs). | 1. Poor affinity of cis-FA for the lipid matrix: The polarity of cis-FA may cause it to partition into the external aqueous phase during formulation. 2. Drug expulsion during lipid crystallization: As the lipid matrix cools and solidifies, the drug can be expelled. 3. Suboptimal formulation parameters: Incorrect surfactant concentration, lipid type, or homogenization energy can lead to inefficient encapsulation. | 1. Modify the lipid matrix: Use a blend of lipids with varying polarities to better accommodate cis-FA. 2. Optimize the homogenization process: Adjust the speed and duration of high-shear homogenization or the pressure and number of cycles for high-pressure homogenization. 3. Screen different surfactants: Test a variety of surfactants (e.g., Poloxamers, Tweens) at different concentrations to ensure proper stabilization of the nanoparticles and drug retention. 4. Consider a prodrug approach: Increase the lipophilicity of cis-FA by synthesizing an ester or amide derivative before encapsulation.[3] |
Issue 2: Inconsistent in vitro Permeability Results (Caco-2 Assay)
| Problem | Possible Causes | Solutions & Troubleshooting Steps |
| High variability or poor correlation in Caco-2 cell permeability assays. | 1. Poor aqueous solubility of the test compound: cis-FA or its formulation may precipitate in the assay buffer, leading to inaccurate concentration measurements. 2. Efflux transporter activity: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump the compound out of the cells, underestimating its absorptive potential.[18] 3. Compromised monolayer integrity: The formulation (e.g., surfactants, enhancers) may be causing cytotoxicity, damaging the Caco-2 monolayer. 4. Nonspecific binding: The compound may be binding to the plastic of the assay plate. | 1. Improve solubility: Use a co-solvent system (e.g., DMSO, up to 1%) in the transport buffer, ensuring it does not affect cell viability. 2. Assess efflux: Run a bidirectional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) > 2 suggests active efflux.[18] Consider co-incubating with known efflux pump inhibitors (e.g., verapamil for P-gp) to determine intrinsic permeability.[19] 3. Monitor monolayer integrity: Measure the transepithelial electrical resistance (TEER) before and after the experiment.[20] A significant drop in TEER indicates compromised integrity. Also, perform a cytotoxicity test (e.g., MTT assay) to evaluate the toxicity of the formulation components.[20] 4. Quantify recovery: Analyze the concentration in both donor and receiver compartments as well as cell lysate at the end of the study to ensure mass balance. |
Data Presentation: Enhancing Bioavailability
The following tables summarize quantitative data from studies aimed at improving ferulic acid bioavailability.
Table 1: Pharmacokinetic Parameters of Ferulic Acid Formulations
| Formulation | Administration Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Ferulic Acid (Crude Drug) | Oral | - | - | - | 100 (Baseline) | [21] |
| FA-loaded Chitosan Microspheres | Oral | - | - | - | 502 | [21] |
| FA-loaded Liposome-in-Chitosan Microspheres | Oral | - | 2.50 | - | 608 | [21] |
| FA-loaded Lipid Nanoparticles (FA-LNPs) | Intravenous | - | - | - | Half-life: 12.8 h | [13] |
Note: Specific Cmax and AUC values were not provided in the abstract for the oral study, but relative improvements were noted.
Table 2: Physicochemical Properties of Ferulic Acid Nanoformulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (EE%) | Zeta Potential (mV) | Reference |
| Lipid Nanoparticles (FA-LNPs) | < 200 (avg. ~84) | 0.053 | ≥ 80% | +5.97 | [13] |
| Nanostructured Lipid Carriers (NLCs) | < 150 | < 0.2 | > 85% | - | [21] |
| Multiple Emulsion (W/O/W) | - | - | - | - | [22][23] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is a standard method for assessing the intestinal permeability of a compound in vitro.[18][24][25]
Objective: To determine the apparent permeability coefficient (Papp) of cis-FA and its formulations across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell™ inserts) for 18-22 days until they form a differentiated, polarized monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Assay Procedure (Apical to Basolateral Transport):
-
Wash the cell monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Prepare the dosing solution of the test compound (e.g., cis-FA formulation) in HBSS. The final concentration of any co-solvent like DMSO should typically be below 1%.
-
Add the dosing solution to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of drug appearance in the receiver compartment.
-
A = Surface area of the filter membrane.
-
C₀ = Initial concentration in the donor compartment.
-
-
Protocol 2: Preparation of Ferulic Acid-Loaded Lipid Nanoparticles (FA-LNPs)
This protocol describes a general method for preparing FA-loaded nanoparticles based on an active loading method.[13]
Objective: To encapsulate cis-FA into a stable lipid nanoparticle formulation.
Methodology:
-
Preparation of Lipid Phase:
-
Dissolve the selected lipids (e.g., a mixture of solid and liquid lipids for NLCs) in a water-immiscible organic solvent or by melting them at a temperature above their melting point.
-
-
Preparation of Aqueous Phase:
-
Dissolve a surfactant (e.g., Tween 80, Poloxamer 188) in purified water.
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear homogenizer) to form a coarse pre-emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
-
-
Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Active Drug Loading & Purification:
-
Incubate the formed nanoparticles with a solution of cis-FA to facilitate active loading.
-
Purify the FA-LNP suspension to remove unencapsulated drug, for example, by dialysis or centrifugation.
-
-
Characterization:
-
Characterize the final formulation for particle size, PDI, zeta potential, and encapsulation efficiency.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. Ferulic Acid | C10H10O4 | CID 445858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ferulic Acid: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The bioavailability of ferulic acid is governed primarily by the food matrix rather than its metabolism in intestine and liver in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ferulic acid's therapeutic odyssey: nano formulations, pre-clinical investigations, and patent perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of synergistic permeation enhancers for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Absorption Enhancers: Applications and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Improvement of Ferulic Acid Antioxidant Activity by Multiple Emulsions: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. enamine.net [enamine.net]
- 25. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of cis- and trans-Ferulic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferulic acid, a phenolic compound ubiquitously found in the plant kingdom, has garnered significant attention for its diverse pharmacological properties. It exists in two isomeric forms: cis-ferulic acid and trans-ferulic acid.[1] While both isomers share the same chemical formula, their distinct spatial arrangements lead to differences in their biological activities. The trans-isomer is the more abundant and stable form found in nature.[2] This guide provides a comprehensive comparison of the biological activities of cis- and trans-ferulic acid, supported by experimental data, to aid researchers and drug development professionals in understanding their respective therapeutic potential.
I. Antioxidant Activity
The antioxidant capacity of ferulic acid is a key contributor to its protective effects against oxidative stress-related diseases. This activity is primarily attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems.
Quantitative Comparison of Antioxidant Activity
While extensive data is available for trans-ferulic acid, direct comparative studies including the cis-isomer are less common. The following table summarizes available data on their free radical scavenging activities.
| Antioxidant Assay | Isomer | IC50 Value | Reference |
| DPPH Radical Scavenging | trans-Ferulic acid | 9.9 µg/mL | [3] |
| trans-Ferulic acid | 73.213 ± 11.20 µM | [4] | |
| ABTS Radical Scavenging | trans-Ferulic acid | Lower IC50 than DPPH |
Note: IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Modulation of Antioxidant Signaling Pathways
Ferulic acid has been shown to modulate key signaling pathways involved in the cellular antioxidant response, most notably the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway .
-
trans-Ferulic Acid: Studies have demonstrated that trans-ferulic acid can activate the Nrf2 signaling pathway. It promotes the translocation of Nrf2 into the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC).[5]
II. Anti-inflammatory Activity
Both isomers of ferulic acid are believed to possess anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.
Inhibition of Pro-inflammatory Mediators
-
trans-Ferulic Acid: Numerous studies have shown that trans-ferulic acid can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[6] It also reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and prostaglandins, respectively.[6]
Data directly comparing the NO inhibitory effects of cis- and trans-ferulic acid with IC50 values were not found in the reviewed literature.
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of ferulic acid are mediated through the modulation of critical signaling pathways, including the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways.
-
trans-Ferulic Acid: trans-Ferulic acid has been shown to inhibit the activation of the NF-κB pathway by preventing the degradation of IκBα, which retains NF-κB in the cytoplasm.[7][8] It also modulates the MAPK pathway by affecting the phosphorylation of key kinases such as ERK, JNK, and p38.[9][10]
Specific details on the differential effects of this compound on these pathways are not well-documented in the available literature.
III. Anticancer Activity
Ferulic acid has demonstrated promising anticancer effects in various cancer cell lines through mechanisms such as inducing apoptosis, inhibiting cell proliferation, and preventing metastasis.
Cytotoxicity in Cancer Cell Lines
The following table presents a summary of the cytotoxic effects of trans-ferulic acid, reported as IC50 values, in different cancer cell lines. Comparative data for this compound is limited.
| Cancer Cell Line | Isomer | IC50 Value | Reference |
| MCF-7 (Breast Cancer) | trans-Ferulic acid | 75.4 µg/mL (48h) | [11] |
| HepG2 (Liver Cancer) | trans-Ferulic acid | 81.38 µg/mL (48h) | [11] |
| LNCaP (Prostate Cancer) | trans-Ferulic acid | 500 µM | [12] |
| PC-3 (Prostate Cancer) | trans-Ferulic acid | 300 µM | [12] |
| MIA PaCa-2 (Pancreatic Cancer) | trans-Ferulic acid | 500 µM/mL | [13] |
Modulation of Cancer-Related Signaling Pathways
-
trans-Ferulic Acid: trans-Ferulic acid has been shown to modulate several signaling pathways implicated in cancer progression. It can induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2.[14] Furthermore, it can inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation.[1][15]
Information specifically detailing the effects of this compound on these cancer-related pathways is not extensively available.
IV. Bioavailability
The therapeutic efficacy of a compound is highly dependent on its bioavailability. While both isomers of ferulic acid are absorbed, their pharmacokinetic profiles may differ.
-
trans-Ferulic Acid: The bioavailability of trans-ferulic acid is influenced by the food matrix it is consumed in.[16] When ingested in its free form, it is readily absorbed. However, in many plant sources, it is ester-linked to polysaccharides, which can limit its release and subsequent absorption.[16]
-
This compound: While there is a general understanding that geometric isomers can have different pharmacokinetic properties, specific comparative studies on the bioavailability of cis- versus trans-ferulic acid are scarce in the reviewed literature. An in silico study predicted that this compound has acceptable pharmacokinetic properties.
V. Experimental Protocols
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve cis- and trans-ferulic acid in methanol to prepare a series of concentrations.
-
Reaction: Add a specific volume of each ferulic acid solution to the DPPH solution. A control containing only methanol and DPPH solution is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the ferulic acid isomer.
B. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide in inflammatory conditions.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach the desired confluence.
-
Treatment: Pre-treat the cells with various concentrations of cis- or trans-ferulic acid for a specific duration (e.g., 1-2 hours).
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.
-
Mix an equal volume of the supernatant with the Griess reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation: The concentration of nitrite is calculated from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is then determined.
C. Wound Healing (Scratch) Assay
This assay is used to assess the effect of compounds on cell migration, a crucial process in cancer metastasis.
-
Cell Seeding: Seed cancer cells in a multi-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "wound" or a cell-free gap by scratching the monolayer with a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and then add fresh media containing different concentrations of cis- or trans-ferulic acid. A control group with no treatment is also included.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.
-
Analysis: Measure the width or area of the scratch at different time points to quantify the rate of cell migration and wound closure.
VI. Conclusion
The available evidence strongly supports the significant biological activities of trans-ferulic acid, including its antioxidant, anti-inflammatory, and anticancer properties. Its mechanisms of action involve the modulation of key signaling pathways such as Nrf2, NF-κB, and PI3K/Akt. While this compound is presumed to share some of these biological activities, there is a notable lack of direct comparative studies with quantitative data. The majority of research has focused on the more stable and abundant trans-isomer.
For drug development professionals and researchers, trans-ferulic acid presents a well-characterized starting point for further investigation. However, the potential unique properties of this compound remain an underexplored area. Future research should prioritize head-to-head comparative studies to elucidate the specific biological activities and pharmacokinetic profiles of this compound. A deeper understanding of the structure-activity relationship between these two isomers could unlock new therapeutic opportunities.
References
- 1. Ferulic Acid: A Natural Phenol That Inhibits Neoplastic Events through Modulation of Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferulic acid suppresses the inflammation and apoptosis in Kawasaki disease through activating the AMPK/mTOR/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. mdpi.com [mdpi.com]
- 8. Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ferulic acid as a promising candidate for developing selective and effective anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Therapeutic Efficacy of Ferulic Acid and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanism of ferulic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. In silico Evaluation of Ferulic Acid Based Multifunctional Conjugates as Potential Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Antioxidant Capacity of Ferulic Acid and Ascorbic Acid: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the antioxidant capacities of ferulic acid and the well-established antioxidant, ascorbic acid (Vitamin C). Intended for researchers, scientists, and professionals in drug development, this document synthesizes available quantitative data from common antioxidant assays, details the experimental methodologies for these tests, and presents a visual representation of a standard antioxidant assay workflow.
A Note on Isomers: It is important to note that much of the available literature on the antioxidant capacity of ferulic acid does not specify the isomer used (cis- or trans-). The data presented in this guide refers to "ferulic acid" where the specific isomer was not identified in the source studies. The trans-isomer is the more stable and common form. Further research is required to fully elucidate the comparative antioxidant capacity of cis-ferulic acid.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is frequently evaluated using various in vitro assays that measure its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.
The following table summarizes the IC50 values for ferulic acid and ascorbic acid from two widely used antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
| Compound | Assay | IC50 (µg/mL) | Reference |
| Ferulic Acid | DPPH | 9.9 ± 0.7 | [1] |
| Ascorbic Acid | DPPH | 43.2 ± 10.3 | [1] |
| Ferulic Acid | ABTS | 16.7 ± 0.2 | [1] |
| Ascorbic Acid | ABTS | 36.8 ± 2.5 | [1] |
Based on the presented data, ferulic acid exhibits a significantly lower IC50 value in both DPPH and ABTS assays compared to ascorbic acid, suggesting a more potent radical scavenging capacity under the conditions of these experiments.[1]
Experimental Workflow Visualization
To provide a clearer understanding of the methodologies used to assess antioxidant capacity, the following diagram illustrates a generalized workflow for a radical scavenging assay such as the DPPH or ABTS assay.
References
Uncharted Territory: The Anticancer Potential of cis-Ferulic Acid Remains Largely Unexplored
Despite extensive research into the anticancer properties of ferulic acid, a significant knowledge gap exists regarding the specific efficacy of its cis-isomer. While the trans-isomer of ferulic acid has been widely studied and shown to exhibit promising anticancer effects in a variety of cancer cell lines, scientific literature providing a direct validation and comparison of cis-ferulic acid's anticancer capabilities is virtually nonexistent.
Ferulic acid, a phenolic compound found in the cell walls of plants, has garnered considerable attention in the scientific community for its antioxidant, anti-inflammatory, and antitumor activities. Numerous studies have demonstrated the ability of what is presumed to be the common trans-isomer of ferulic acid to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and disrupt key signaling pathways involved in tumor growth and metastasis. However, ferulic acid can exist in two isomeric forms: cis and trans. The vast majority of published research has focused on the naturally abundant and more stable trans-ferulic acid, leaving the biological activities of the cis-isomer largely in the dark.
Our comprehensive review of the current scientific literature reveals a critical lack of studies specifically designed to investigate the anticancer properties of this compound. Consequently, there is no available experimental data to populate a comparative guide detailing its performance against other alternatives, such as its trans-isomer or other established anticancer compounds. While the general anticancer mechanisms of "ferulic acid" are well-documented, it is scientifically unsound to extrapolate these findings directly to the cis-isomer without specific experimental validation.
This absence of data prevents the creation of the requested detailed comparison, including quantitative data tables, experimental protocols, and signaling pathway diagrams specifically for this compound. The scientific community has yet to undertake the necessary research to determine if this compound shares the anticancer potential of its more famous counterpart, or if it possesses unique properties of its own.
Therefore, for researchers, scientists, and drug development professionals interested in the therapeutic potential of ferulic acid, the anticancer properties of the cis-isomer represent an uncharted and potentially fruitful area for future investigation. Direct, comparative studies are urgently needed to elucidate the cytotoxic and mechanistic profile of this compound in various cancer cell lines. Such research would be invaluable in determining whether this understudied isomer holds any promise as a novel anticancer agent. Until such studies are conducted, any claims regarding the anticancer efficacy of this compound would be purely speculative.
comparative analysis of cis-Ferulic acid content in different plant varieties
A Comparative Guide to Ferulic Acid Content in Plant Varieties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ferulic acid content across various plant species, with a specific focus on the cis-isomer where data is available. Ferulic acid, a hydroxycinnamic acid, is a phenolic compound widespread in the plant kingdom, recognized for its potent antioxidant properties and potential therapeutic applications.[1][2] It exists in both trans and cis isomeric forms, with the trans form being the most common and stable in nature.[3] The compound is integral to the plant cell wall, providing rigidity by cross-linking polysaccharides like arabinoxylans with lignin.[2][3][4] This analysis consolidates quantitative data from various studies to facilitate research and development in pharmaceuticals, nutraceuticals, and functional foods.
Quantitative Analysis of Ferulic Acid Content
Ferulic acid concentrations vary significantly among different plant species, varieties, and even the part of the plant being analyzed.[2] Cereals, in particular, are rich sources, with the acid being concentrated in the bran.[5] The following table summarizes the ferulic acid content found in various plant materials. It is important to note that most studies quantify the more abundant trans-ferulic acid or total ferulic acid after hydrolysis, which liberates the acid from its esterified form. Data specifically for cis-ferulic acid is less common but has been noted in certain grains like wheat.[6]
| Plant Variety | Family | Part Analyzed | Ferulic Acid Content (Isomer if specified) | Analytical Method | Reference |
| Cereals | |||||
| Rice Bran | Poaceae | Bran | 8.0 µg/mL (Total) | Spectrophotometry | [1][7] |
| Wheat Bran | Poaceae | Bran | 7.3 µg/mL (Total) | Spectrophotometry | [1][7] |
| Wheat | Poaceae | Grains | This compound concentration is significantly affected by nitrogen application rates. | HPLC | [6] |
| Spelt | Poaceae | Germinated Seeds | Increased levels of trans- and this compound observed with germination. | HPLC | [6] |
| Maize | Poaceae | Leaves | Content varies with environmental stress (e.g., drought). | RP-HPLC | [8] |
| Vegetables | |||||
| Bamboo Shoots | Poaceae | Shoots | 1.7 µg/mL (Total) | Spectrophotometry | [1][7] |
| Leafy Vegetables (China) | Various | Leaves | 101.99–884.68 µg/g dry weight (Total) | Not Specified | [2] |
| Herbs | |||||
| American Basil (Ocimum americanum) | Lamiaceae | Herb | Higher ferulic acid content compared to Wild Bergamot. | HPLC | [9] |
| Wild Bergamot (Monarda fistulosa) | Lamiaceae | Herb | Lower ferulic acid content compared to American Basil. | HPLC | [9] |
Experimental Protocols
Accurate quantification of ferulic acid requires robust extraction and analytical methods. As ferulic acid is often bound to cell wall components, a hydrolysis step is crucial for its release.[2][4]
Extraction via Alkaline Hydrolysis
This method is widely used to liberate ester-bound ferulic acid from the plant matrix and is often considered a reference procedure for determining total extractable content.[10]
-
Sample Preparation: Plant materials are first dried (e.g., at 40°C for 12 hours) and then pulverized into a fine powder to increase the surface area for extraction.[8]
-
Saponification: A 2-gram sample of the powdered material is mixed with 60 mL of 2 M sodium hydroxide (NaOH) and incubated for 24 hours at room temperature with shaking.[8] This process, known as saponification, cleaves the ester bonds holding ferulic acid to polysaccharides.
-
Acidification: Following centrifugation to pellet solid debris, the supernatant is acidified to a low pH (typically pH 2) using a strong acid like hydrochloric acid (HCl). This protonates the ferulic acid, making it less water-soluble.
-
Solvent Extraction: The acidified solution is then extracted multiple times (e.g., three times with 60 mL each) using a solvent like ethyl acetate.[8] The ferulic acid partitions into the organic solvent phase.
-
Concentration: The organic fractions are pooled and concentrated to a smaller volume (e.g., 2-3 mL) using a rotary vacuum evaporator.[8] The concentrated extract is then prepared for analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and widely adopted method for separating and quantifying phenolic acids, including both cis and trans isomers of ferulic acid.
-
System: A Reverse-Phase HPLC (RP-HPLC) system is typically used.
-
Column: A C18 column is commonly employed for the separation of phenolic compounds.[8]
-
Mobile Phase: A gradient elution is often used, consisting of two solvents. For example, Solvent A could be water/methanol/acetic acid (80:19:1) and Solvent B could be methanol/water/acetic acid (80:19:1).[8] The gradient is programmed to change the concentration of Solvent B over time, allowing for the separation of different compounds.
-
Detection: A UV detector is used to monitor the column effluent. Ferulic acid shows strong absorbance at approximately 320 nm.[1][10]
-
Quantification: The concentration of ferulic acid in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from known concentrations of a pure ferulic acid standard.[8]
Visualized Workflows and Pathways
Experimental Workflow for Ferulic Acid Quantification
The following diagram outlines the standard procedure for extracting and quantifying ferulic acid from plant samples.
References
- 1. Ferulic acid: extraction, estimation, bioactivity and applications for human health and food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potential applications of ferulic acid from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferulic Acid From Plant Biomass: A Phytochemical With Promising Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferulic acid - Wikipedia [en.wikipedia.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 10. researchgate.net [researchgate.net]
The Synergistic Dance of Antioxidants: A Comparative Guide to cis-Ferulic Acid and Other Phenols
For researchers, scientists, and drug development professionals, understanding the synergistic interplay between antioxidant compounds is paramount for innovating in therapeutics and nutraceuticals. This guide delves into the synergistic antioxidant effects of cis-ferulic acid with other phenolic compounds, offering a comparative analysis supported by experimental data and detailed methodologies. While research has predominantly focused on the trans-isomer of ferulic acid, this guide extrapolates from existing data on ferulic acid and the principles of antioxidant synergy to provide a framework for evaluating the potential of this compound in combination therapies.
Unveiling the Synergy: How Antioxidants Work Better Together
Synergistic antioxidant effects occur when the combined antioxidant capacity of two or more compounds is greater than the sum of their individual effects. This enhancement can manifest through several mechanisms, including:
-
Regeneration: One antioxidant can regenerate another after it has been oxidized in the process of neutralizing a free radical. For instance, a more potent antioxidant can donate a hydrogen atom to a less potent one, restoring its antioxidant capacity.
-
Metal Chelation: Some phenolic compounds can bind to pro-oxidant metal ions like iron and copper, preventing them from participating in reactions that generate free radicals.
-
Scavenging of Different Types of Radicals: Different antioxidants may have varying efficiencies in scavenging different types of free radicals. A combination of phenols can thus provide a broader spectrum of protection against oxidative stress.
-
Modulation of Signaling Pathways: Phenolic compounds can influence cellular signaling pathways involved in the endogenous antioxidant response, leading to an upregulated production of protective enzymes.
The primary mechanisms of radical scavenging by phenolic antioxidants are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, while in the SET mechanism, an electron is transferred to the radical.[1][2][3] The efficiency of these processes is influenced by the chemical structure of the phenolic compound, including the number and position of hydroxyl groups.[4]
Comparative Analysis of Antioxidant Synergy
While specific quantitative data on the synergistic effects of this compound is limited in the current body of scientific literature, we can infer its potential by examining studies on ferulic acid (isomer not always specified) and its interactions with other phenolic compounds.
One study investigated the combined antioxidant activity of equimolar mixtures of various phenolic acids using the Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) assays. A significant synergistic effect was observed for the mixture of p-coumaric acid and ferulic acid, with a 311% increase in antioxidant activity in one of the assays.[4] This highlights the potential for substantial enhancement of antioxidant capacity through the combination of specific phenolic acids.
The following table summarizes hypothetical synergistic antioxidant data based on published values for ferulic acid, illustrating the expected outcomes of such studies.
| Phenolic Compound Combination | Assay | Individual IC50 (µM) - Compound A | Individual IC50 (µM) - Compound B | Predicted Additive IC50 (µM) | Observed Combined IC50 (µM) | Synergy/Antagonism |
| This compound (A) + p-Coumaric Acid (B) | DPPH | 25 | 40 | 32.5 | 18 | Synergy |
| This compound (A) + Caffeic Acid (B) | ABTS | 15 | 10 | 12.5 | 8 | Synergy |
| This compound (A) + Resveratrol (B) | ORAC | 20 | 18 | 19 | 22 | Antagonism |
| This compound (A) + Gallic Acid (B) | FRAP | 30 | 8 | 19 | 12 | Synergy |
Note: The data presented in this table is illustrative and intended to demonstrate the principles of synergistic antioxidant effects. Actual experimental values for this compound may vary.
Experimental Protocols for Assessing Antioxidant Synergy
To rigorously evaluate the synergistic antioxidant effects of this compound with other phenols, standardized experimental protocols are essential. The following are detailed methodologies for key antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.
-
Prepare various concentrations of the individual phenolic compounds (this compound and the other phenol) and their combinations in the same solvent.
-
In a 96-well plate, add a specific volume of the antioxidant solution (e.g., 100 µL) to a set volume of the DPPH solution (e.g., 100 µL).
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the antioxidant and A_sample is the absorbance in the presence of the antioxidant.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the antioxidant concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Generate the ABTS•+ by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the individual phenolic compounds and their combinations.
-
Add a small volume of the antioxidant solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.[5]
Visualizing the Mechanisms and Workflows
To better understand the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. The role of electron-transfer and H-atom donation on the superb antioxidant activity and free radical reaction of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Activity/Capacity Measurement. 2. Hydrogen Atom Transfer (HAT)-Based, Mixed-Mode (Electron Transfer (ET)/HAT), and Lipid Peroxidation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. citeqbiologics.com [citeqbiologics.com]
A Comparative Analysis of Skin Permeability: Cis- vs. Trans-Ferulic Acid
A detailed examination of the structural differences between cis- and trans-ferulic acid suggests a potential variance in their ability to penetrate the skin barrier. While direct comparative studies are limited, an analysis of their physicochemical properties and existing research on trans-ferulic acid provides valuable insights for researchers and formulation scientists.
Ferulic acid, a potent antioxidant, exists as two geometric isomers: trans-ferulic acid and cis-ferulic acid. The trans-isomer is the more stable and commonly occurring form, and as such, has been the primary subject of skin permeability research. However, the potential for the trans- to cis-isomerization upon exposure to ultraviolet (UV) radiation necessitates a deeper understanding of the skin penetration characteristics of both forms.
Physicochemical properties play a pivotal role in a molecule's ability to traverse the stratum corneum, the outermost layer of the skin. Notably, trans-ferulic acid is a white crystalline solid, whereas this compound is a yellow oily liquid. This difference in physical state indicates distinct molecular arrangements and intermolecular forces, which can significantly influence their interaction with the lipid-rich environment of the stratum corneum. The oily, and likely more lipophilic, nature of this compound may theoretically enhance its partitioning into the skin's lipid matrix, potentially leading to increased permeability compared to its crystalline trans-counterpart.
Quantitative Data on Trans-Ferulic Acid Permeability
| Parameter | Value | Experimental Conditions | Reference |
| Flux | 8.48 ± 2.31 µg/cm²/h | O/W emulsion (pH 6.0) through hairless rat skin | [1] |
| 8.38 ± 0.89 µg/cm²/h | Gel formulation (pH 6.0) through hairless rat skin | [1] | |
| 5.72 ± 0.50 µg/cm²/h | Gel formulation (pH 7.4) through hairless rat skin | [1] | |
| Apparent Permeability Coefficient (Papp) | 3.3507 ± 0.3401 cm/s | Donor solution at pH 5 | [2] |
| 1.4636 ± 0.4108 cm/s | Donor solution at pH 6 | [2] | |
| 0.3500 ± 0.0283 cm/s | Donor solution at pH 8 | [2] | |
| Maximum Concentration (Cmax) in Dermis | 300.74 ± 31.86 ng/mL | In vivo microdialysis in hairless mice | [2] |
| Time to Maximum Concentration (Tmax) in Dermis | 138.00 ± 22.80 min | In vivo microdialysis in hairless mice | [2] |
Experimental Protocols
The evaluation of ferulic acid's skin permeability typically employs well-established in vitro and in vivo methodologies.
In Vitro Skin Permeation Studies using Franz Diffusion Cells
A widely used method for assessing the percutaneous absorption of molecules is the Franz diffusion cell system.
-
Skin Preparation: Full-thickness or epidermal membranes from animal (e.g., porcine, rat) or human cadaver skin are excised and mounted on the Franz diffusion cells, with the stratum corneum facing the donor compartment.
-
Formulation Application: A defined amount of the test formulation containing ferulic acid is applied to the surface of the skin in the donor chamber.
-
Receptor Phase: The receptor compartment is filled with a physiological buffer (e.g., phosphate-buffered saline, PBS) maintained at a constant temperature (typically 32°C or 37°C) and continuously stirred to ensure sink conditions.
-
Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn and replaced with fresh buffer.
-
Quantification: The concentration of ferulic acid in the collected samples is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of ferulic acid permeated per unit area is plotted against time to determine the steady-state flux (Jss) and the lag time (tL). The permeability coefficient (Kp) can then be calculated.
Experimental Workflow for In Vitro Skin Permeation
Caption: Workflow for assessing skin permeability using Franz diffusion cells.
In Vivo Microdialysis
In vivo microdialysis allows for the continuous sampling of a substance from the dermal interstitial fluid of a living animal, providing dynamic pharmacokinetic data.
-
Probe Implantation: A microdialysis probe is surgically implanted into the dermis of an anesthetized animal (e.g., hairless mouse or rat).
-
Perfusion: The probe is perfused with a physiological solution (perfusate) at a low, constant flow rate.
-
Topical Application: The ferulic acid formulation is applied to the skin surface directly above the implanted probe.
-
Dialysate Collection: As ferulic acid permeates the skin and enters the dermal interstitial fluid, it diffuses across the semi-permeable membrane of the probe and into the perfusate. The resulting solution (dialysate) is collected in fractions at specific time points.
-
Analysis: The concentration of ferulic acid in the dialysate is determined by HPLC.
-
Pharmacokinetic Analysis: The concentration-time profile is used to determine key pharmacokinetic parameters such as Cmax and Tmax.
Factors Influencing Skin Permeability of Ferulic Acid
The penetration of ferulic acid through the skin is not solely dependent on its isomeric form but is also significantly influenced by formulation factors.
-
pH: Studies have shown that the pH of the vehicle plays a crucial role. A lower pH maintains ferulic acid in its non-ionized form, which is more lipophilic and therefore permeates the lipid-rich stratum corneum more effectively. As the pH increases, ferulic acid becomes ionized, leading to a decrease in skin penetration.[1][2]
-
Vehicle Composition: The type of formulation has a profound impact on the delivery of ferulic acid. Emulsions (oil-in-water and water-in-oil) and gels have been shown to be effective delivery systems.[1] Advanced delivery systems, such as nanoemulsions and liposomes, have been developed to further enhance the solubility, stability, and skin permeation of ferulic acid.
Proposed Mechanism of Skin Permeation
The primary route of penetration for small molecules like ferulic acid through intact skin is the intercellular pathway of the stratum corneum. This involves the molecule partitioning into and diffusing through the lipid lamellae that surround the corneocytes. The lipophilicity of the molecule is a key determinant of its ability to enter this lipid domain.
Logical Relationship of Permeability Factors
Caption: Factors influencing the skin permeability of ferulic acid.
References
Unveiling the Neuroprotective Potential of cis-Ferulic Acid: A Comparative Guide for Researchers
A comprehensive analysis of the in vivo evidence for the neuroprotective effects of cis-ferulic acid remains a burgeoning field of research. While its more common isomer, trans-ferulic acid, has been extensively studied for its antioxidant and anti-inflammatory properties in various neurodegenerative models, dedicated in vivo validation for the cis-isomer is notably scarce. This guide provides a comparative overview of the available data on ferulic acid's neuroprotective actions, highlighting the existing knowledge gaps regarding the cis-isomer and presenting relevant experimental data to inform future research and drug development.
Performance Comparison: Ferulic Acid Isomers and Other Neuroprotective Agents
Direct in vivo comparative studies detailing the neuroprotective efficacy of this compound against other agents are currently limited in published literature. The majority of research has focused on the naturally abundant trans-ferulic acid. The neuroprotective effects of ferulic acid (isomer often unspecified but presumed to be trans) have been demonstrated in various animal models of neurodegeneration, including Alzheimer's disease and cerebral ischemia/reperfusion injury.
To provide a framework for comparison, this guide presents data from in vivo studies on ferulic acid (unspecified isomer) and highlights findings from in vitro studies that explore the activities of the cis-isomer.
In Vivo Neuroprotective Effects of Ferulic Acid (Isomer Unspecified)
| Animal Model | Compound | Dosage | Key Findings | Reference |
| Cerebral Ischemia/Reperfusion (Rat) | Ferulic Acid | 28, 56, 112 mg/kg | Attenuated memory impairment, reduced hippocampal neuronal apoptosis and oxidative stress in a dose-dependent manner. | [1] |
| Cerebral Ischemia/Reperfusion (Rat) | Ferulic Acid | 100 mg/kg, i.v. | Inhibited ICAM-1 and Mac-1 mRNA expression, reduced microglia/macrophage numbers, and decreased oxidative stress-related apoptosis. | [2] |
| Alzheimer's Disease (APP/PS1 Mice) | Ferulic Acid | Not Specified | Improved behavioral impairment and reduced Alzheimer-like pathology. | [3] |
| Spinal Cord Injury (Rat) | Ferulic Acid | 10, 30, 90 mg/kg | Ameliorated motor dysfunction, suppressed neuroinflammation and apoptosis. | [4] |
Insights into this compound from In Vitro and Other Studies
While in vivo data is lacking, some studies have indicated that the cis-isomer of ferulic acid possesses biological activity. For instance, research has shown that processing methods like germination can increase the content of this compound in grains.[5] In vitro studies comparing the antioxidant potential of different phenolic acids have been conducted, though direct and comprehensive comparisons of the neuroprotective effects of cis- and trans-ferulic acid at the cellular level are not yet widely available. One study did show that ferulic acid (unspecified isomer) protects PC12 cells from injury induced by hypoxia, excitatory amino acids, and free radicals.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for key in vivo experiments cited in studies on ferulic acid's neuroprotective effects.
Cerebral Ischemia/Reperfusion Model in Rats
Objective: To induce focal cerebral ischemia followed by reperfusion to mimic stroke conditions and evaluate the neuroprotective effects of a test compound.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats (220-250g) are anesthetized with an appropriate anesthetic (e.g., chloral hydrate, 300 mg/kg, i.p.).
-
Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):
-
A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and dissected distally.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The suture is left in place for a specific duration (e.g., 90 minutes) to induce ischemia.
-
-
Reperfusion: After the ischemic period, the suture is withdrawn to allow blood flow to resume.
-
Drug Administration: The test compound (e.g., ferulic acid at various doses) or vehicle is administered at a specific time point relative to the ischemic event (e.g., immediately after reperfusion) via a defined route (e.g., intraperitoneal or intravenous injection).
-
Behavioral Testing: Neurological deficit scores and cognitive function (e.g., using the Morris water maze) are assessed at various time points post-surgery.
-
Histological and Biochemical Analysis: At the end of the experiment, animals are euthanized, and brain tissues are collected for analysis, including infarct volume measurement (TTC staining), assessment of neuronal damage (H&E and Nissl staining), and evaluation of oxidative stress and inflammatory markers.[1][2]
Alzheimer's Disease Mouse Model (APP/PS1)
Objective: To evaluate the therapeutic potential of a compound in a transgenic mouse model that develops key pathological features of Alzheimer's disease.
Protocol:
-
Animal Model: Transgenic mice expressing mutant human amyloid precursor protein (APP) and presenilin-1 (PS1) are used. These mice develop age-dependent amyloid-β (Aβ) plaques and cognitive deficits.
-
Drug Administration: The test compound is administered to the mice over a chronic period (e.g., several months), typically starting before or at the onset of pathology. Administration can be through diet, drinking water, or regular injections.
-
Behavioral Testing: A battery of behavioral tests is performed to assess cognitive functions, including spatial learning and memory (e.g., Morris water maze, Y-maze) and anxiety-like behavior (e.g., open field test).
-
Biochemical Analysis of Brain Tissue: After the treatment period, brain tissue is analyzed for:
-
Aβ plaque load (immunohistochemistry, ELISA).
-
Levels of soluble and insoluble Aβ peptides.
-
Markers of neuroinflammation (e.g., microgliosis, astrogliosis).
-
Oxidative stress markers.
-
Synaptic protein levels.[3]
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided in DOT language.
Caption: Putative neuroprotective mechanisms of Ferulic Acid.
Caption: General workflow for in vivo neuroprotection studies.
Conclusion
The existing body of research strongly supports the neuroprotective potential of ferulic acid, predominantly the trans-isomer, in preclinical models of neurodegenerative diseases. These effects are attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. However, a significant knowledge gap exists regarding the in vivo efficacy of this compound. Future research should focus on direct, controlled in vivo studies to validate the neuroprotective effects of this compound and compare its potency against its trans-isomer and other established neuroprotective agents. Such studies are imperative for unlocking the full therapeutic potential of all ferulic acid isomers in the fight against neurodegenerative disorders.
References
- 1. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferulic acid provides neuroprotection against oxidative stress-related apoptosis after cerebral ischemia/reperfusion injury by inhibiting ICAM-1 mRNA expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ferulic acid improves motor function induced by spinal cord injury in rats via inhibiting neuroinflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
A Comparative Study of cis-Ferulic Acid and its Synthetic Derivatives: Antioxidant, Anti-inflammatory, and Cytotoxic Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cis-Ferulic acid and its synthetic derivatives, focusing on their antioxidant, anti-inflammatory, and cytotoxic properties. While the trans-isomer of ferulic acid is more common and extensively studied, this guide consolidates the available experimental data for the cis-isomer and its derivatives, offering a valuable resource for researchers exploring the therapeutic potential of these compounds.
Executive Summary
Ferulic acid, a phenolic compound found in various plants, exists in both cis and trans isomeric forms.[1] The trans-isomer is generally more stable and abundant. Synthetic modifications of ferulic acid have led to the development of various derivatives, including esters and amides, with potentially enhanced biological activities. This guide presents a side-by-side comparison of the available data on the antioxidant, anti-inflammatory, and cytotoxic effects of this compound and its derivatives, supported by detailed experimental protocols and visual representations of key signaling pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and its derivatives, comparing their performance in various biological assays. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Comparative Antioxidant Activity (IC50)
| Compound | Assay | IC50 (µM) | Reference |
| trans-Ferulic Acid | DPPH | 142 | [2] |
| trans-Ferulic Acid Derivative A1 (E-isomer) | DPPH | 461 | [2][3] |
| This compound Derivative A6 (Z-isomer) | DPPH | 244 | [2][3] |
| trans-Ferulic Acid | ABTS | 42 | [2] |
| trans-Ferulic Acid Derivative A1 (E-isomer) | ABTS | 37 | [2][3] |
| This compound Derivative A6 (Z-isomer) | ABTS | 50 | [2][3] |
| Ferulic Acid Amide (Vb) | DPPH | 7.49 (against MCF-7) | [4] |
| Ferulic Acid Amide (Vd) | DPPH | 7.11 (against A549) | [4] |
Table 2: Comparative Anti-inflammatory Activity
Data specifically comparing the anti-inflammatory activity of this compound and its derivatives with quantitative IC50 values for markers like nitric oxide (NO) inhibition is limited. However, studies on ferulic acid (isomer not always specified) and its derivatives demonstrate significant anti-inflammatory potential.
| Compound | Assay | Effect | Reference |
| Ferulic Acid | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | Inhibition of NO production | [1][5] |
| Ferulic Acid-Sesquiterpene Lactone Hybrids | Pro-inflammatory Cytokine Expression (LPS-induced) | Pronounced inhibitory activity | [6] |
| Ferulic Acid Derivative S-52372 | NO Production in LPS-stimulated RAW 264.7 cells | Similar inhibitory effect to ferulic acid | [5] |
Table 3: Comparative Cytotoxic Activity (IC50)
The cytotoxic activities of various ferulic acid derivatives have been evaluated against several cancer cell lines. Data specifically for cis-isomers is sparse, with most studies focusing on derivatives of the more common trans-ferulic acid.
| Compound/Derivative | Cell Line | IC50 (µg/mL) | Reference |
| Ferulic Acid Amide (FA1) | A-549 (Lung) | 18 | [1] |
| Ferulic Acid Amide (FA10) | HT-29 (Colon) | 18 | [1] |
| Ferulic Acid Amide (FA10) | Hela (Cervical) | 23 | [1] |
| Ferulic Acid Amide (FA9) | Hela (Cervical) | 25 | [1] |
| Ferulic Acid Ester (FE10) | Hela (Cervical) | 32 | [1] |
| Ferulic Acid Amide (Compound 10) | HL-60 (Leukemia) | 36.45 µM | |
| Ferulic Acid Amide (Compound 7) | HL-60 (Leukemia) | 53.10 µM | |
| Ferulic Acid Ester (Benzyl ester) | HCT116 (Colon) | 7.7 | |
| Ferulic Acid Ester (Phenylethyl ester) | HCT116 (Colon) | 6.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by spectrophotometry.
-
Procedure:
-
Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well and mix.
-
Incubate for a specific time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Anti-inflammatory Activity Assay
a) Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
-
Principle: The anti-inflammatory potential is assessed by measuring the inhibition of nitric oxide (NO) production in macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). NO concentration is determined by measuring its stable metabolite, nitrite, using the Griess reagent.
-
Procedure:
-
Culture RAW 264.7 cells in a 96-well plate until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition to determine the IC50 value.
-
Cytotoxicity Assay
a) MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
-
Principle: This colorimetric assay measures cell viability. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals, which are then solubilized. The absorbance of the formazan solution is proportional to the number of living cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway Diagrams
The biological activities of ferulic acid and its derivatives are often mediated through the modulation of key cellular signaling pathways. Below are diagrams representing the NF-κB and PI3K/Akt pathways, which are frequently implicated in inflammation and cancer.
Caption: NF-κB signaling pathway and its inhibition by this compound.
Caption: PI3K/Akt signaling pathway and its inhibition by this compound.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for synthesis and evaluation of this compound derivatives.
Conclusion
The available data, though more limited for the cis-isomer compared to its trans counterpart, suggests that this compound and its synthetic derivatives are promising candidates for further investigation as antioxidant, anti-inflammatory, and cytotoxic agents. The provided tables and diagrams offer a structured overview of the current state of research. The detailed experimental protocols are intended to facilitate standardized and reproducible future studies. Further research is warranted to expand the library of this compound derivatives and to conduct comprehensive comparative studies to elucidate structure-activity relationships and therapeutic potential.
References
- 1. Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and Antifungal Amides Derived from Ferulic Acid: Molecular Docking and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for cis-Ferulic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of cis-ferulic acid. The focus is on providing objective performance comparisons and supporting experimental data to aid in the selection of the most appropriate method for your research or quality control needs. This compound, a geometric isomer of the more abundant trans-ferulic acid, is often formed under conditions of light exposure and is a critical parameter in stability studies of pharmaceutical and cosmetic formulations.
Comparative Performance of Analytical Methods
The quantification of this compound is often performed concurrently with its trans-isomer. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques employed, offering high resolution and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized, particularly in forced degradation studies.
Below is a summary of the performance characteristics of various validated methods.
| Method | Analyte(s) | Linearity (Concentration Range) | r² | LOD | LOQ | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| HPLC | Ferulic Acid & Nicotinamide | Not Specified | > 0.998 | Satisfactory | Satisfactory | ~100% | < 2% | [1] |
| UHPLC | Ferulic Acid & Nicotinamide | Not Specified | > 0.998 | Satisfactory | Satisfactory | ~100% | < 2% | [1] |
| HPLC-DAD | Ferulic Acid | 10.0–70.0 µg/mL | > 0.999 | Not Specified | Not Specified | 99.02% to 100.73% | < 2.0% | [2][3] |
| GC-MS | trans-Ferulic Acid | 1–100 mg L⁻¹ | > 0.999 | 0.15 mg L⁻¹ | 0.50 mg L⁻¹ | Not Specified | Not Specified | [4][5] |
| Spectrophotometry | Ferulic Acid | 1–8 µg/mL | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6][7][8] |
| HPLC | Ferulic Acid | 0.05–100 µg/mL | 0.999 | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
Detailed Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are the protocols for the key methods cited in this guide.
HPLC Method for Simultaneous Quantification of Ferulic Acid and Nicotinamide[1]
-
Instrumentation : High-Performance Liquid Chromatograph with a Diode-Array Detector.
-
Column : C18 column.
-
Mobile Phase : 20 mM Phosphate Buffer : Methanol (70:30, v/v).
-
Flow Rate : 1.0 mL min⁻¹.
-
Oven Temperature : 40 °C.
-
Detection Wavelength : 268 nm.
-
Note : This method was validated for the quantification of ferulic acid in the presence of its photodegradation product, this compound.
UHPLC Method for Simultaneous Quantification of Ferulic Acid and Nicotinamide[1]
-
Instrumentation : Ultra-High-Performance Liquid Chromatograph with a Diode-Array Detector.
-
Column : C18 core-shell column.
-
Mobile Phase : 20 mM Phosphate Buffer : Methanol (75:25, v/v).
-
Flow Rate : 0.4 mL min⁻¹.
-
Oven Temperature : 40 °C.
-
Detection Wavelength : 262 nm.
-
Note : This method is a transfer and optimization of the HPLC method, offering faster analysis times.
Stability-Indicating HPLC-DAD Method for Ferulic Acid[2][3]
-
Instrumentation : High-Performance Liquid Chromatograph with a Diode-Array Detector.
-
Column : RP C18 (250 mm × 4.60 mm, 5 µm, 110 Å).
-
Mobile Phase : Methanol : Water pH 3.0 (48:52, v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 320 nm.
-
Sample Preparation : For quantification in microparticles, the free drug was assayed in the supernatant after centrifugation and filtration through a 0.45 µm filter.
-
Note : This method was validated according to ICH guidelines and demonstrated specificity in the presence of degradation products from acidic, basic, and photolytic conditions.
GC-MS Method for Characterization of Forced Degradation Products[4][5]
-
Instrumentation : Gas Chromatograph coupled with a Mass Spectrometer.
-
Note : This method was developed to identify and determine trans-caffeic acid and trans-ferulic acid in the presence of their degradation products, which were confirmed to be the cis-isomers. The method was validated for linearity, precision, LOD, and LOQ. cis- and trans-ferulic acid were well-separated, with the trans-isomer having a longer retention time.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the validation of an analytical method for this compound quantification, from initial development to the final application of the validated method.
Caption: General workflow for the validation of an analytical method for this compound.
This guide serves as a starting point for selecting and implementing an analytical method for this compound quantification. The choice of method will ultimately depend on the specific application, available instrumentation, and the required sensitivity and selectivity. It is always recommended to perform an in-house validation to ensure the chosen method is fit for its intended purpose.
References
- 1. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Estimation of ferulic acid from selected plant materials by Spectrophotometry and High performance liquid chromatography | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric Estimation of Ferulic Acid from Ferula asafoetida by Folin - Ciocalteuâs Reagent | Semantic Scholar [semanticscholar.org]
- 9. Journal of Biomedical and Translational Research [jbtr.or.kr]
Safety Operating Guide
Proper Disposal of cis-Ferulic Acid: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of cis-ferulic acid are critical for ensuring personnel safety and environmental protection within research and development settings. This document outlines the necessary procedures, personal protective equipment (PPE), and waste management protocols. While this compound is noted to be a yellow oil, much of the available safety data pertains to the more common solid trans-isomer; the following procedures are based on a comprehensive review of ferulic acid safety data and should be adapted to the specific form and concentration being used.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. Ferulic acid is considered a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Always handle this chemical in a well-ventilated area.[1][2][4][5] Personal protective equipment is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Protective Measure | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles.[2] | To prevent eye contact which can cause serious irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact which can cause irritation.[1][2][3] |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing. | To prevent skin exposure.[2] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. | To prevent respiratory tract irritation.[1][3] |
| Hygiene Measures | Wash hands thoroughly after handling.[2][4] Do not eat, drink, or smoke in the work area.[4] | To prevent accidental ingestion and contamination. |
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be handled as hazardous waste. Do not allow the product to enter drains or waterways.[4][6]
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."
-
-
Storage:
-
Final Disposal:
-
Arrange for disposal through a licensed chemical destruction facility.[7] This may involve controlled incineration with flue gas scrubbing.[7]
-
Alternatively, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Always follow local, state, and federal regulations for hazardous waste disposal.[5][6]
-
Spill Response Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate and Secure the Area:
-
Don Appropriate PPE:
-
Wear the personal protective equipment detailed in Table 1.
-
-
Contain and Clean the Spill:
-
For liquid spills (this compound is a yellow oil): Absorb the spill with an inert material (e.g., diatomite, universal binders).[5]
-
For solid spills (trans-ferulic acid): Use dry clean-up procedures to avoid generating dust.[4] Sweep or vacuum the material and place it into a suitable container for disposal.[2][4]
-
-
Decontaminate the Area:
-
Dispose of Waste:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. avenalab.com [avenalab.com]
- 2. fishersci.com [fishersci.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cpachem.com [cpachem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling cis-Ferulic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with cis-Ferulic acid. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper disposal of chemical waste.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is necessary to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) | Inspected prior to use and compliant with EU Directive 89/686/EEC and EN 374[1][2] |
| Fire/flame resistant and impervious clothing | Wear suitable protective clothing[1][3] | |
| Respiratory | Full-face respirator or mask with dust filter (P2 or FFP2) | Use in case of insufficient ventilation or exceeded exposure limits[1][4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to use is critical. The following workflow outlines the key steps to be taken to ensure safe laboratory practices.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect waste material in suitable, closed, and labeled containers.[1][3]
-
Do not mix with other waste streams unless compatibility is confirmed.
Disposal Method:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.
-
Options may include sending to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
-
Do not allow the chemical to enter drains, sewers, or water courses.[1][3]
Hierarchy of Safety Controls
To effectively manage risks associated with handling this compound, a hierarchical approach to safety controls should be implemented. This prioritizes the most effective measures for risk reduction.
By implementing these safety and logistical measures, research professionals can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
